NS3861 fumarate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPLWTVQFGJ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NS3861 Fumarate: A Technical Guide to its Mechanism of Action as a Subtype-Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NS3861 fumarate (B1241708) is a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its mechanism of action is characterized by high-affinity binding and differential efficacy across various nAChR subtypes. Notably, NS3861 exhibits a unique preference for α3-containing receptors, acting as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, while displaying minimal to no activity at α4-containing subtypes.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of NS3861 fumarate, including its quantitative pharmacological data, the experimental protocols used for its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Subtype-Selective nAChR Agonism
This compound exerts its effects by directly binding to and activating nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, NS3861 induces a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent cellular responses.
The key feature of NS3861's mechanism of action is its distinct subtype selectivity. It demonstrates a clear preference for nAChR subtypes containing the α3 subunit, with a particularly high efficacy at the α3β2 receptor.[3] In contrast, it shows significantly lower efficacy at α3β4 receptors and a lack of activation at α4β2 and α4β4 receptors.[3] This selectivity is attributed to specific molecular interactions within the ligand-binding domain of the nAChR subunits.[3][4] Molecular docking studies suggest that the β-subunit is a critical determinant of agonist efficacy for NS3861.[3][4]
Quantitative Pharmacological Data
The pharmacological profile of NS3861 has been characterized by its binding affinity (Ki) and functional efficacy (EC50 and Emax).
Binding Affinity
The following table summarizes the binding affinities of NS3861 for various nAChR subtypes.
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62[1] |
| α4β4 | 7.8[1] |
| α3β2 | 25[1] |
| α4β2 | 55[1] |
Functional Efficacy
The agonist activity of NS3861 is detailed in the table below, showcasing its variable efficacy across different receptor combinations.
| nAChR Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6[3] |
| α3β4 | Partial Agonist | 1[3] |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Experimental Protocols
The characterization of NS3861's mechanism of action relies on specific in vitro assays.
Patch-Clamp Electrophysiology for Efficacy Measurement
The functional efficacy of NS3861 as a nAChR agonist was determined using patch-clamp electrophysiology on cells expressing specific nAChR subtypes.[3][4]
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α and β nAChR subunits.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the transfected cells. Cells are voltage-clamped at a holding potential of -70 mV.
-
Compound Application: NS3861 is applied to the cells at varying concentrations to elicit a current response. The current is measured as an indicator of nAChR channel opening.
-
Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response. The concentration-response data are then fitted to the Hill equation to determine the EC50 and Emax values.
Visualizations
Signaling Pathway of NS3861 at a Nicotinic Acetylcholine Receptor
Caption: Activation of a nAChR by NS3861 leading to downstream cellular events.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for determining the efficacy of NS3861 using patch-clamp.
Logical Relationship of NS3861 Subtype Selectivity
Caption: Subtype selectivity of NS3861 at different nAChR combinations.
Clinical Development Status
As of the current date, there is no publicly available information regarding clinical trials of this compound. The compound is primarily available for research purposes.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of specific nicotinic acetylcholine receptor subtypes. Its well-defined mechanism of action as a potent and selective agonist, particularly its preference for α3-containing nAChRs, makes it a significant compound for studies in neuroscience and drug discovery. The detailed pharmacological and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NS3861 Fumarate: A Technical Guide to a Selective Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 fumarate (B1241708) is a potent and selective agonist for certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique pharmacological profile that makes it a valuable tool for neuroscience research. This technical guide provides a comprehensive overview of NS3861 fumarate, including its chemical properties, in-vitro pharmacology, and the experimental methodologies used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of selective nAChR modulation.
Introduction to this compound
NS3861 is a novel compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. It is characterized by its high affinity and functional selectivity for nAChRs containing α3 and β2 or β4 subunits, with a notable lack of activity at α4-containing receptors.[1] This selectivity profile distinguishes it from other nAChR agonists and provides a unique opportunity to probe the physiological and pathological roles of specific nAChR subtypes. The compound is supplied as a fumarate salt, a common formulation strategy to improve the solubility and stability of pharmaceutical compounds.
Chemical and Physical Properties
-
Chemical Name: 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate
-
Molecular Formula: C₁₂H₁₄BrNS · C₄H₄O₄
-
Molecular Weight: 400.29 g/mol
-
CAS Number: 216853-60-0[2]
In-Vitro Pharmacology
NS3861 exhibits a distinct profile of binding affinity and functional activity across various nAChR subtypes. Its primary characteristic is its high affinity for heteromeric α3β4 nAChRs.[3]
Binding Affinity
The binding affinity of NS3861 for different nAChR subtypes has been determined through competitive binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| nAChR Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62[3] |
| α4β4 | 7.8[2] |
| α3β2 | 25[2] |
| α4β2 | 55[2] |
| Table 1: Binding affinities of NS3861 for various nAChR subtypes. |
Functional Activity
The functional activity of NS3861 has been characterized using patch-clamp electrophysiology on HEK293 cells expressing different nAChR subtypes.[1] NS3861 acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors, with minimal to no activity at α4β2 and α4β4 receptors.[2]
| nAChR Subtype | Agonist Activity | Potency (EC₅₀, µM) | Efficacy (Imax, % of ACh response) |
| α3β2 | Full Agonist | 1.6[2] | ~100 |
| α3β4 | Partial Agonist | 1.0[2] | ~50 |
| α4β2 | Minimal Activity | - | <10 |
| α4β4 | Minimal Activity | - | <10 |
| Table 2: Functional activity of NS3861 at various nAChR subtypes. |
Signaling Pathways
Activation of nAChRs, particularly the α3β4 subtype, is known to trigger intracellular signaling cascades. While direct studies on the downstream pathways of NS3861 are limited, based on its receptor targets, it is plausible that NS3861 activates the PI3K/Akt signaling pathway. This pathway is a major route for neurotrophic factors and has been implicated in neuronal survival and plasticity.
Figure 1: Proposed signaling pathway for this compound.
In-Vivo Pharmacology
As of the current literature review, there are no publicly available in-vivo studies specifically investigating the behavioral, physiological, or pharmacokinetic properties of NS3861. However, studies on other α3β4 nAChR partial agonists suggest potential therapeutic applications in conditions such as addiction.[4] In-vivo research on NS3861 would likely involve animal models to assess its effects on nicotine (B1678760) or alcohol self-administration, anxiety, and cognitive functions.
Synthesis
A detailed, publicly available synthesis protocol for NS3861 is not available. However, based on its structure, a plausible synthetic route would involve the construction of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the 3-bromo-2-thienyl group. The final step would be the formation of the fumarate salt by reacting the free base with fumaric acid.
Figure 2: Plausible synthetic workflow for this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The following protocol is based on the methodology described by Harpsøe et al. (2013) for the functional characterization of NS3861.[1]
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are transiently transfected with cDNAs encoding the desired human nAChR α and β subunits using a suitable transfection reagent.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 ATP-Mg, 0.1 GTP-Na, pH adjusted to 7.2 with KOH.
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ.
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonist solutions are applied using a rapid solution exchange system.
Data Analysis:
-
Current responses are recorded and analyzed using appropriate software.
-
Concentration-response curves are generated by plotting the peak current amplitude as a function of agonist concentration.
-
Data are fitted to the Hill equation to determine EC₅₀ and Imax values.
References
- 1. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Behavior analysis and the growth of behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist NS3861 Fumarate: A Technical Guide to its Nicotinic Acetylcholine Receptor Binding Profile and Associated Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is recognized as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity and a distinct selectivity profile for various heteromeric nAChR subtypes.[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of NS3861 fumarate for its known molecular targets. While the core focus of this document is on the interaction of NS3861 with nAChRs, we also include standardized experimental protocols for cyclooxygenase (COX) inhibitor screening. This inclusion is for informational purposes, providing valuable methodological context for researchers in the broader field of drug development, as public domain data regarding the direct interaction of this compound with COX-1 and COX-2 is not available at the time of this publication.
The activation of nAChRs by agonists like NS3861 initiates a cascade of downstream signaling events, primarily through the influx of cations, which can influence a variety of cellular processes.[3][4] Understanding the specific binding characteristics and subsequent signaling pathways is crucial for the development of novel therapeutics targeting these receptors.
This compound Binding Affinity and Selectivity Profile
This compound exhibits a high affinity for several heteromeric nicotinic acetylcholine receptor subtypes. The binding affinity, expressed as the inhibition constant (Ki), varies across different combinations of α and β subunits, highlighting its selectivity. The compound shows a particular preference for the α3β4 subtype.
Quantitative Data Summary
The binding affinities of this compound for various nAChR subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from MedchemExpress and GlpBio.[1][2]
NS3861 also demonstrates subtype-selective efficacy, acting as a full agonist at α3β2 nAChRs and a partial agonist at the α3β4 subtype.[2] Notably, it displays minimal to no activity at α4-containing receptors.[2][5]
Signaling Pathways
Activation of nicotinic acetylcholine receptors by an agonist such as NS3861 leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+. This depolarization of the cell membrane can trigger a variety of downstream signaling cascades. The influx of calcium is a critical event, acting as a second messenger to activate numerous intracellular pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[3][4]
nAChR Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and serve as a guide for researchers.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a standard procedure for determining the binding affinity of a compound like NS3861 to a specific nAChR subtype expressed in a cell line.
1. Materials and Reagents:
-
Biological Material: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β4).
-
Radioligand: A suitable high-affinity radiolabeled ligand, such as [³H]-Epibatidine.
-
Non-specific Binding Competitor: A high concentration of a known nAChR ligand, such as nicotine (B1678760) (100 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Cell harvester and scintillation counter.
2. Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Harvest the cells by scraping them into ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the cell membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
3. Binding Assay:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the non-specific binding competitor (e.g., 100 µM nicotine).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the desired concentration of the test compound.
-
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
4. Filtration and Counting:
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours.
-
Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
General Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol provides a general method for screening compounds for their ability to inhibit COX-1 and COX-2.
1. Materials and Reagents:
-
Enzymes: Purified human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Cofactors: Heme, glutathione.
-
Detection Reagent: A suitable reagent to measure prostaglandin (B15479496) production (e.g., an ELISA kit for Prostaglandin E2 (PGE2) or a colorimetric substrate for the peroxidase activity of COX).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing the necessary cofactors.
-
Test Compounds: Serial dilutions of the compound to be screened.
-
Positive Controls: Known non-selective (e.g., indomethacin) and selective COX inhibitors (e.g., celecoxib (B62257) for COX-2).
-
96-well plates.
-
Plate reader (spectrophotometer or fluorescence reader, depending on the detection method).
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and positive controls.
-
In separate 96-well plates for COX-1 and COX-2, add the following to each well:
-
Assay Buffer.
-
The respective COX enzyme (COX-1 or COX-2).
-
The test compound or positive control at the desired concentration.
-
-
Pre-incubate the plates for a short period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plates for a specific time (e.g., 10-20 minutes) at the optimal temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin produced using the chosen detection method (e.g., ELISA or colorimetric assay).
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration for both COX-1 and COX-2.
-
Determine the IC50 value for each enzyme using non-linear regression analysis.
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.
COX Inhibitor Screening Workflow
Conclusion
This compound is a valuable research tool for investigating the function of nicotinic acetylcholine receptors, particularly the α3β4 and α3β2 subtypes. Its high affinity and selective agonist activity make it a suitable probe for elucidating the physiological and pathological roles of these receptors. The provided experimental protocols offer a foundation for researchers to further characterize the interactions of NS3861 and other novel compounds with their molecular targets. While no data currently links NS3861 to cyclooxygenase activity, the inclusion of a generalized COX inhibitor screening protocol serves as a useful reference for the broader drug discovery and development community. Future research may explore the potential for cross-reactivity of nAChR ligands with other receptor systems to fully delineate their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Subtype Selectivity of NS3861 Fumarate: A Technical Guide to its Ki Values and Functional Implications for Nicotinic Acetylcholine Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of NS3861 fumarate (B1241708) for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Designed for researchers, scientists, and professionals in drug development, this document details the inhibitory constants (Ki values), the experimental methodologies used for their determination, and the associated signaling pathways, offering a comprehensive resource for understanding the pharmacological profile of this compound.
Executive Summary
NS3861 fumarate is an agonist of nicotinic acetylcholine receptors, demonstrating notable selectivity for specific subtypes. This guide presents the Ki values of this compound for the α3β4, α3β2, α4β4, and α4β2 nAChR subtypes, highlighting its high affinity for the α3β4 subtype. Detailed experimental protocols for the radioligand binding assays used to determine these values are provided, alongside a visualization of the downstream signaling cascades initiated by the activation of these receptors.
Data Presentation: this compound Ki Values
The binding affinity of this compound for different nAChR subtypes was determined through competitive radioligand binding assays. The resulting Ki values, which represent the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| nAChR Subtype | Ki Value (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from multiple consistent findings.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of the Ki values for this compound was achieved using a competitive radioligand binding assay with [3H]-epibatidine. The following protocol provides a detailed methodology for this experiment.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4).
-
Radioligand: [3H]-epibatidine.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer to lyse the cells and release the cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh, ice-cold assay buffer and re-centrifuge.
-
Resuspend the final membrane pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, set up triplicate wells for each concentration of the competitor (this compound).
-
Total Binding Wells: Add the membrane preparation, a fixed concentration of [3H]-epibatidine, and assay buffer.
-
Non-specific Binding Wells: Add the membrane preparation, a fixed concentration of [3H]-epibatidine, and a high concentration of the non-specific binding control (e.g., nicotine).
-
Competition Wells: Add the membrane preparation, a fixed concentration of [3H]-epibatidine, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-epibatidine).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Signaling Pathways
Activation of nAChRs, including the α3β4 and α3β2 subtypes, by an agonist like this compound initiates a cascade of intracellular events. As ligand-gated ion channels, their primary function is to permit the influx of cations upon activation.
The binding of an agonist to the nAChR triggers a conformational change in the receptor, opening its ion channel. This allows for the rapid influx of sodium (Na+) and calcium (Ca2+) ions into the cell. The influx of positively charged ions leads to depolarization of the cell membrane. This depolarization can be sufficient to activate voltage-dependent calcium channels (VDCCs), leading to a further and more substantial increase in intracellular calcium concentration.
This elevation in intracellular calcium acts as a critical second messenger, triggering a variety of downstream cellular responses. One of the most immediate effects is the facilitation of neurotransmitter release from presynaptic terminals. Calcium can also activate various intracellular signaling pathways, including those involving protein kinases, which can lead to changes in gene expression and other long-term cellular modifications.
References
The α3β4 Nicotinic Acetylcholine Receptor Partial Agonist Activity of NS3861 Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of NS3861 fumarate (B1241708) as a partial agonist at the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). NS3861 is a valuable research tool for investigating the physiological and pathological roles of α3β4 nAChRs and serves as a lead compound in drug discovery programs targeting these receptors.
Core Pharmacological Data
NS3861 exhibits high affinity for the α3β4 nAChR and acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine (ACh).[1][2] Its pharmacological profile is characterized by a distinct selectivity and efficacy pattern across different nAChR subtypes.
Quantitative Pharmacological Parameters
The following tables summarize the key quantitative data for NS3861 fumarate, providing a comparative view of its binding affinity, potency, and efficacy at various nAChR subtypes.
Table 1: Binding Affinity of NS3861 at Different nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62[1][3][4] |
| α4β4 | 7.8[1][3][4] |
| α3β2 | 25[1][3][4] |
| α4β2 | 55[1][3][4] |
Table 2: Functional Potency and Efficacy of NS3861
| Receptor Subtype | Agonist Activity | EC50 (µM) |
| α3β4 | Partial Agonist | 0.15[1], 1[5] |
| α3β2 | Full Agonist | 1.6[5], 1.7[1] |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Experimental Protocols
The characterization of NS3861's pharmacological activity involves standard in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of NS3861 for different nAChR subtypes.
-
General Workflow:
-
Receptor Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]epibatidine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (NS3861).[2]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Specific Conditions for α3β4 nAChR Binding:
Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, are used to measure the functional activity (potency and efficacy) of NS3861. These methods directly measure the ion flow through the nAChR channel upon agonist binding.
-
General Workflow (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α3 and β4).
-
Oocyte Preparation: After an incubation period to allow for receptor expression on the cell surface, the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
Voltage Clamp: The oocyte's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is perfused with a solution containing a specific concentration of the agonist (NS3861).
-
Current Measurement: The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the agonist concentration. These curves are then fitted to the Hill equation to determine the EC50 (potency) and Imax (efficacy) relative to a full agonist like acetylcholine.
-
-
Patch-Clamp Electrophysiology in Mammalian Cells (e.g., HEK293):
-
Cell Preparation: HEK293 cells stably expressing the nAChR subtype are cultured on coverslips.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration).
-
Compound Application and Data Acquisition: Similar to TEVC, the cell is exposed to different concentrations of NS3861, and the resulting currents are recorded and analyzed to determine EC50 and relative efficacy.[2]
-
Visualized Workflows and Pathways
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for determining the pharmacological profile of NS3861.
Signaling Pathway of α3β4 nAChR Partial Agonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
The Agonist Profile of NS3861 Fumarate at the α3β2 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of NS3861 fumarate (B1241708), with a specific focus on its full agonist activity at the α3β2 nicotinic acetylcholine (B1216132) receptor (nAChR). NS3861 is a notable compound due to its distinct subtype selectivity, particularly its preference for α3-containing nAChRs over α4-containing subtypes, and its higher efficacy at the α3β2 receptor compared to the α3β4 receptor.[1] This document compiles available quantitative data, details key experimental methodologies used for its characterization, and presents visual representations of relevant biological pathways and experimental workflows.
Core Pharmacological Data
NS3861 fumarate has been characterized as a potent agonist at several nAChR subtypes, exhibiting a unique selectivity profile. It functions as a full agonist at the α3β2 receptor and a partial agonist at the α3β4 receptor, with minimal activity at α4β2 and α4β4 subtypes.[2] The compound binds with high affinity to various heteromeric nAChRs.[1][3][4]
Quantitative Agonist Activity of this compound
The following table summarizes the key quantitative metrics for the interaction of NS3861 with different nAChR subtypes. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | Activity | EC50 (µM) | Reference |
| α3β2 | Full Agonist | 1.6 | [2] |
| α3β4 | Partial Agonist | 1.0 | [2] |
| α4β2 | Minimal Activity | - | [2] |
| α4β4 | Minimal Activity | - | [2] |
Binding Affinity of this compound
The binding affinity of NS3861 has been determined through radioligand displacement assays, providing insight into its interaction with the receptor at a molecular level.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| α3β4 | 0.62 | [2][3][4] |
| α4β4 | 7.8 | [2][3][4] |
| α3β2 | 25 | [2][3][4] |
| α4β2 | 55 | [2][3][4] |
Experimental Protocols
The characterization of NS3861's agonist activity relies on established in vitro pharmacological techniques. The following sections detail the methodologies for the key experiments cited in the literature.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a fundamental technique used to measure the ion flow through the nAChR channel upon agonist binding, thereby determining the functional activity (e.g., full or partial agonism) and potency (EC50) of a compound.
Objective: To characterize the agonist-evoked currents and determine the efficacy and potency of NS3861 at specific nAChR subtypes expressed in a cellular system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired human nAChR subunits (e.g., α3 and β2).
-
Cell Preparation: Transfected cells are prepared for recording, typically by plating them on coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are continuously perfused with an extracellular solution.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.
-
-
Compound Application: this compound is applied to the cells at various concentrations through the perfusion system. The response to a saturating concentration of a reference full agonist, such as acetylcholine (ACh), is also measured to normalize the response to NS3861.
-
Data Analysis: The peak current amplitude at each concentration of NS3861 is measured. The data is then plotted as a concentration-response curve and fitted to the Hill equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy relative to the reference agonist.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype. This is achieved by measuring the ability of the unlabeled compound (NS3861) to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity of NS3861 at various nAChR subtypes.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human nAChR subtypes of interest are harvested and homogenized. The cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [3H]epibatidine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (NS3861). The IC50 value (the concentration of NS3861 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
The following diagrams illustrate the signaling pathway of nAChR activation, and the workflows for the key experimental protocols described above.
Caption: nAChR Activation by an Agonist.
Caption: Patch-Clamp Electrophysiology Workflow.
Caption: Radioligand Binding Assay Workflow.
References
An In-depth Technical Guide to NS3861 Fumarate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for α3-containing subtypes. As a ligand-gated ion channel modulator, NS3861 fumarate serves as a valuable research tool for investigating the physiological and pathological roles of nAChRs in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action.
Chemical Structure and Properties
This compound is the fumarate salt of the active compound NS3861. The presence of the fumarate counterion enhances the salt's stability and solubility characteristics.
Chemical Structure:
-
IUPAC Name: (1R,5S)-3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene; (E)-but-2-enedioic acid
-
CAS Number: 216853-60-0[1]
-
Molecular Formula: C₁₆H₁₈BrNO₄S[1]
-
Canonical SMILES: CN1C2CCC1CC(C3=C(Br)C=CS3)=C2.OC(/C=C/C(O)=O)=O
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in the table below. While some specific experimental values are not publicly available, the provided data offers key insights into its characteristics.
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | 2-8°C | [1] |
Biological Activity and Mechanism of Action
NS3861 is an agonist at neuronal nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, NS3861 induces a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the modulation of downstream signaling pathways.
Receptor Binding Affinity and Selectivity:
NS3861 exhibits high affinity for heteromeric nAChRs, with a notable preference for the α3β4 subtype. The binding affinities (Ki) for various nAChR subtypes are summarized below.
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from MedchemExpress and GlpBio.
Functional Activity:
Functionally, NS3861 acts as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 subtype. It displays minimal activity at α4β2 and α4β4 receptors. The half-maximal effective concentrations (EC₅₀) are provided in the following table.
| Receptor Subtype | Agonist Activity | EC₅₀ (µM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
Data sourced from GlpBio.
Signaling Pathway:
The activation of nAChRs by NS3861 initiates a signaling cascade that can influence various cellular processes. The primary mechanism involves direct ion channel gating, leading to changes in membrane potential and calcium influx. This can subsequently trigger downstream signaling events, including the activation of voltage-gated calcium channels and the modulation of intracellular signaling pathways such as the PI3K-Akt pathway, which is associated with neuroprotection.
Figure 1. Simplified signaling pathway of this compound action at nicotinic acetylcholine receptors.
Experimental Protocols
The characterization of this compound's biological activity relies on key experimental techniques, primarily radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay (General Protocol):
This assay is used to determine the binding affinity (Ki) of this compound for different nAChR subtypes.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine) at a concentration near its Kd, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known nAChR ligand like nicotine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. General workflow for a radioligand binding assay to determine the affinity of this compound.
Whole-Cell Patch-Clamp Electrophysiology (General Protocol):
This technique is employed to measure the functional activity (e.g., EC₅₀ and efficacy) of this compound on nAChRs.
-
Cell Preparation:
-
Use a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Plate the cells on coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of a microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull a glass micropipette and fill it with an internal solution. The pipette resistance should be appropriate for the cell type.
-
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Drug Application and Recording:
-
Apply different concentrations of this compound to the cell using a perfusion system.
-
Record the resulting inward currents, which are indicative of nAChR activation.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of this compound.
-
Plot the current amplitude as a function of the drug concentration and fit the data to the Hill equation to determine the EC₅₀ and the maximum response (efficacy).
-
Figure 3. Workflow for whole-cell patch-clamp electrophysiology to assess the functional effects of this compound.
Conclusion
This compound is a well-characterized nAChR agonist with a distinct selectivity profile, making it a powerful tool for neuropharmacological research. Its high affinity for α3β4 nAChRs and its full agonism at α3β2 subtypes allow for the specific investigation of these receptor systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of nicotinic receptor function and modulation.
References
The Genesis of a Novel Nicotinic Agonist: A Technical Guide to the Discovery and Synthesis of NS3861
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of NS3861, a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document details the quantitative pharmacological data, comprehensive experimental protocols, and the underlying signaling pathways and structure-activity relationships that are crucial for the development of novel nAChR-targeting therapeutics.
Introduction: The Therapeutic Potential of nAChR Agonists
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems. Their involvement in a multitude of physiological processes, including cognitive function, reward, and inflammation, has made them attractive targets for drug discovery. The development of subtype-selective nAChR agonists like NS3861 holds promise for the treatment of a range of disorders, from neurodegenerative diseases to addiction. NS3861, identified as 3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, has demonstrated a unique pharmacological profile, exhibiting high affinity and functional selectivity for specific nAChR subtypes.
Pharmacological Profile of NS3861
The interaction of NS3861 with various nAChR subtypes has been quantified through in vitro binding and functional assays. The data, summarized in the tables below, highlight the compound's distinct selectivity profile.
Binding Affinity of NS3861 at nAChR Subtypes
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| α3β4 | 0.62 | [1][2] |
| α4β4 | 7.8 | [1][3] |
| α3β2 | 25 | [1][3] |
| α4β2 | 55 | [1][3] |
Functional Activity of NS3861 at nAChR Subtypes
The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency. The maximum efficacy (Emax) describes the maximum response achievable by the agonist relative to a full agonist.
| nAChR Subtype | Agonist Activity | EC50 (µM) | Emax (relative to full agonist) | Reference |
| α3β2 | Full Agonist | 1.6 | ~100% | [2][3] |
| α3β4 | Partial Agonist | 1 | - | [2][3] |
| α4β2 | Minimal Activity | - | - | [3] |
| α4β4 | Minimal Activity | - | - | [3] |
Synthesis of NS3861: A Proposed Synthetic Pathway
References
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NS3861 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 fumarate (B1241708) is a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for the α3β4 subtype. This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for NS3861 fumarate, including detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows. While extensive in vitro characterization exists, this guide also highlights the current gap in publicly available pharmacokinetic data for this compound.
Pharmacodynamics
NS3861 is an agonist of nAChRs with a distinct selectivity profile. It binds with high affinity to the heteromeric α3β4 nAChR.[1] Its functional activity is subtype-dependent, acting as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors, with minimal activity at α4β2 and α4β4 subtypes.[2]
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for NS3861 at various nAChR subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
| Data sourced from MedchemExpress and GlpBio.[1][2] |
Agonist Activity
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and the maximum. NS3861 demonstrates potent agonist activity at α3-containing nAChRs.
| Receptor Subtype | Agonist Activity | EC50 (μM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1 |
| Data sourced from GlpBio.[2] |
The maximal efficacy of NS3861 is primarily determined by the ligand-binding domain of the nAChR α-subunit.[3][4] Molecular docking studies suggest that the selective activation of α3-containing receptors over α4-containing receptors may be due to specific amino acid differences in the binding pocket.[3][4]
Signaling Pathway
NS3861, as a nAChR agonist, activates these ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, opening a channel permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane, which in turn can trigger various downstream cellular responses, such as the firing of action potentials in neurons or the release of neurotransmitters.
Pharmacokinetics
A comprehensive search of publicly available scientific literature and databases did not yield any specific data on the pharmacokinetics of this compound. Key pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), plasma half-life, and bioavailability have not been reported. In vivo studies detailing the disposition of this compound in animal models are also not publicly available. Therefore, this critical aspect of the compound's profile remains to be elucidated.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacodynamic profile of NS3861.
Determination of Ki Values (Competition Binding Assay)
This protocol outlines a typical radioligand competition binding assay to determine the binding affinity (Ki) of a test compound like NS3861 for a specific nAChR subtype.
Detailed Steps:
-
Receptor Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the desired human nAChR subtype are prepared and stored at -80°C.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.
-
Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and a range of concentrations of this compound.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient duration (e.g., 2-4 hours) to reach equilibrium.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive nAChR ligand (e.g., nicotine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of NS3861 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Determination of EC50 Values (Patch-Clamp Electrophysiology)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional agonist activity (EC50) of NS3861 at specific nAChR subtypes expressed in a suitable cell line.
Detailed Steps:
-
Cell Culture: HEK293 cells stably transfected with the cDNAs for the desired nAChR subunits are cultured under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured by a brief pulse of suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: A rapid solution exchange system is used to apply different concentrations of this compound to the recorded cell for a short duration (e.g., 2-5 seconds).
-
Data Acquisition: The inward currents elicited by NS3861 are recorded using an appropriate amplifier and data acquisition software.
-
Data Analysis: The peak current amplitude at each concentration is measured. The data are normalized to the maximal response and plotted against the logarithm of the drug concentration. The EC50 value is determined by fitting the concentration-response curve with the Hill equation.
Conclusion
This compound is a well-characterized nAChR agonist in vitro, with a clear selectivity profile for α3-containing subtypes. The provided pharmacodynamic data and experimental protocols offer a solid foundation for further research. However, the complete absence of publicly available pharmacokinetic data represents a significant knowledge gap. Future in vivo studies are imperative to understand the absorption, distribution, metabolism, and excretion of this compound, which will be critical for assessing its potential as a therapeutic agent.
References
- 1. admin.biosschina.com [admin.biosschina.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NS3861 Fumarate: Effects on Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS3861 fumarate (B1241708) is a potent and selective agonist for certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique profile that makes it a valuable tool for neuroscientific research. This document provides a comprehensive technical overview of NS3861 fumarate, focusing on its mechanism of action, subtype selectivity, and its effects on cholinergic signaling pathways. Detailed experimental protocols for the characterization of this compound are provided, along with a quantitative summary of its binding and functional data. Furthermore, visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological properties.
Introduction to this compound
NS3861 is a novel nicotinic acetylcholine receptor (nAChR) agonist that exhibits distinct subtype selectivity.[1][2] It displays a strong preference for α3-containing nAChRs over α4-containing subtypes.[1][2] Specifically, NS3861 acts as a full agonist at the α3β2 nAChR subtype and a partial agonist at the α3β4 nAChR subtype, with minimal to no activity at α4β2 and α4β4 receptors.[1][3] This selective activation pattern, particularly its opposing β-subunit preference compared to the well-known nAChR agonist cytisine, makes NS3861 a critical pharmacological tool for elucidating the specific physiological and pathological roles of α3-containing nAChR subtypes.[1][2]
Mechanism of Action and Cholinergic Signaling
NS3861 exerts its effects by directly binding to and activating specific nAChR subtypes. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.
The activation of α3β2 and α3β4 nAChRs by NS3861 is thought to modulate various downstream signaling pathways critical for neuronal function. While the specific downstream cascades for these particular subtypes are an area of active research, activation of nAChRs, in general, is known to influence pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are integral to processes like cell survival, synaptic plasticity, and neurotransmitter release.
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
The Agonist NS3861 and its Interaction with the α3β4 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel, is a key player in the central and peripheral nervous systems. Predominantly found in autonomic ganglia, the adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus, this receptor subtype is implicated in a range of physiological processes and pathological conditions, including nicotine (B1678760) addiction and certain neurological disorders.[1][2][3] The development of subtype-selective ligands is crucial for dissecting the specific roles of α3β4 nAChRs and for creating targeted therapeutics. NS3861 has emerged as a valuable pharmacological tool in this endeavor. This technical guide provides a comprehensive overview of the cellular and molecular consequences of α3β4 nAChR activation by the selective agonist NS3861, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of NS3861 Interaction with nAChRs
NS3861 exhibits a distinct pharmacological profile, characterized by its high affinity and partial agonist activity at the α3β4 nAChR. The following tables summarize the key quantitative data from radioligand binding assays and functional studies.
Table 1: Binding Affinity (Ki) of NS3861 at Various nAChR Subtypes
| nAChR Subtype | Ki (nM) | Reference |
| α3β4 | 0.62 | [4] |
| α4β4 | 7.8 | [4] |
| α3β2 | 25 | [4] |
| α4β2 | 55 | [4] |
Table 2: Functional Potency (EC50) and Efficacy of NS3861 at Various nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (μM) | Maximal Efficacy (Emax) | Reference |
| α3β4 | Partial Agonist | 0.15 | Partial | [4] |
| α3β2 | Full Agonist | 1.7 | Full | [4] |
| α4β2 | No Activity | - | - | [4] |
| α4β4 | Minimal Activity | - | - | [4] |
Cellular and Molecular Consequences of α3β4 nAChR Activation
Activation of the α3β4 nAChR ion channel by an agonist like NS3861 initiates a cascade of cellular events, beginning with the influx of cations.
Ion Influx and Membrane Depolarization
Upon binding of NS3861, the α3β4 nAChR undergoes a conformational change, opening its intrinsic ion channel. This channel is permeable to sodium (Na+) and potassium (K+) ions, leading to a net influx of positive charge and subsequent depolarization of the cell membrane. Crucially, the α3β4 nAChR is also permeable to calcium ions (Ca2+).[5] This direct influx of Ca2+ can act as a second messenger, triggering a variety of downstream signaling pathways.[5] Furthermore, the initial membrane depolarization can activate voltage-gated calcium channels (VGCCs), leading to a more substantial and sustained increase in intracellular Ca2+ concentration.[5]
Downstream Signaling Pathways
While specific downstream signaling cascades directly initiated by NS3861 activation of α3β4 nAChRs are not yet fully elucidated, general nAChR signaling pathways provide a likely framework. The elevation in intracellular Ca2+ is a critical node in these pathways.
-
Calcium-Calmodulin Dependent Signaling: Increased intracellular Ca2+ can bind to calmodulin, activating Ca2+/calmodulin-dependent protein kinases (CaMKs). CaMKs, in turn, can phosphorylate a variety of substrate proteins, influencing processes such as neurotransmitter release and gene expression.[6]
-
PI3K-Akt Pathway: Some studies on nAChR activation have shown a link to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[7]
-
Protein Phosphorylation: The function of nAChRs themselves can be modulated by protein phosphorylation. Protein kinase A (PKA), protein kinase C (PKC), and tyrosine kinases have all been shown to phosphorylate nAChRs, affecting their desensitization rates and overall function.[8][9] It is plausible that activation of α3β4 nAChRs by NS3861 could trigger feedback mechanisms involving these kinases.
It is important to note that the specific downstream consequences can be cell-type dependent and influenced by the subcellular localization of the receptors and the availability of specific signaling molecules.
Experimental Protocols
Radioligand Binding Assay for α3β4 nAChR
This protocol is for determining the binding affinity of a test compound (like NS3861) for the α3β4 nAChR using a competition binding assay with a radiolabeled ligand such as [3H]epibatidine.
Materials:
-
Cell membranes expressing α3β4 nAChRs
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]epibatidine (radioligand)
-
Unlabeled competitor (e.g., nicotine or the test compound)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]epibatidine (typically at or below its Kd value), and the serially diluted test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like nicotine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.[10][11]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the α3β4 nAChR in response to agonist application.
Materials:
-
Cells expressing α3β4 nAChRs
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2)
-
NS3861 solution
Procedure:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Position the micropipette over a cell and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply NS3861 to the cell using a perfusion system.
-
Record the resulting inward current, which represents the flow of ions through the activated α3β4 nAChRs.
-
By applying a range of NS3861 concentrations, a dose-response curve can be generated to determine the EC50.[12][13][14]
Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration upon α3β4 nAChR activation.
Materials:
-
Cells expressing α3β4 nAChRs grown on glass coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Extracellular solution
-
Fluorescence microscope with a sensitive camera
-
NS3861 solution
Procedure:
-
Load the cells with the Ca2+ indicator dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes).
-
Wash the cells with extracellular solution to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with extracellular solution.
-
Acquire a baseline fluorescence measurement.
-
Apply NS3861 to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca2+.
-
Quantify the change in fluorescence to determine the magnitude and kinetics of the Ca2+ response.[15][16][17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of α3β4 nAChR activation.
References
- 1. Isoform-specific mechanisms of α3β4*-nicotinic acetylcholine receptor modulation by the prototoxin lynx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein phosphorylation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of nicotinic acetylcholine receptors by protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp Protocol [labome.com]
- 15. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Pharmacological Modulation of Neuronal Excitability: The Role of Ion Channel Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide addresses the topic of modulating neuronal excitability. Initial analysis of the specified compound, NS3861 fumarate (B1241708), reveals it to be a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. While nAChR agonists do modulate neuronal activity, typically by causing depolarization, the in-depth technical requirements of this guide concerning the direct stabilization of neuronal firing are better exemplified by a different class of compounds: Kv7/KCNQ potassium channel openers. Therefore, this document will first clarify the mechanism of NS3861 fumarate and then provide a detailed exploration of Kv7 channel openers as a prime example of direct modulation of neuronal excitability, fulfilling the core technical requirements for quantitative data, experimental protocols, and pathway visualization.
Part 1: this compound - A Nicotinic Acetylcholine Receptor (nAChR) Agonist
NS3861 is an agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][2] Upon binding of an agonist like NS3861, these channels open, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron's membrane potential. This depolarization moves the neuron closer to its firing threshold, thereby increasing its excitability.
NS3861 exhibits high affinity for various heteromeric nAChR subtypes.[2][3] Its primary action is not the direct suppression of excitability but rather subtype-selective excitation.
Quantitative Data: this compound
The binding affinities and functional potency of NS3861 have been characterized across several nAChR subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50, µM) |
| α3β4 | 0.62 ± 0.09[4] | Partial Agonist[3] | 1[1] |
| α3β2 | 25 ± 4[4] | Full Agonist[3] | 1.6[1] |
| α4β4 | 7.8 ± 0.7[4] | Minimal Activity[3] | - |
| α4β2 | 55 ± 11[4] | Minimal Activity[3] | - |
Part 2: Kv7/KCNQ Channel Openers - Direct Modulators of Neuronal Excitability
To provide a comprehensive guide on the direct suppression of neuronal hyperexcitability, we will focus on Kv7 (KCNQ) channel openers. These voltage-gated potassium channels are critical regulators of neuronal activity.[5][6] The current they generate, known as the M-current, stabilizes the resting membrane potential and prevents repetitive firing.[5][7] Activation of Kv7 channels leads to potassium ion efflux, which hyperpolarizes the neuron, making it more difficult to reach the action potential threshold. This mechanism is fundamental to controlling neuronal excitability.[5]
Mechanism of Action: Kv7 Channel Activation
The activation of Kv7 channels by opener compounds is a key strategy for reducing neuronal hyperexcitability, which is implicated in disorders like epilepsy and neuropathic pain.[8][9] These openers typically shift the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels open at lower voltages, thus enhancing their braking effect on neuronal firing.
Caption: Mechanism of neuronal excitability modulation by a Kv7 channel opener.
Quantitative Data: Representative Kv7 Channel Openers
The effects of Kv7 openers can be quantified by measuring changes in electrophysiological parameters. The compound Retigabine (RTG) is a well-characterized pan-Kv7.2-5 opener.
| Compound | Target | Effect | Quantitative Measurement | Cell/Tissue Type |
| Retigabine | Kv7.2/7.3 | Hyperpolarizes membrane potential | ~5 mV hyperpolarization with 10 µM[10] | Guinea Pig Inferior Colliculus Neurons |
| Reduces spike frequency | Significant decrease with 10 µM[11] | Rat Prefrontal Cortex Pyramidal Neurons | ||
| Increases fAHP amplitude | 7.92 mV (control) to 11.57 mV (10 µM)[11] | Rat Prefrontal Cortex Pyramidal Neurons | ||
| Inhibits Ca²⁺ influx | IC50 of 1.04 ± 0.47 µM | F11 Sensory Neurons[12] | ||
| NH29 | Kv7.2 | Left-shifts activation curve | ΔV50 = -15.5 mV with 25 µM[13] | CHO cells expressing Kv7.2 |
| Increases K⁺ current | 3.5-fold increase at -40 mV with 25 µM[13] | CHO cells expressing Kv7.2 | ||
| Reduces evoked spikes | From 9.0 to 0.9 spikes with 25 µM[13] | Dorsal Root Ganglion (DRG) Neurons | ||
| ICA-27243 | Kv7.2/7.3 | Inhibits Ca²⁺ influx | IC50 of 5.3 ± 1.9 µM | F11 Sensory Neurons[12] |
Part 3: Experimental Protocols and Workflows
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized example for assessing the effect of a Kv7 channel opener on the intrinsic excitability of cultured neurons, based on methodologies described in the literature.[10][11][14]
-
Cell Preparation:
-
Plate primary hippocampal or dorsal root ganglion (DRG) neurons onto glass coverslips coated with poly-D-lysine.[13]
-
Culture neurons for 7-14 days in a suitable medium (e.g., Neurobasal A) supplemented with B-27 and penicillin-streptomycin.[15]
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope equipped with DIC optics.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[14]
-
Internal (Pipette) Solution: Containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP. Adjust pH to 7.3 with KOH.[14]
-
Test Compound: Dissolve the Kv7 opener (e.g., Retigabine) in DMSO to create a high-concentration stock solution, then dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.[14]
-
Approach a visually identified healthy neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Switch to current-clamp mode using an amplifier (e.g., Axopatch 200B).[14]
-
Allow the cell to stabilize for 5 minutes, monitoring the resting membrane potential (RMP).
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): Record the RMP before and after application of the test compound.
-
Action Potential Firing: Inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 25 pA increments, 500 ms (B15284909) duration) to elicit action potentials.[10]
-
Record the number of spikes, spike onset latency, and afterhyperpolarization (AHP) characteristics for each current step.[11]
-
Drug Application: Perfuse the recording chamber with the external solution containing the test compound for 5-10 minutes and repeat the current-step protocol.
-
Washout: Perfuse with the control external solution to determine if the compound's effects are reversible.
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: Workflow for electrophysiological assessment of a neuronal excitability modulator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of KCNQ Potassium Channel Openers as Novel Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on KCNQ potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological modulation of the voltage-gated neuronal Kv7/KCNQ/M-channel alters the intrinsic excitability and synaptic responses of pyramidal neurons in rat prefrontal cortex slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Kv7 Potassium Channels Inhibits Intracellular Ca2+ Increases Triggered By TRPV1-Mediated Pain-Inducing Stimuli in F11 Immortalized Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kv7 channel activation reduces brain endothelial cell permeability and prevents kainic acid-induced blood-brain barrier damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabidiol activates neuronal Kv7 channels | eLife [elifesciences.org]
- 16. The Acrylamide (S)-2 As a Positive and Negative Modulator of Kv7 Channels Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
The Structure-Activity Relationship of NS3861 Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Nicotinic Acetylcholine (B1216132) Receptor Agonists
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NS3861 and its analogues as modulators of nicotinic acetylcholine receptors (nAChRs). NS3861, a potent agonist at specific nAChR subtypes, presents a compelling scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular interactions, experimental methodologies, and signaling pathways associated with this class of compounds.
Introduction to NS3861 and its Therapeutic Potential
NS3861 is a selective agonist of nicotinic acetylcholine receptors, demonstrating a unique profile of activity that has garnered significant interest in the field of neuropharmacology. It exhibits a pronounced selectivity for α3-containing nAChRs over α4-containing subtypes and displays a preference for the β2 subunit over the β4 subunit.[1][2] This subtype selectivity is a critical attribute for therapeutic agents, as it can minimize off-target effects and enhance the desired pharmacological response. The 8-azabicyclo[3.2.1]octane core of NS3861 provides a rigid scaffold that is amenable to chemical modification, making it an excellent starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Quantitative Analysis of NS3861 and Analogue Activity
The biological activity of NS3861 and its analogues is typically quantified through binding affinity (Ki) and functional potency (EC50) and efficacy at various nAChR subtypes. The following tables summarize the available quantitative data for NS3861 and representative analogues, highlighting the impact of structural modifications on receptor interaction.
Table 1: Binding Affinities (Ki, nM) of NS3861 at Human nAChR Subtypes [3][4][5]
| Compound | α3β4 | α3β2 | α4β4 | α4β2 |
| NS3861 | 0.62 | 25 | 7.8 | 55 |
Table 2: Functional Activity (EC50, μM and Efficacy) of NS3861 at Human nAChR Subtypes [1][6]
| Compound | Receptor Subtype | EC50 (μM) | Maximal Efficacy (Emax) |
| NS3861 | α3β2 | 1.6 | Full Agonist |
| α3β4 | 1 | Partial Agonist | |
| α4β2 | Minimal Activity | - | |
| α4β4 | Minimal Activity | - |
Structure-Activity Relationship (SAR) Insights
The available data on NS3861 and related 8-azabicyclo[3.2.1]octane derivatives provide valuable insights into their SAR at nAChRs.
-
The Heteroaromatic Moiety: The nature of the 3-substituted heteroaromatic ring is a critical determinant of both potency and selectivity. The 3-bromo-2-thienyl group of NS3861 contributes to its high affinity and specific activity profile. Modifications to this ring system, such as the introduction of different substituents or the replacement of the thiophene (B33073) with other heterocycles like isoxazole (B147169) or pyridine, can significantly alter the compound's interaction with the receptor's binding pocket.[3] Molecular docking studies suggest that specific interactions between the heteroaromatic ring and amino acid residues in the ligand-binding domain are responsible for the observed subtype selectivity.[2][7]
-
The 8-Azabicyclo[3.2.1]octane Core: This rigid bicyclic system appropriately positions the heteroaromatic moiety within the nAChR binding site. The stereochemistry of the substitution on this core is crucial for activity. For instance, the 2β- and 3β-isomers of related compounds often exhibit higher affinity than their 2α- and 3α-counterparts.[3]
-
The Nitrogen Atom: The basic nitrogen of the azabicyclic core is a key pharmacophoric element, likely forming a crucial interaction with a conserved acidic residue in the binding site of nAChRs.
Experimental Protocols
The characterization of NS3861 analogues relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-Epibatidine).
-
Test compounds (NS3861 analogues).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target nAChR subtype. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional activity (potency and efficacy) of a compound by recording the ion currents elicited upon receptor activation.
Objective: To measure the ion currents mediated by nAChRs in response to the application of NS3861 analogues.
Materials:
-
HEK293 cells transiently or stably expressing the nAChR subtype of interest.
-
External solution (e.g., containing in mM: 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (pipette solution) (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2).
-
Patch pipettes (borosilicate glass).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for rapid application of compounds.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application: Rapidly apply the test compound at various concentrations using a perfusion system.
-
Data Acquisition: Record the inward currents elicited by the activation of the nAChRs.
-
Data Analysis: Measure the peak amplitude of the current responses. Plot the normalized current amplitude against the compound concentration and fit the data to a Hill equation to determine the EC50 (potency) and Emax (efficacy) values.
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like NS3861 initiates a cascade of intracellular signaling events. The primary event is the influx of cations, which leads to membrane depolarization and subsequent activation of voltage-gated ion channels and other downstream effectors.
The experimental workflow for characterizing NS3861 analogues typically follows a hierarchical approach, starting with primary binding assays to determine affinity, followed by functional electrophysiological recordings to assess potency and efficacy.
Conclusion
The study of NS3861 and its analogues provides a compelling case for the development of subtype-selective nAChR modulators. The 8-azabicyclo[3.2.1]octane scaffold has proven to be a versatile platform for generating compounds with high affinity and functional selectivity. By systematically exploring the structure-activity relationships, researchers can design novel ligands with optimized pharmacological profiles for the potential treatment of various central nervous system disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are essential for the continued advancement of this promising area of drug discovery.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
- 5. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
Preclinical Evaluation of NS3861 Fumarate for Neurological Disorders: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NS3861 fumarate (B1241708) is a potent and selective agonist for specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a promising profile for the potential treatment of various neurological disorders. This document provides a comprehensive overview of the available preclinical data on NS3861 fumarate, including its receptor binding and functional activity, a detailed experimental protocol for assessing its anxiolytic-like effects, and a putative signaling pathway. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.
Core Compound Profile: this compound
This compound is a novel compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. Its distinct selectivity profile suggests potential therapeutic applications in neurological and psychiatric conditions where modulation of the cholinergic system is desired.
Quantitative Preclinical Data
The preclinical evaluation of this compound has focused on its interaction with various nAChR subtypes. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62[1] |
| α4β4 | 7.8[1] |
| α3β2 | 25[1] |
| α4β2 | 55[1] |
Table 2: Functional Activity of this compound at nAChR Subtypes
| Receptor Subtype | Agonist Activity | Potency (EC50, µM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
| α4β2 | Minimal Activity | Not Reported |
| α4β4 | Minimal Activity | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines a representative experimental protocol for evaluating the anxiolytic-like effects of this compound.
In-Vivo Assessment of Anxiolytic-like Effects: Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Objective: To determine the anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Positive control (e.g., Diazepam)
-
Adult male mice (e.g., C57BL/6 strain)
-
Elevated plus-maze apparatus: Two open arms and two closed arms of equal dimensions, elevated from the floor.
-
Video tracking software for automated recording and analysis.
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations. Prepare the positive control (Diazepam) and vehicle solutions.
-
Animal Groups: Randomly assign mice to the following groups (n=8-12 per group):
-
Vehicle control
-
This compound (various doses)
-
Positive control (e.g., Diazepam, 2 mg/kg)
-
-
Drug Administration: Administer the assigned treatment (vehicle, this compound, or Diazepam) via the intended route (e.g., intraperitoneal injection) 30 minutes before the EPM test.
-
EPM Testing:
-
Place each mouse individually in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations: Signaling Pathways and Experimental Workflow
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, from receptor binding to potential downstream effects. This pathway is based on its known agonism at nAChRs and the general signaling pathways associated with fumarate.
Caption: Putative signaling cascade of this compound.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the logical flow of experiments in the preclinical assessment of a compound like this compound for neurological disorders.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound exhibits a compelling preclinical profile as a selective nAChR agonist. Its high affinity and functional potency at α3-containing nAChR subtypes, coupled with its potential for anxiolytic-like effects, warrant further investigation for the treatment of neurological disorders. The data and protocols presented in this guide provide a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on expanding the in-vivo characterization in various disease models, conducting detailed pharmacokinetic and pharmacodynamic studies, and exploring the downstream signaling pathways to better understand its mechanism of action.
References
Methodological & Application
Application Notes and Protocols: In Vitro Electrophysiological Characterization of Small Molecule Modulators on KCa2/KCa3 Channels
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a representative method for the in vitro electrophysiological characterization of small molecule modulators of small-conductance (KCa2.x, SK) and intermediate-conductance (KCa3.1, IK) calcium-activated potassium channels. While the request specified NS3861 fumarate (B1241708), publicly available scientific literature and supplier information consistently characterize NS3861 fumarate as a high-affinity agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype.[1] There is currently no peer-reviewed evidence to suggest that this compound directly modulates KCa2 or KCa3 channels. Therefore, this document provides a general framework for assessing the potential effects of a test compound, such as this compound, on these channels. The quantitative data presented herein is representative of known KCa2/KCa3 modulators and serves for illustrative purposes.
Introduction
Small-conductance (KCa2.1, KCa2.2, KCa2.3, also known as SK1, SK2, SK3) and intermediate-conductance (KCa3.1, also known as IK1 or SK4) calcium-activated potassium channels are voltage-independent channels gated by intracellular calcium (Ca²⁺).[2][3][4] These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune cell function by hyperpolarizing the cell membrane in response to increases in intracellular Ca²⁺.[2][5] Their involvement in various physiological processes makes them attractive therapeutic targets for a range of disorders, including cardiovascular diseases, neurological conditions, and inflammatory disorders.
This document provides a detailed protocol for the in vitro electrophysiological assessment of a test compound's activity on KCa2 and KCa3.1 channels using the whole-cell patch-clamp technique.
Signaling Pathway of KCa2/KCa3 Channel Modulation
KCa2 and KCa3.1 channels are gated by intracellular Ca²⁺, but not directly. Instead, Ca²⁺ binds to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel.[3][4] This binding induces a conformational change in CaM, which in turn opens the channel pore, allowing K⁺ to flow out of the cell and hyperpolarize the membrane. Small molecule modulators can either enhance (positive gating modulators) or diminish (negative gating modulators) the apparent Ca²⁺ sensitivity of the channel.
Quantitative Data Summary
The following tables summarize representative data for known small molecule modulators of KCa2 and KCa3.1 channels. This data is intended to serve as a reference for the expected outcomes of the electrophysiology protocol.
Table 1: Negative Gating Modulators of KCa Channels
| Compound | Target Channel(s) | IC₅₀ (µM) at ~0.5 µM [Ca²⁺]i | Mechanism of Action | Reference |
| NS8593 | KCa2.1, KCa2.2, KCa2.3 | 0.42, 0.60, 0.73 | Negative Gating Modulator (decreases Ca²⁺ sensitivity) | [6] |
| RA-2 | KCa2.1, KCa2.2, KCa2.3, KCa3.1 | ~0.017 (for KCa3.1) | Negative Gating Modulator | [3] |
Table 2: Positive Gating Modulators of KCa Channels
| Compound | Target Channel(s) | EC₅₀ (µM) | Mechanism of Action | Reference |
| NS309 | KCa2.1, KCa2.2, KCa2.3, KCa3.1 | ~0.6 (KCa2), ~0.02 (KCa3.1) | Positive Gating Modulator (increases Ca²⁺ sensitivity) | [7] |
| CyPPA | KCa2.2, KCa2.3 | 14, 6 | Subtype-selective Positive Gating Modulator | [8] |
| SKA-31 | KCa2, KCa3.1 | - | Positive Gating Modulator | [7] |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are recommended due to their low endogenous channel expression and high transfection efficiency.[9][10]
-
Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression, co-transfect HEK293 cells with plasmids encoding the human KCa2.x or KCa3.1 α-subunit and a green fluorescent protein (GFP) marker using a suitable transfection reagent (e.g., Lipofectamine).
-
Stable Cell Lines: Alternatively, generate stable cell lines expressing the desired KCa channel subtype for more consistent expression levels.
-
Plating for Electrophysiology: 24-48 hours post-transfection (or for stable lines, when at appropriate confluency), plate cells onto glass coverslips at a low density suitable for patch-clamping.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for the whole-cell configuration, which allows for the control of the intracellular environment and the recording of currents from the entire cell membrane.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 10 BAPTA, 1 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. The free Ca²⁺ concentration can be adjusted by varying the ratio of CaCl₂ to BAPTA to achieve a specific concentration (e.g., ~300-700 nM for half-maximal activation).[6]
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution at a constant rate.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the intracellular solution.
-
Mount the filled pipette onto the micromanipulator and apply positive pressure.
-
Approach a GFP-positive cell and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes, monitoring access resistance and cell capacitance.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of voltage ramps (e.g., from -120 mV to +60 mV over 200 ms) to elicit KCa currents.
-
Record baseline currents in the absence of the test compound.
-
Apply the test compound (e.g., this compound) at various concentrations via the perfusion system.
-
Record currents at each concentration until a steady-state effect is observed.
-
-
Data Acquisition and Analysis:
-
Acquire and digitize data using appropriate software (e.g., pCLAMP).
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.
-
Construct concentration-response curves and fit the data with the Hill equation to determine IC₅₀ or EC₅₀ values.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for testing a small molecule modulator on KCa channels using the whole-cell patch-clamp technique.
References
- 1. Ca2+-Sensitive Potassium Channels [mdpi.com]
- 2. Calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Channelpedia - SK2 [channelpedia.epfl.ch]
- 4. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 5. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small and Intermediate Calcium Activated Potassium Channels in the Heart: Role and Strategies in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170056376A1 - SELECTIVE ACTIVATORS OF THE INTERMEDIATE CONDUCTANCE CA2+ACTIVATED K+ CHANNEL KCa3.1 AND THEIR METHODS OF USE - Google Patents [patents.google.com]
- 8. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch Clamp Recording of nAChR Currents with NS3861 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological and pathological processes, including cognitive function, nicotine (B1678760) addiction, and neurodegenerative diseases, makes them a critical target for drug discovery. NS3861 fumarate (B1241708) is a potent agonist at specific heteromeric nAChR subtypes, demonstrating a unique efficacy profile that distinguishes it from other nAChR ligands. This document provides detailed application notes and protocols for the characterization of nAChR currents activated by NS3861 fumarate using the whole-cell patch clamp technique.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy (Emax) and potency (EC50) of NS3861 on various human nAChR subtypes expressed in HEK-293 cells. Data is derived from whole-cell patch clamp recordings.
| nAChR Subtype | NS3861 Emax (% of Acetylcholine response) | NS3861 EC50 (µM) |
| α3β2 | 102 | 0.23 |
| α3β4 | 48 | 0.08 |
| α4β2 | No Effect | No Effect |
| α4β4 | No Effect | No Effect |
Table 1: Efficacy and Potency of NS3861 at Human nAChR Subtypes. Data presented as mean values. "No Effect" indicates that no current was elicited by NS3861 application.
Experimental Protocols
This section outlines the detailed methodology for performing whole-cell patch clamp recordings to measure nAChR currents activated by this compound in a heterologous expression system.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the expression of recombinant nAChRs.
-
Culture Conditions: Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Plate cells onto glass coverslips in 35 mm dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfect cells with cDNAs encoding the desired human nAChR α and β subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A cDNA encoding Green Fluorescent Protein (GFP) can be co-transfected to identify successfully transfected cells.
-
Use a 1:1 ratio of α and β subunit cDNA for transfection.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression before performing patch clamp recordings.
-
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Control Agonist: Prepare a stock solution of Acetylcholine (ACh) chloride in sterile water.
Whole-Cell Patch Clamp Recording
-
Preparation:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
-
Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 2-5 MΩ when filled with the internal solution.
-
-
Establishing a Gigaseal and Whole-Cell Configuration:
-
Identify a GFP-positive cell for recording.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Acquire data using a patch clamp amplifier and appropriate data acquisition software.
-
Apply agonist solutions to the cell using a rapid perfusion system to ensure fast solution exchange.
-
To determine the dose-response relationship, apply increasing concentrations of this compound for a fixed duration (e.g., 2-5 seconds) with sufficient washout periods (e.g., 1-2 minutes) in between applications to allow for receptor recovery.
-
Apply a saturating concentration of ACh as a positive control to normalize the responses to NS3861.
-
Data Analysis
-
Measure the peak amplitude of the inward current elicited by each agonist application.
-
Normalize the peak current response to NS3861 to the maximal current response elicited by ACh.
-
Plot the normalized responses against the logarithm of the NS3861 concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Analyze current kinetics (e.g., activation, deactivation, and desensitization rates) using appropriate fitting algorithms in your analysis software.
Mandatory Visualizations
Application Notes and Protocols for NS3861 Fumarate in Brain Slice Recording Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NS3861 fumarate (B1241708) in ex vivo brain slice electrophysiology. The information is intended to assist in the design and execution of experiments to investigate the effects of this compound on neuronal activity and synaptic transmission.
Introduction to NS3861 Fumarate
NS3861 is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a unique selectivity profile, showing a preference for β4-containing nAChR subtypes over β2-containing subtypes.[1] Specifically, it is a high-affinity agonist at α3β4 nAChRs.[1] The α3β4 nAChR subtype, while less abundant in the brain than α4β2 or α7 subtypes, is expressed in specific regions such as the medial habenula and interpeduncular nucleus, where it plays a role in nicotine (B1678760) addiction and modulating dopamine (B1211576) release.[2][3][4] The selective activation of α3β4 nAChRs by NS3861 makes it a valuable pharmacological tool to probe the function of these receptors in specific neural circuits.
Quantitative Data: Potency and Efficacy of Nicotinic Agonists
| Compound | Receptor Subtype | Assay Type | Potency (EC50/IC50/Ki) | Efficacy (% of ACh response) | Reference |
| NS3861 | α3β4 nAChR | Patch-clamp electrophysiology | High affinity agonist | High efficacy | [1] |
| Cytisine | α3β4 nAChR | Patch-clamp electrophysiology | Low potency full agonist | ~100% | [1] |
| Acetylcholine | α3β4 nAChR | Ca2+ flux assay | - | 100% (reference) | [5] |
| CP-601932 | α3β4 nAChR | Ca2+ flux assay | EC50 ≈ 3 µM | ~30% | [5] |
| PF-4575180 | α3β4 nAChR | Ca2+ flux assay | - | 52% | [5] |
| Epibatidine | α3β4 nAChR | Ca2+ flux assay | 0.030 ± 0.004 µM | >100% | [3] |
| Nicotine | α3β4 nAChR | Ca2+ flux assay | 8.7 ± 0.9 µM | - | [3] |
Experimental Protocols
Brain Slice Preparation
This protocol is a standard method for obtaining viable acute brain slices for electrophysiological recordings.[6][7]
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Small animal guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Petri dish on ice
-
Vibrating microtome (vibroslicer)[8]
-
Cyanoacrylate glue
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Solutions:
-
NMDG-based protective cutting solution (chilled to 0-4°C)
-
Artificial cerebrospinal fluid (aCSF) for recording (warmed to 32-34°C)
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold NMDG cutting solution to improve tissue viability.[6]
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG cutting solution.
-
Trim the brain to isolate the region of interest.
-
Affix the brain block to the vibratome stage using cyanoacrylate glue.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated NMDG cutting solution.
-
Cut slices to the desired thickness (typically 250-350 µm).[9]
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).[6]
-
Transfer the slices to a holding chamber with aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.[10]
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of NS3861.[11]
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Recording chamber with continuous perfusion of aCSF
-
Glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution
-
This compound stock solution (in water or DMSO, then diluted in aCSF)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated aCSF at 32-34°C.[9]
-
Identify the target neuron(s) in the brain region of interest using the microscope.
-
Pull a patch pipette from a glass capillary to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the slice, approaching the target neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic events).
-
Bath-apply this compound at the desired concentration by adding it to the perfusing aCSF. Alternatively, for rapid and localized effects, use a pressure ejection system to "puff" the drug onto the recorded neuron.[9]
-
Record the changes in neuronal activity in response to NS3861 application.
-
Wash out the drug by perfusing with standard aCSF and observe for recovery of baseline activity.
Visualizations
Signaling Pathway of nAChR Activation
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus [frontiersin.org]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
- 7. precisionary.com [precisionary.com]
- 8. Patch-clamp recording in brain slices with improved slicer technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices [jove.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Screening of nAChR Ligands using NS3861 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.[1][2] High-throughput screening (HTS) of compound libraries using cell-based assays is a critical step in identifying novel nAChR modulators. These application notes provide detailed protocols for cell-based assays to screen for and characterize ligands targeting various nAChR subtypes, with a focus on utilizing NS3861, a known nAChR agonist, as a reference compound. NS3861 exhibits high affinity for heteromeric nAChRs, acting as a full agonist at the α3β2 subtype and a partial agonist at the α3β4 subtype.[3][4]
This document outlines two primary methodologies: a fluorescence-based calcium flux assay for high-throughput screening and an automated electrophysiology assay for more detailed functional characterization.
Key Concepts in nAChR Ligand Screening
-
Agonists: Ligands that bind to and activate the receptor, causing the ion channel to open.
-
Antagonists: Ligands that block the action of agonists, preventing channel opening.
-
Positive Allosteric Modulators (PAMs): Compounds that bind to a site distinct from the agonist binding site and potentiate the receptor's response to an agonist.[5][6][7]
-
Negative Allosteric Modulators (NAMs): Compounds that bind to an allosteric site and reduce the receptor's response to an agonist.[5]
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.[8][9]
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist or NAM that inhibits the response to an agonist by 50%.[8][10]
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor.
Data Presentation: Ligand Activity at nAChR Subtypes
The following table summarizes the activity of NS3861 and other common nAChR ligands at various receptor subtypes. This data is compiled from multiple studies and assay formats and should be used as a comparative reference.
| Compound | Target nAChR Subtype | Assay Type | Parameter | Value (nM) |
| NS3861 | α3β4 | Radioligand Binding | Ki | 0.62[11] |
| α4β4 | Radioligand Binding | Ki | 7.8[11] | |
| α3β2 | Radioligand Binding | Ki | 25[11] | |
| α4β2 | Radioligand Binding | Ki | 55[11] | |
| α3β2 | Electrophysiology | EC50 | 1600[4] | |
| α3β4 | Electrophysiology | EC50 | 1000[4] | |
| Nicotine | α4β2 | Membrane Potential | EC50 | 19.44[12] |
| α6/β3β2β3 | Membrane Potential | EC50 | 28.34[12] | |
| α3β4 | Membrane Potential | EC50 | 733.3[12] | |
| Acetylcholine | α7 | Electrophysiology | EC50 | ~10,000 (in the presence of PNU-120596)[13] |
Experimental Protocols
Fluorescence-Based Calcium Flux Assay for Screening nAChR Agonists and PAMs
This protocol describes a high-throughput, cell-based assay using a fluorescent calcium indicator to measure the influx of calcium upon nAChR activation. This method is suitable for primary screening of large compound libraries.
Signaling Pathway
Caption: nAChR activation by an agonist leads to calcium influx and a fluorescent signal.
Experimental Workflow
Caption: Workflow for a fluorescence-based nAChR screening assay.
Materials:
-
Cell Line: A stable cell line expressing the nAChR subtype of interest (e.g., CHO or SH-EP1 cells).[12][14] SH-EP1 cells are suitable as they do not endogenously express nAChRs.[12]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum and selection antibiotics.[15]
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.[12]
-
Calcium-sensitive dye: E.g., Fluo-4 AM or Calcium 6 dye.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]
-
Test Compounds: Library compounds and reference ligands (e.g., NS3861, nicotine, acetylcholine) dissolved in DMSO.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Harvest and resuspend nAChR-expressing cells in culture medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 7,000 cells/well) in a volume of 50 µL.[12]
-
Incubate the plates overnight at 37°C to allow for cell attachment.[12]
-
For some nAChR subtypes, receptor expression can be enhanced by incubating at a lower temperature (e.g., 29°C) for 48-72 hours.[12]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates and wash once with assay buffer.[12]
-
Add the dye loading solution to each well and incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare compound plates with serial dilutions of test compounds and reference ligands in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Place the cell plate in the fluorescence plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Add the compounds from the compound plate to the cell plate.
-
Continue to measure fluorescence kinetically to capture the calcium influx.
-
-
Data Analysis:
-
Subtract the background fluorescence from the final fluorescence reading.[12]
-
Normalize the data to control wells (e.g., vehicle control for baseline and a saturating concentration of a known agonist for maximal response).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.[17][18]
-
Automated Electrophysiology Assay for Functional Characterization
Automated patch-clamp systems allow for higher throughput electrophysiological analysis of ligand-gated ion channels, providing detailed information on receptor function.[14][19][20]
Logical Relationship of Assay Components
Caption: Key components and their relationship in an automated electrophysiology assay.
Materials:
-
Cell Line: Stably transfected CHO or other suitable cells expressing the nAChR subtype of interest.[14]
-
Automated Electrophysiology System: E.g., IonWorks Barracuda or similar platform.[14]
-
Internal Solution: Typically contains CsF and CsCl to isolate specific currents (e.g., 90 mM CsF, 50 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, and 10 mM HEPES, pH 7.2).[14]
-
External Solution: A buffered salt solution (e.g., HBSS).[14]
-
Perforating Agent: Amphotericin B for perforated patch-clamp recordings.[14]
-
Test Compounds and Reference Ligands: Prepared in external solution.
Protocol:
-
Cell Preparation:
-
Culture nAChR-expressing cells to optimal confluency.
-
Harvest the cells and prepare a single-cell suspension in the external solution at a defined concentration (e.g., 4 x 10⁶ cells/mL).[14]
-
-
System Setup:
-
Prepare 384-well compound plates containing test compounds, reference ligands (e.g., NS3861), and controls.[14]
-
Prime the fluidics of the automated electrophysiology system with internal and external solutions.
-
Load the patch plates into the system.
-
-
Assay Execution (Perforated Patch-Clamp):
-
Dispense the cell suspension into the wells of the patch plate.[14]
-
The system will automatically establish seals between individual cells and the apertures in the patch plate.
-
Initiate whole-cell configuration through perforation of the cell membrane with amphotericin B present in the internal solution.[14]
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).[14]
-
For Agonist/PAM Screening:
-
For Antagonist Screening:
-
Co-apply the test compound with a known agonist and measure the inhibition of the agonist-evoked current.
-
-
-
Data Analysis:
Conclusion
The described cell-based assays provide robust and scalable methods for the screening and characterization of nAChR ligands. The fluorescence-based calcium flux assay is well-suited for high-throughput primary screening to identify initial hits. Subsequently, automated electrophysiology offers a more detailed functional characterization of these hits, providing valuable data on their potency and mechanism of action. The use of well-characterized reference compounds like NS3861 is essential for assay validation and data interpretation. These protocols, combined with the provided reference data and workflow diagrams, offer a comprehensive guide for researchers in the field of nAChR drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. clyte.tech [clyte.tech]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for NS3861 Fumarate Competition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for a competitive radioligand binding assay to determine the binding affinity of NS3861 fumarate (B1241708) for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular focus on the α3β4 subtype. NS3861 is an agonist of nAChRs and demonstrates high-affinity binding to the heteromeric α3β4 nAChR.[1][2][3] This protocol is designed to be a robust and reproducible method for researchers in pharmacology and drug discovery to quantify the interaction of unlabeled test compounds, such as NS3861, with their target receptors.
Introduction
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the affinity of ligands for their receptors.[4][5][6] The competition binding assay, a specific application of this technique, is employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][7][8] This is achieved by incubating a fixed concentration of a radioligand with the receptor source in the presence of increasing concentrations of the unlabeled competitor compound.[5][8] The resulting data allows for the calculation of the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to the Ki value using the Cheng-Prusoff equation.[9][10]
NS3861 fumarate has been identified as a potent agonist at several nAChR subtypes, exhibiting particularly high affinity for the α3β4 receptor.[1][3] Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of selective therapeutic agents. This protocol outlines a detailed procedure for a filtration-based radioligand binding assay to determine the Ki of this compound at nAChRs.
Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of an agonist like acetylcholine or NS3861, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of downstream signaling pathways.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Experimental Protocol
This protocol describes a filtration-based competition radioligand binding assay.
Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α3β4 nAChRs).[9]
-
Radioligand: A suitable radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Epibatidine for α3β4 nAChRs).[11] The radioligand should be used at a concentration at or below its Kd value.[4]
-
Unlabeled Competitor: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Determinator: A high concentration of a known nAChR ligand (e.g., 30 µM (-)-nicotine).[9]
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).[12][13]
-
Filtration Apparatus: Cell harvester or vacuum manifold.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Protein Assay Kit: (e.g., BCA assay) to determine protein concentration of the membrane preparation.[12]
Experimental Workflow
Caption: Workflow for a filtration-based radioligand binding assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, a fixed concentration of the radioligand, and binding buffer.
-
Competition Binding: Add receptor membranes, the fixed concentration of the radioligand, and increasing concentrations of this compound (typically spanning several orders of magnitude, e.g., 0.03 nM to 30 µM).[9]
-
Non-specific Binding (NSB): Add receptor membranes, the fixed concentration of the radioligand, and a saturating concentration of a non-radiolabeled ligand (e.g., 30 µM nicotine) to block all specific binding sites.[9]
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the plate contents through pre-soaked glass fiber filters using a cell harvester.[5][12] This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]
-
-
Detection:
-
Dry the filters.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (NSB) counts from the total binding and competition binding counts.
-
Generate Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[9]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9][10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Data Presentation
The binding affinity of this compound for various nAChR subtypes has been previously determined and is summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| α3β4 | 0.62 | [1][3] |
| α4β4 | 7.8 | [1] |
| α3β2 | 25 | [1] |
| α4β2 | 55 | [1] |
Conclusion
This protocol provides a detailed framework for conducting a competitive radioligand binding assay to determine the binding affinity of this compound for nicotinic acetylcholine receptors. Adherence to this protocol will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the pharmacological profile of this and other novel compounds targeting nAChRs. Optimization of specific parameters such as receptor concentration, incubation time, and temperature may be necessary for different receptor preparations and radioligands.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Ligand-Induced Calcium Influx Using Calcium Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a powerful technique used to measure intracellular calcium ([Ca²⁺]i) dynamics, providing critical insights into cellular signaling pathways. This document provides detailed application notes and protocols for measuring calcium influx induced by ligands that modulate the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on the α7 subtype. While the initial topic specified NS3861 fumarate (B1241708), it is important to clarify that NS3861 fumarate is primarily recognized as an agonist of the α3β4 nAChR.[1][2] The protocols and signaling information detailed below are centered on the positive allosteric modulation of the α7 nAChR, a common target in drug discovery for neurological and psychiatric disorders.[3][4][5] For this purpose, we will refer to the well-characterized α7 nAChR positive allosteric modulator (PAM), PNU-120596, as a representative compound to illustrate the experimental design and expected outcomes.[3][4][6][7][8][9]
The activation of α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium, leads to a direct influx of Ca²⁺ into the cell.[10][11] This initial influx can trigger further downstream signaling events, including calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[10][12][13] Measuring these calcium transients provides a functional readout of receptor activity and the modulatory effects of compounds like PAMs.
Data Presentation: Quantitative Analysis of α7 nAChR Modulation
The following tables summarize typical quantitative data obtained from calcium imaging experiments studying the effect of an α7 nAChR agonist in the presence and absence of a positive allosteric modulator like PNU-120596.
Table 1: Potentiation of Agonist-Evoked Calcium Influx by an α7 nAChR PAM
| Condition | Agonist (e.g., Choline) Concentration | PAM (e.g., PNU-120596) Concentration | Peak Fluorescence Intensity (ΔF/F₀) |
| Basal | 0 µM | 0 µM | 1.0 ± 0.05 |
| Agonist Alone | 10 µM | 0 µM | 1.5 ± 0.2 |
| PAM Alone | 0 µM | 10 µM | 1.1 ± 0.08 |
| Agonist + PAM | 10 µM | 10 µM | 8.0 ± 1.2 |
Note: Values are representative and will vary depending on the cell type, specific agonist and PAM, and experimental conditions.
Table 2: Dose-Response Characteristics of an α7 nAChR Agonist in the Presence of a PAM
| Agonist Concentration (µM) | Peak Fluorescence Intensity (ΔF/F₀) with 10 µM PAM |
| 0.1 | 1.8 ± 0.3 |
| 1 | 4.5 ± 0.6 |
| 10 | 8.0 ± 1.2 |
| 100 | 8.2 ± 1.1 |
| EC₅₀ | ~2.5 µM |
Note: The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response in the presence of the PAM.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 nAChR-Mediated Calcium Influx
The activation of α7 nAChRs initiates a cascade of events leading to an increase in intracellular calcium. The following diagram illustrates this signaling pathway.
Experimental Workflow for Calcium Imaging
The general workflow for a calcium imaging experiment to assess ligand-induced influx is depicted below.
Experimental Protocols
Protocol 1: Calcium Imaging using Fluo-4 AM
Fluo-4 acetoxymethyl (AM) is a high-affinity, single-wavelength fluorescent dye used for quantifying intracellular calcium. Its fluorescence intensity increases significantly upon binding to Ca²⁺.
Materials:
-
Adherent cells expressing the target receptor (e.g., HEK293 or SH-SY5Y cells stably expressing α7 nAChR)
-
Fluo-4 AM (50 µg)
-
Anhydrous DMSO
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological saline buffer (e.g., HBSS)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Test compounds (agonist and PAM)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~506 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or multi-well plates suitable for imaging.
-
Culture cells to 80-90% confluency.
-
-
Preparation of Fluo-4 AM Loading Solution (for a final concentration of 4 µM):
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Mix equal volumes of the Fluo-4 AM stock solution and 20% Pluronic® F-127.
-
Dilute this mixture into the physiological saline buffer to achieve the final desired Fluo-4 AM concentration (typically 1-5 µM).
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the final loading solution thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium and wash the cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with the physiological saline buffer to remove excess dye.
-
-
Imaging:
-
Add fresh physiological saline buffer to the cells.
-
Mount the plate on the microscope or plate reader.
-
Record baseline fluorescence for a set period.
-
Add the test compound(s) (agonist, PAM, or a combination) and continue recording the fluorescence signal over time.
-
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM
Fura-2 AM is a ratiometric fluorescent dye that allows for more precise quantification of intracellular calcium concentrations by minimizing variability from dye loading and photobleaching.[3] It exhibits a shift in its excitation spectrum upon binding to Ca²⁺.
Materials:
-
Adherent cells expressing the target receptor
-
Fura-2 AM (50 µg)
-
Anhydrous DMSO
-
Physiological saline buffer (e.g., HBSS)
-
Fluorescence imaging system capable of alternating excitation wavelengths (340 nm and 380 nm) and measuring emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips or in imaging chambers. For HEK293 cells, coating with poly-L-lysine is recommended.[6]
-
Culture cells to the desired confluency.
-
-
Preparation of Fura-2 AM Stock Solution:
-
Cell Loading:
-
Washing and De-esterification:
-
Wash the cells twice with the physiological saline buffer.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[4]
-
-
Imaging:
-
Mount the coverslip or chamber on the microscope stage.
-
Set up the imaging system to acquire images by alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), while collecting emission at 510 nm.[3]
-
Record baseline fluorescence ratios (340/380 nm).
-
Apply the test compound(s) and continuously record the changes in the fluorescence ratio over time.
-
Data Analysis
The change in intracellular calcium is typically represented as the ratio of fluorescence (F) at a given time point to the initial baseline fluorescence (F₀), denoted as ΔF/F₀. For ratiometric dyes like Fura-2, the analysis involves calculating the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm). An increase in this ratio indicates an increase in intracellular calcium. The data can be used to determine parameters such as the peak response, the time to peak, and the duration of the calcium transient. Dose-response curves can be generated by plotting the peak response against the concentration of the test compound to calculate EC₅₀ or IC₅₀ values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of the alpha7 nicotinic acetylcholine receptor: ligand interactions with distinct binding sites and evidence for a prominent role of the M2-M3 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
NS3861 Fumarate: A Pharmacological Probe for α3β4 Nicotinic Acetylcholine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a valuable pharmacological tool for investigating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype.[1][2][3] This compound exhibits a distinct selectivity profile, acting as a partial agonist at α3β4 nAChRs while showing different efficacies at other nAChR subtypes.[2][4] Its properties make it an excellent ligand for elucidating the physiological and pathological roles of α3β4 receptors, which are implicated in various neuronal processes and are a target for drug discovery in areas such as nicotine (B1678760) addiction and neurological disorders.[5][6] These application notes provide detailed protocols for utilizing NS3861 fumarate to characterize α3β4 nAChR function using standard pharmacological assays.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional potency across various nAChR subtypes.
Table 1: Binding Affinity of this compound for Human nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki) (nM) |
| α3β4 | 0.62[1][2][7] |
| α4β2 | 55[1][2][7] |
| α3β2 | 25[1][2][7] |
| α4β4 | 7.8[1][2][3] |
Table 2: Functional Potency of this compound at Human nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (µM) |
| α3β4 | Partial Agonist | 0.15[2], 1[3] |
| α3β2 | Full Agonist | 1.7[2], 1.6[3] |
| α4-containing receptors | No activation | -[2][4] |
Signaling Pathway and Mechanism of Action
NS3861 acts as an agonist at the orthosteric binding site of the α3β4 nAChR, which is located at the interface between the α3 and β4 subunits. Binding of NS3861 induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent cation influx (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, triggering downstream cellular responses. As a partial agonist, NS3861 produces a submaximal response compared to the endogenous full agonist, acetylcholine.
Figure 1: Signaling pathway of α3β4 nAChR activation by this compound.
Experimental Protocols
Protocol 1: Characterization of this compound using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound on α3β4 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α3 and β4 nAChR subunits
-
This compound
-
Acetylcholine (ACh)
-
Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Collagenase Type I
-
Two-electrode voltage clamp setup (e.g., Axoclamp 900A)
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of α3 and β4 cRNA (e.g., 1:1 ratio) and incubate for 2-7 days at 18°C in OR2 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with OR2 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV.[8]
-
Record baseline current.
-
-
Compound Application:
-
Prepare stock solutions of this compound and ACh in OR2.
-
Apply increasing concentrations of this compound to the oocyte for a set duration (e.g., 5-10 seconds) followed by a washout period until the current returns to baseline.[8]
-
To determine the maximal efficacy, apply a saturating concentration of the full agonist ACh (e.g., 1 mM) at the end of each experiment.[8]
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of NS3861.
-
Normalize the responses to the maximal current elicited by ACh.
-
Plot the normalized current versus the logarithm of the NS3861 concentration and fit the data to the Hill equation to determine the EC50 and Hill slope.
-
Figure 2: Experimental workflow for TEVC electrophysiology.
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for α3β4 nAChRs using a competitive binding assay with a radiolabeled ligand such as [³H]epibatidine.
Materials:
-
Cell membranes from a cell line stably expressing human α3β4 nAChRs (e.g., HEK293 or SH-SY5Y).[9]
-
This compound
-
[³H]epibatidine (radioligand)
-
Non-specific binding control (e.g., nicotine or cytisine (B100878) at a high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[9]
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and [³H]epibatidine at a concentration near its Kd value.
-
Add increasing concentrations of this compound (competitor).
-
Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the logarithm of the NS3861 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for the competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Isoform-specific mechanisms of α3β4*-nicotinic acetylcholine receptor modulation by the prototoxin lynx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for NS3861 Fumarate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Contrary to potential misconceptions, NS3861 is not a cyclooxygenase (COX) inhibitor. Its primary mechanism of action involves binding to and activating specific subtypes of nAChRs, leading to cation influx and neuronal depolarization. This makes NS3861 a valuable tool for studying nAChR pharmacology and for screening compound libraries to identify novel nAChR modulators.
These application notes provide detailed protocols for utilizing NS3861 fumarate as a reference agonist in high-throughput screening (HTS) assays designed to identify novel agonists or antagonists of nAChRs. The primary methods described are fluorescence-based assays measuring intracellular calcium concentration and membrane potential, which are well-suited for HTS formats.
Mechanism of Action: Nicotinic Acetylcholine Receptor Activation
NS3861 selectively activates α3-containing nAChRs and displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor. Upon binding, NS3861 induces a conformational change in the receptor, opening the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, into the cell. The resulting membrane depolarization can trigger various downstream cellular events, including the activation of voltage-gated calcium channels, leading to a further increase in intracellular calcium. This increase in intracellular calcium or the change in membrane potential can be detected using fluorescent indicators, forming the basis of HTS assays.
Figure 1: Simplified signaling pathway of nAChR activation by NS3861.
Quantitative Data for this compound
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NS3861 for various human nAChR subtypes. This data is crucial for selecting appropriate concentrations for HTS assays.
| nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| α3β4 | 0.62 | [1] |
| α4β4 | 7.8 | [1] |
| α3β2 | 25 | [1] |
| α4β2 | 55 | [1] |
Table 1: Binding Affinity of NS3861 for Human nAChR Subtypes.
| nAChR Subtype | Potency (EC50, µM) | Efficacy | Reference |
| α3β4 | 1.0 | Partial Agonist | [1] |
| α3β2 | 1.6 | Full Agonist | [1] |
| α4β2 | Minimal Activity | - | [1] |
| α4β4 | Minimal Activity | - | [1] |
Table 2: Functional Potency and Efficacy of NS3861 at Human nAChR Subtypes.
High-Throughput Screening Protocols
The following are generalized protocols for cell-based HTS assays to identify modulators of nAChRs using NS3861 as a reference agonist. These assays are designed for 96- or 384-well microplate formats.
Protocol 1: Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon nAChR activation. It is a robust method for identifying both agonists and antagonists.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.
-
Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Test Compounds: Diluted in DMSO.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
Methodology:
-
Cell Plating:
-
Seed the nAChR-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in Assay Buffer.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add Assay Buffer to each well.
-
Using an automated liquid handler, add test compounds and controls (NS3861 for agonist control, a known antagonist for inhibitor control, and DMSO for vehicle control) to the appropriate wells.
-
For antagonist screening, pre-incubate the plate with test compounds for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Initiate reading and, after establishing a stable baseline, add NS3861 (at a concentration of EC₅₀ to EC₈₀ for antagonist screening) or test compounds (for agonist screening) to all wells simultaneously using an automated dispenser.
-
Continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
For agonist screening, normalize the data to the response of a maximal concentration of NS3861.
-
For antagonist screening, normalize the data to the response of NS3861 in the absence of any inhibitor.
-
Plot dose-response curves and calculate EC₅₀ or IC₅₀ values.
-
Protocol 2: Membrane Potential Assay
This assay detects changes in the electrical potential across the cell membrane following ion channel activation. It is a direct measure of ion flux and is suitable for HTS.[2][3]
Materials:
-
Cell Line: As described in Protocol 1.
-
Membrane Potential Dye: FLIPR Membrane Potential Assay Kit or equivalent voltage-sensitive dye.
-
Assay Buffer: As described in Protocol 1.
-
This compound Stock Solution: 10 mM in DMSO.
-
Test Compounds: Diluted in DMSO.
-
Microplates and Plate Reader: As described in Protocol 1, compatible with the chosen dye.
Methodology:
-
Cell Plating: Follow step 1 from Protocol 1.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add the dye solution to each well of the cell plate.
-
Incubate for 30-60 minutes at room temperature, protected from light. Do not wash the cells after dye loading.
-
-
Compound Addition and Signal Detection:
-
Place the microplate in a fluorescence plate reader with an integrated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Add test compounds (for agonist screening) or a combination of test compounds and NS3861 (for antagonist screening) to the wells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the data similarly to the calcium flux assay, calculating the change in fluorescence in response to compound addition.
-
Determine EC₅₀ or IC₅₀ values from dose-response curves.
-
References
- 1. Validation of a high-throughput, automated electrophysiology platform for the screening of nicotinic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis to Assess NS3861 Fumarate Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist for α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α3β4 subtype.[1][2] The activation of nAChRs, particularly the α3β4 subtype, has been implicated in the modulation of various neurotransmitter systems within the central nervous system.[3] This document provides a detailed protocol for utilizing in vivo microdialysis to investigate the effects of NS3861 fumarate on the extracellular levels of key neurotransmitters, including dopamine, acetylcholine, serotonin, norepinephrine, glutamate, and GABA.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[4][5][6][7] This methodology, coupled with sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), provides real-time information on neurotransmitter dynamics in response to pharmacological agents.[6]
Disclaimer: To date, specific in vivo microdialysis data for the effects of this compound on neurotransmitter levels is not available in the published literature. The quantitative data presented in this document is therefore hypothesized based on the known pharmacology of α3β4 nAChR agonists and should be experimentally verified.
Hypothesized Effects of this compound on Neurotransmitter Levels
The activation of α3β4 nAChRs is expected to modulate the release of several key neurotransmitters. The following tables summarize the hypothesized effects of this compound administration on extracellular neurotransmitter concentrations in relevant brain regions. These tables are intended to serve as a guide for expected outcomes in an in vivo microdialysis experiment.
Table 1: Hypothesized Effects of this compound on Monoamine Neurotransmitters
| Neurotransmitter | Brain Region | Hypothesized Change in Extracellular Levels | Putative Mechanism |
| Dopamine (DA) | Nucleus Accumbens, Prefrontal Cortex | ↑ | Activation of presynaptic α3β4 nAChRs on dopaminergic terminals or cell bodies. |
| Norepinephrine (NE) | Hippocampus, Prefrontal Cortex | ↑ | Activation of presynaptic α3β4 nAChRs on noradrenergic terminals. |
| Serotonin (5-HT) | Hippocampus, Prefrontal Cortex | ↔ or ↑ | Potential indirect modulation via interaction with other neurotransmitter systems. |
Table 2: Hypothesized Effects of this compound on a wider range of Neurotransmitters
| Neurotransmitter | Brain Region | Hypothesized Change in Extracellular Levels | Putative Mechanism |
| Acetylcholine (ACh) | Hippocampus, Prefrontal Cortex | ↑ | Activation of α3β4 nAChRs on cholinergic terminals leading to enhanced release. |
| Glutamate (Glu) | Hippocampus, Prefrontal Cortex | ↑ | Presynaptic α3β4 nAChR activation on glutamatergic neurons. |
| GABA | Hippocampus, Prefrontal Cortex | ↔ or ↓ | Potential indirect modulation via excitatory inputs on GABAergic interneurons. |
Experimental Protocols
This section outlines a comprehensive protocol for an in vivo microdialysis study in rats to assess the effects of this compound on neurotransmitter levels.
I. Materials and Reagents
-
This compound
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with 2.0 NaH2PO4/Na2HPO4.
-
Urethane (B1682113) or isoflurane (B1672236) for anesthesia
-
Sterile saline
-
Ketoprofen or other appropriate analgesic
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Columns for neurotransmitter analysis (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (specific composition will depend on the analytes)
-
Standards for all neurotransmitters and their metabolites of interest
II. Experimental Workflow
III. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using urethane (1.25 g/kg, i.p.) or isoflurane.
-
Place the animal in a stereotaxic frame.
-
Administer a pre-operative analgesic (e.g., ketoprofen, 5 mg/kg, s.c.).
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens, prefrontal cortex) using appropriate stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 7 days in its home cage with ad libitum access to food and water.
IV. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe, previously flushed with aCSF, into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 2-3 hours for the probe to equilibrate with the brain tissue.
-
Collect 3-4 baseline microdialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Administer this compound at the desired dose via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting microdialysate samples for 4-6 hours post-injection.
-
At the end of the experiment, euthanize the animal, remove the brain, and verify the probe placement histologically.
V. Sample Analysis: HPLC-ECD
-
Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to the microdialysate samples to prevent neurotransmitter degradation.
-
Store samples at -80°C until analysis.
-
Thaw samples on ice and inject a fixed volume into the HPLC-ECD system.
-
Separate the neurotransmitters and their metabolites using a reverse-phase C18 column and an appropriate mobile phase.
-
Detect the analytes using an electrochemical detector set at an optimal oxidation potential.
-
Quantify the concentration of each analyte by comparing the peak area to that of known standards.
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound, as an α3β4 nAChR agonist, may lead to the release of neurotransmitters.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in evaluating the neurochemical effects of this compound. While the provided quantitative data is hypothesized, the experimental framework allows for the robust and reliable assessment of this compound's in vivo effects on a wide range of neurotransmitter systems. The use of in vivo microdialysis will be crucial in elucidating the precise mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. glpbio.cn [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Studies in Animal Models Using NS3861 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, with a binding Ki of 0.62 nM.[1][2] Nicotinic acetylcholine receptors, particularly the α3β4 subtype, are implicated in various central nervous system functions, including mood, cognition, and addiction. Preclinical studies with other α3β4 nAChR ligands suggest potential therapeutic applications in anxiety and substance abuse disorders. For instance, the α3β4 nAChR partial agonist AT-1001 has demonstrated anxiolytic-like effects in animal models.[3] While specific behavioral data for NS3861 fumarate is not yet widely published, its mechanism of action suggests it may modulate cognitive, anxiety-like, and depressive-like behaviors.
These application notes provide a framework for investigating the behavioral effects of this compound in rodent models. The following protocols for the Morris water maze, elevated plus maze, and forced swim test are based on established methodologies and should be adapted and optimized for the specific research question and the pharmacokinetic profile of this compound.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from behavioral studies with this compound. Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) - Day 1 | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle (Saline) | 0 | 55.2 ± 4.1 | 15.8 ± 2.3 | 28.5 ± 3.0 |
| This compound | 0.1 | 50.1 ± 3.8 | 12.5 ± 1.9 | 35.2 ± 2.8 |
| This compound | 0.3 | 48.7 ± 4.0 | 11.2 ± 1.5 | 38.9 ± 3.1 |
| This compound | 1.0 | 49.5 ± 3.5 | 11.8 ± 1.7 | 37.5 ± 2.9 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle (Saline) | 0 | 18.3 ± 2.5 | 15.7 ± 2.1 | 25.4 ± 3.2 |
| This compound | 0.1 | 25.6 ± 3.1 | 22.4 ± 2.8 | 26.1 ± 2.9 |
| This compound | 0.3 | 32.1 ± 3.5 | 28.9 ± 3.3 | 24.8 ± 3.0 |
| This compound | 1.0 | 28.9 ± 3.3** | 25.6 ± 3.0* | 25.9 ± 3.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Antidepressant-like Effects of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Saline) | 0 | 155.4 ± 10.2 | 80.1 ± 8.5 | 14.5 ± 3.1 |
| This compound | 0.1 | 130.2 ± 9.8 | 95.3 ± 7.9 | 24.5 ± 4.0 |
| This compound | 0.3 | 115.8 ± 8.5** | 105.7 ± 9.1 | 28.5 ± 4.5 |
| This compound | 1.0 | 122.5 ± 9.1 | 101.2 ± 8.8* | 26.3 ± 4.2 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
1. Morris Water Maze: Assessing Spatial Learning and Memory
This test evaluates hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (1.5-2 m diameter) filled with water (20-22°C) made opaque with non-toxic paint.
-
Submerged escape platform (10-15 cm diameter).
-
Video tracking system and software.
-
This compound.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the pool wall at one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
2. Elevated Plus Maze: Assessing Anxiety-Like Behavior
This test is based on the conflict between the innate fear of open spaces and the drive to explore a novel environment.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms).
-
Video recording and analysis software.
-
This compound.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer this compound or vehicle i.p. 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Percentage of entries into the open arms relative to total arm entries.
-
Total number of arm entries (as a measure of general activity).
-
3. Forced Swim Test: Assessing Depressive-Like Behavior
This test is based on the principle of behavioral despair. A decrease in immobility is interpreted as an antidepressant-like effect.
Materials:
-
Glass cylinders (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video camera.
-
This compound.
-
Vehicle (e.g., sterile saline).
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal individually into a cylinder of water for 15 minutes.
-
Remove the animal, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the animal back into the same cylinder of water for 5 minutes.
-
Record the entire 5-minute session.
-
-
Data Analysis: Score the duration of the following behaviors in the last 4 minutes of the test:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Active movements of the limbs and body, resulting in horizontal displacement.
-
Climbing: Vigorous upward-directed movements of the forepaws along the side of the cylinder.
-
Mandatory Visualizations
Caption: Signaling Pathway of this compound
Caption: Experimental Workflow: Morris Water Maze
Caption: Experimental Workflow: Elevated Plus Maze
Caption: Experimental Workflow: Forced Swim Test
References
Application Notes and Protocols for the Study of NS3861 using Cell Lines Stably Expressing α3β4 nAChRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α3β4 subtype is predominantly found in the autonomic ganglia and has been implicated in various physiological processes, making it a significant target for drug discovery. NS3861 is a potent agonist at the α3β4 nAChR, exhibiting selectivity for α3-containing receptors.[1][2] These application notes provide a comprehensive guide to developing and utilizing a stable cell line expressing functional α3β4 nAChRs to characterize the pharmacological effects of NS3861. The following protocols are intended to provide a robust framework for researchers, from the initial generation of the stable cell line to its application in functional assays.
Data Presentation: Pharmacological Profile of NS3861 at nAChRs
The following tables summarize the quantitative data for NS3861 at various nAChR subtypes, facilitating a clear comparison of its binding affinity and functional potency.
Table 1: Binding Affinity of NS3861 at aα3β4 and Other nAChR Subtypes
| Receptor Subtype | Kᵢ (nM) | Cell Type/Preparation |
| α3β4 | 0.62 | HEK293 cells |
| α3β2 | 25 | HEK293 cells |
| α4β4 | 7.8 | Not Specified |
| α4β2 | 55 | HEK293 cells |
Data compiled from MedchemExpress and Tocris Bioscience.[2][3]
Table 2: Functional Activity of NS3861 at α3β4 and Other nAChR Subtypes
| Receptor Subtype | EC₅₀ (µM) | Agonist Type | Maximal Efficacy (Eₘₐₓ) |
| α3β4 | 0.15 - 1 | Partial Agonist | Submaximal compared to full agonists |
| α3β2 | 1.6 - 1.7 | Full Agonist | Full response |
| α4β2 | Minimal Activity | - | <10% |
| α4β4 | Minimal Activity | - | <10% |
Data compiled from multiple sources, including patch-clamp studies in HEK293 cells.[1][2][3]
Experimental Protocols
Protocol 1: Generation of a Stable HEK293 Cell Line Expressing α3β4 nAChRs
This protocol outlines the key steps for creating a human embryonic kidney (HEK293) cell line with stable integration and expression of the α3 and β4 nAChR subunits.
1.1. Expression Vector Construction:
-
Obtain full-length human α3 and β4 nAChR subunit cDNAs.
-
Subclone the α3 and β4 cDNAs into a suitable mammalian expression vector (e.g., pcDNA™3.1) containing a selectable marker, such as neomycin resistance (for G418 selection). A single vector co-expressing both subunits or two separate vectors can be used.
1.2. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the α3 and β4 expression vectors using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.
1.3. Selection of Stably Transfected Cells:
-
48 hours post-transfection, begin the selection process by adding G418 (a common selection antibiotic) to the culture medium. The optimal concentration of G418 should be predetermined by generating a kill curve for your specific HEK293 cells (typically 400-800 µg/mL).
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection for 2-3 weeks until distinct, antibiotic-resistant colonies are visible.
1.4. Monoclonal Screening and Expansion:
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in separate culture vessels.
-
Screen the expanded clones for functional α3β4 nAChR expression using a functional assay, such as a calcium flux assay with a known α3β4 agonist (e.g., acetylcholine or epibatidine).
-
Select the clone with the highest and most stable functional response for further characterization and cryopreservation.
Workflow for Generating and Validating α3β4 nAChR Stable Cell Line
References
- 1. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS 3861 | Nicotinic Receptors (Other Subtypes) | Tocris Bioscience [tocris.com]
Application Notes and Protocols for NS3861 Fumarate in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for heteromeric α3β4 nAChRs. Organotypic slice cultures are ex vivo models that maintain the three-dimensional cytoarchitecture of brain tissue, offering a valuable platform for studying neuronal circuits, neurodegenerative processes, and the effects of pharmacological agents in a physiologically relevant context. This document provides detailed application notes and protocols for the utilization of NS3861 fumarate in organotypic slice cultures to investigate its potential neuroprotective and neuromodulatory effects.
Principle of Action
This compound acts as an agonist at various subtypes of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels, and their activation by an agonist like NS3861 leads to an influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and initiates a cascade of downstream signaling events. The sustained activation of nAChRs, particularly α7 and α4β2 subtypes, has been linked to neuroprotective effects through the activation of signaling pathways such as the PI3K-Akt pathway, which promotes cell survival by inhibiting apoptotic mechanisms.[1] Given its activity at α3β4 and other neuronal nAChRs, this compound can be used in organotypic slice cultures to explore its influence on neuronal survival, synaptic plasticity, and inflammatory responses.
Quantitative Data
The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound for various nAChR subtypes. This data is crucial for determining appropriate concentrations for experimental use in organotypic slice cultures.
Table 1: Binding Affinity of this compound for Human nAChR Subtypes
| nAChR Subtype | Ki (nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
Data sourced from MedchemExpress and GlpBio.[2][3]
Table 2: Potency (EC50) of this compound at Human nAChR Subtypes
| nAChR Subtype | EC50 (µM) | Agonist Activity |
| α3β2 | 1.6 | Full Agonist |
| α3β4 | 1.0 | Partial Agonist |
| α4β2 | Minimal Activity | - |
| α4β4 | Minimal Activity | - |
Data sourced from GlpBio.[3]
Signaling Pathway
Activation of nAChRs by this compound can trigger multiple intracellular signaling cascades that are implicated in neuroprotection and modulation of synaptic function.
This compound signaling cascade in neurons.
Experimental Protocols
The following are representative protocols for the preparation of organotypic slice cultures and the application of this compound. These should be adapted based on the specific research question and experimental setup.
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is based on the interface method, which is widely used for maintaining organotypic cultures.[4][5]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, L-glutamine, and glucose)
-
Sterile dissection tools
-
Vibratome or tissue chopper
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize and decapitate the postnatal pup under sterile conditions.
-
Rapidly dissect the brain and isolate the hippocampus in ice-cold dissection medium.
-
Cut the hippocampus into 300-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium.
-
Carefully place individual slices onto Millicell cell culture inserts.
-
Place the inserts into 6-well plates containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slice cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7 days before experimental manipulation.
Protocol 2: Application of this compound to Organotypic Slice Cultures
This protocol describes how to apply this compound to investigate its effects on neuronal viability after an excitotoxic insult.
Materials:
-
Stabilized organotypic hippocampal slice cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Culture medium
-
Excitotoxic agent (e.g., NMDA or kainic acid)
-
Cell viability assay (e.g., Propidium Iodide staining)
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final solvent concentration is non-toxic to the cultures (typically <0.1%).
-
Pre-treatment: Replace the existing culture medium with medium containing the different concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours) to allow for receptor activation and downstream signaling.
-
Excitotoxic Insult: After the pre-treatment period, expose the slice cultures to an excitotoxic agent (e.g., 50 µM NMDA for 4 hours) in the presence of this compound.
-
Washout: Following the insult, remove the medium containing the excitotoxic agent and this compound, and replace it with fresh culture medium.
-
Assessment of Neuronal Viability: After a recovery period (e.g., 24-48 hours), assess cell death using a viability stain such as Propidium Iodide (PI). PI is a fluorescent dye that enters cells with compromised membranes.
-
Acquire fluorescent images of the slices and quantify the PI uptake in specific regions of the hippocampus (e.g., CA1, CA3) to determine the extent of neuroprotection conferred by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound in organotypic slice cultures.
Workflow for assessing this compound's neuroprotective effects.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of specific nAChR subtypes in the complex environment of organotypic slice cultures. The provided protocols and data serve as a foundation for designing experiments to explore its therapeutic potential in models of neurological disorders. Researchers should optimize concentrations and treatment paradigms based on their specific experimental goals and the quantitative data provided.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Ligand Binding Assays for nAChRs with NS3861 Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the binding of NS3861 fumarate (B1241708) to nicotinic acetylcholine (B1216132) receptors (nAChRs) using fluorescent ligand binding assays.
Introduction
NS3861 is a potent and selective agonist for certain subtypes of nicotinic acetylcholine receptors (nAChRs).[1][2] It demonstrates high affinity, particularly for the α3β4 subtype, and displays varied efficacy across different receptor combinations.[1][3] Fluorescent ligand binding assays offer a safe, sensitive, and high-throughput alternative to traditional radioligand assays for characterizing the interaction of compounds like NS3861 with their receptor targets.[4][5] These assays typically involve the displacement of a fluorescently labeled ligand from the receptor by an unlabeled competitor, such as NS3861.
Pharmacological Profile of NS3861 Fumarate
NS3861 exhibits nanomolar binding affinities for several heteromeric nAChR subtypes. Its selectivity profile makes it a valuable tool for probing the function of specific nAChR subtypes.
| nAChR Subtype | Binding Affinity (Ki) | Efficacy (EC50) | Agonist Type |
| α3β4 | 0.62 nM[1][2] | 0.15 µM[1] | Partial Agonist[1][6] |
| α4β4 | 7.8 nM[1][2] | Minimal Activity[6][7] | - |
| α3β2 | 25 nM[1][2] | 1.7 µM[1] | Full Agonist[6] |
| α4β2 | 55 nM[1][2] | Minimal Activity[6][7] | - |
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na+ and Ca2+.[8] This initial event can trigger a cascade of downstream signaling pathways, influencing neurotransmitter release, gene expression, and cell survival. The specific signaling cascade activated can depend on the nAChR subtype and the cellular context.
References
- 1. Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes for Neurotransmitter Receptors—Section 16.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput fluorescence polarization assay of ligand binding to IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Navigating NS3861 Fumarate: A Technical Guide to Solubility and Stock Solution Preparation
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of NS3861 fumarate (B1241708) and the preparation of stable stock solutions. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of NS3861 fumarate?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to be soluble in DMSO.
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: A concentration of 100 mg/mL in DMSO has been reported, which is equivalent to 249.82 mM. However, achieving this concentration may require sonication.
Q3: Are there any specific recommendations for dissolving this compound in DMSO?
A3: Yes, for optimal dissolution in DMSO, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic. To aid dissolution, gentle warming to 37°C and brief ultrasonication can be employed.[1]
Q4: How should I store the this compound stock solution in DMSO?
A4: Prepared stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, vials can be kept at -20°C. For long-term storage, up to six months, it is recommended to store the aliquots at -80°C.[1]
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: Direct dissolution of this compound in aqueous buffers at high concentrations is not recommended due to its limited aqueous solubility. To prepare aqueous working solutions, it is best to first create a high-concentration stock in DMSO and then dilute this stock into the desired aqueous buffer.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Solution 1: Increase Temperature. Gently warm the solution in a 37°C water bath for a short period. This can help increase the solubility.[1]
-
Solution 2: Sonication. Use a sonication bath to agitate the solution. This can help break up any clumps and facilitate dissolution.
-
Solution 3: Use Fresh, Anhydrous DMSO. this compound is hygroscopic, and the presence of water in the DMSO can reduce its solubility. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Solution 4: Check Compound Purity. Impurities in the compound can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to decrease the final concentration of this compound in your aqueous working solution.
-
Solution 2: Gradual Dilution with Vortexing. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Solution 3: Pre-warm the Aqueous Buffer. Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve the solubility of the compound upon dilution.
-
Solution 4: Increase the Final DMSO Concentration (with caution). While aiming for the lowest possible final DMSO concentration to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Solution 5: pH Adjustment of the Aqueous Buffer. Since NS3861 is a basic compound formulated as a fumarate salt, the pH of the aqueous buffer can significantly impact its solubility. The amine groups on NS3861 will be protonated at lower pH, which generally increases aqueous solubility. If your experimental conditions allow, consider using a buffer with a slightly acidic pH. However, ensure the chosen pH is compatible with your biological system.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 249.82 | May require ultrasonication. |
| Water | Sparingly soluble | Not specified | Direct dissolution not recommended. |
| Ethanol | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.003 mg of this compound.
-
Aliquot the powder: Carefully transfer the weighed this compound into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
(Optional) Aid Dissolution: If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing. Alternatively, sonicate the vial for a few minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warm the buffer: If necessary, warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors and reduce the risk of precipitation, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer to create a 100 µM intermediate solution. Vortex immediately and thoroughly.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM working concentration. Vortex immediately.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the this compound. For this example, the final DMSO concentration would be 0.1%.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Troubleshooting guide for precipitation issues with this compound.
References
Technical Support Center: NS3861 Fumarate & nAChR Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization when using the agonist NS3861 fumarate (B1241708) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 fumarate and which nAChR subtypes does it target?
A1: this compound is an agonist of nicotinic acetylcholine receptors (nAChRs). It exhibits high binding affinity for several heteromeric nAChR subtypes, including α3β4, α4β4, α3β2, and α4β2.[1] However, its functional effect (agonist efficacy) varies significantly across these subtypes. It acts as a full agonist at α3β2 receptors and a partial agonist at α3β4 receptors, while showing minimal to no activation at α4-containing receptors.[2]
Q2: My nAChR-mediated currents are rapidly decreasing despite continuous application of NS3861. What is happening?
A2: This phenomenon is known as receptor desensitization. nAChRs are ligand-gated ion channels that, upon prolonged or repeated exposure to an agonist like NS3861, can enter a non-conducting, desensitized state even while the agonist is still bound.[3] This is an intrinsic property of the receptor and results in a diminished response over time. The rate and extent of desensitization can depend on the specific nAChR subtype and the concentration of the agonist used.[4][5]
Q3: How can I overcome or mitigate nAChR desensitization in my experiments with NS3861?
A3: Overcoming desensitization involves managing experimental conditions to either allow for receptor recovery or to modulate the receptor's ability to enter or remain in a desensitized state. Key strategies include:
-
Controlled Application and Washout: Use a rapid drug application system and ensure sufficient washout periods between agonist applications to allow receptors to recover from the desensitized state.[6][7]
-
Co-application with a Positive Allosteric Modulator (PAM): Type II PAMs, such as PNU-120596, can destabilize the desensitized state of certain nAChRs (notably α7, but the principle can apply to other subtypes) and can reactivate desensitized receptors.[8][9][10] Co-applying NS3861 with an appropriate PAM can help maintain a measurable response.
-
Use the Minimum Effective Concentration: Higher agonist concentrations can lead to faster and more profound desensitization.[11] Construct a concentration-response curve to identify the lowest concentration of NS3861 that elicits a sufficient response for your assay.
Q4: Can I use NS3861 to study the desensitized state of nAChRs itself?
A4: Yes. Because NS3861 is an agonist that induces desensitization, it can be used as a pharmacological tool to intentionally drive receptors into a desensitized state.[3] This allows for the study of "silent desensitizers" or the investigation of how other compounds (like PAMs) might modulate these non-conducting states.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No measurable current/signal upon first application of NS3861. | 1. Incorrect nAChR subtype expression for NS3861 efficacy (e.g., primarily α4β2).[2] 2. Compound degradation. 3. Sub-optimal cell health or recording conditions.[12][13] | 1. Confirm the expression of responsive subtypes (e.g., α3β2 or α3β4). 2. Prepare fresh this compound solutions daily. Although generally stable, aqueous solutions should be used fresh for optimal performance.[14] 3. Verify cell health and patch-clamp/imaging setup integrity. Ensure proper sealing, access resistance, and solution oxygenation.[12] |
| Rapid signal decay (desensitization) is too fast to measure peak response. | 1. Agonist concentration is too high.[4] 2. The specific nAChR subtype exhibits very fast desensitization kinetics.[2] 3. Inefficient drug delivery system. | 1. Lower the NS3861 concentration. 2. Consider co-application with a Type I PAM, which can enhance peak currents without significantly affecting the rapid desensitization kinetics, potentially making the peak easier to measure.[10] 3. Use a fast perfusion system for electrophysiology to ensure rapid onset of agonist application.[15] |
| Response does not return to baseline after washout. | 1. Insufficient washout time.[6] 2. The agonist has induced a deeply desensitized state from which recovery is slow.[4] 3. Intracellular calcium dysregulation affecting recovery.[16] | 1. Increase the duration of the washout period between applications. A typical starting point is 30-60 seconds, but this may need to be extended.[6] 2. Apply shorter pulses of NS3861 to avoid driving receptors into deeper desensitized states. 3. If using patch-clamp, include a calcium chelator like BAPTA or EGTA in the internal pipette solution to buffer intracellular calcium changes, which can facilitate recovery.[16] |
| Variability in response amplitude between applications. | Cumulative desensitization due to incomplete recovery between stimuli.[6] | Increase the interval between NS3861 applications to ensure full recovery. Monitor the response to a test pulse until it is stable over several applications before beginning the main experiment.[6] |
Quantitative Data Summary
The following tables summarize the pharmacological properties of NS3861 and related compounds at various human nAChR subtypes.
Table 1: Binding Affinity of this compound at Different nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki, nM) |
| α3β4 | 0.62 |
| α4β4 | 7.8 |
| α3β2 | 25 |
| α4β2 | 55 |
| Data sourced from MedchemExpress and GlpBio.[1] |
Table 2: Functional Efficacy of NS3861 at Different nAChR Subtypes
| nAChR Subtype | Agonist Type | EC50 (µM) |
| α3β2 | Full Agonist | 1.6 |
| α3β4 | Partial Agonist | 1.0 |
| α4β2 | No/Minimal Activity | N/A |
| α4β4 | No/Minimal Activity | N/A |
| Data sourced from a patch-clamp study on chimeric and wild-type receptors.[2] |
Experimental Protocols & Methodologies
Whole-Cell Patch-Clamp Electrophysiology for Assessing Desensitization
This protocol is adapted for use with cell lines (e.g., HEK293) expressing specific nAChR subtypes.
-
Cell Culture: Culture cells expressing the nAChR subtype of interest under standard conditions. Plate onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 Mg-ATP. pH adjusted to 7.2 with CsOH. The inclusion of EGTA is crucial for chelating intracellular calcium, which can influence recovery from desensitization.[16]
-
-
Recording:
-
Obtain a whole-cell patch configuration with a seal resistance >1 GΩ and an access resistance <25 MΩ.[12]
-
Hold the cell at a membrane potential of -60 mV or -70 mV.[7][15]
-
Drug Application: Use a rapid solution exchange system (e.g., picospritzer or fast-step perfusion) to apply NS3861.
-
Desensitization Protocol:
-
Apply a short (e.g., 10-20 msec) test pulse of a saturating concentration of agonist (e.g., acetylcholine) to establish a baseline maximal response.[6]
-
Wash for at least 30-60 seconds.
-
Apply a longer, "conditioning" pulse of NS3861 (e.g., 2-5 seconds) to induce desensitization.
-
Immediately following the conditioning pulse, apply a series of short test pulses at defined intervals (e.g., 5s, 15s, 30s, 60s) to measure the rate of recovery from desensitization.[6]
-
-
Data Analysis: Measure the peak amplitude of the current evoked by each test pulse. Plot the recovered amplitude (as a percentage of the initial baseline) against the time after the conditioning pulse to determine the recovery time course.
-
Calcium Imaging Assay for High-Throughput Screening
This protocol is suitable for assessing nAChR activation and desensitization in a 96-well plate format.
-
Cell Preparation: Plate cells expressing the target nAChR subtype in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash cells with a buffered salt solution (e.g., HBSS).
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Assay Protocol (using a FLIPR or similar instrument):
-
Place the plate in the instrument and measure baseline fluorescence.
-
To Measure Activation & Onset of Desensitization: Add this compound at various concentrations and continuously record the fluorescence signal for at least 2-3 minutes. The initial peak represents activation, and the subsequent decay of the signal in the continued presence of the agonist indicates desensitization.
-
To Measure Recovery from Desensitization:
-
Add a desensitizing concentration of NS3861 and record the response.
-
Wash the wells thoroughly using an automated plate washer.
-
After a defined recovery period (e.g., 5, 10, 20 minutes), re-challenge the cells with the same concentration of NS3861 and measure the second response. The amplitude of the second peak relative to the first indicates the extent of recovery.
-
-
Visualizations
Caption: Patch-clamp workflow for studying nAChR desensitization induced by NS3861.
Caption: A Type II PAM can destabilize the desensitized state, promoting receptor reactivation.
Caption: Decision tree for troubleshooting weak or absent nAChR responses with NS3861.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of modulation of the α7 nicotinic acetylcholine receptor on nicotine reward in the mouse conditioned place preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fumarate Concentration for Patch Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS3861 fumarate (B1241708) in patch clamp studies. Our goal is to help you address specific issues you might encounter during your experiments and to clarify the optimal use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 and what is its primary molecular target?
NS3861 is a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It shows high affinity for heteromeric nAChRs, particularly the α3β4 subtype.[1] It is crucial to note that the primary targets of NS3861 are nAChRs, not KCa2/KCa3 potassium channels.
Q2: I am not observing any effect of NS3861 on KCa2/KCa3 channels in my patch clamp experiments. Why could this be?
This is an expected result. There is no scientific literature to date that suggests NS3861 directly modulates KCa2 (SK) or KCa3.1 (IK) channels. If your aim is to study these specific potassium channels, NS3861 is not the appropriate pharmacological tool. For specific modulation of KCa2 and KCa3.1 channels, compounds like NS309 and SKA-31 are well-characterized positive modulators.[1][2][3]
Q3: What are the recommended concentrations of NS3861 for studying nAChR activity?
The effective concentration of NS3861 for activating nAChRs can vary depending on the specific receptor subtype and the expression system. For full agonism of α3β2 nAChRs, an EC50 of 1.6 μM has been reported.[3] For partial agonism of α3β4 nAChRs, the EC50 is approximately 1 μM.[3] It is always recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.
Q4: How should I prepare a stock solution of NS3861 fumarate?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water. For patch clamp experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final desired concentration in your extracellular recording solution. Ensure the final DMSO concentration in your experimental solution is low (typically <0.1%) to avoid off-target effects.
Q5: Are there any known off-target effects of NS3861?
While NS3861 is relatively selective for nAChRs, like any pharmacological agent, it may have off-target effects at higher concentrations. However, there is currently no documented off-target activity on KCa2/KCa3 channels. If you observe unexpected effects in your experiments, consider the possibility of activating endogenous nAChRs in your cell preparation, which could indirectly influence other ion channels and cellular processes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No current is elicited when applying NS3861. | 1. Your cells do not express nAChRs. 2. You are attempting to study KCa2/KCa3 channels, which are not targets of NS3861. 3. The concentration of NS3861 is too low. 4. The compound has degraded. | 1. Verify nAChR expression in your cell type using molecular techniques (e.g., PCR, Western blot) or by using a broad-spectrum nAChR agonist like acetylcholine as a positive control. 2. To study KCa2/KCa3 channels, use a known positive modulator such as NS309 or SKA-31. 3. Perform a dose-response experiment to find the optimal concentration for your system. 4. Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C). |
| The observed current is small or inconsistent. | 1. Low level of nAChR expression. 2. Desensitization of nAChRs due to prolonged agonist application. 3. Poor stability of the patch clamp recording. | 1. Consider using a cell line with higher or induced expression of the nAChR subtype of interest. 2. Apply NS3861 for short durations and allow for a sufficient washout period between applications. 3. Refer to standard patch clamp troubleshooting guides to improve seal resistance and recording stability.[4][5] |
| Unexpected changes in cell health or membrane properties. | 1. High concentration of DMSO in the final solution. 2. Indirect effects mediated by nAChR activation (e.g., calcium influx leading to secondary effects). | 1. Ensure the final DMSO concentration is below 0.1%. 2. Investigate the downstream consequences of nAChR activation in your specific cell type. This could involve changes in intracellular calcium, membrane potential, and activation of other signaling pathways. |
Quantitative Data Summary
Table 1: Pharmacological Profile of NS3861 on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Action | EC50 / Ki | Reference |
| α3β2 | Full Agonist | EC50: 1.6 μM | [3] |
| α3β4 | Partial Agonist | EC50: 1 μM; Ki: 0.62 nM | [1][3] |
| α4β4 | - | Ki: 7.8 nM | [1] |
| α3β2 | - | Ki: 25 nM | [1] |
| α4β2 | Minimal Activity | Ki: 55 nM | [1][3] |
Table 2: Recommended Positive Modulators for KCa2/KCa3.1 Channels
| Compound | Target(s) | EC50 | Reference |
| NS309 | KCa2 and KCa3.1 | KCa2.2: ~1.7 μM; KCa3.1: ~74 nM | [6] |
| SKA-31 | KCa2 and KCa3.1 | KCa2.1: 2.9 μM; KCa2.2: 1.9 μM; KCa2.3: 2.9 μM; KCa3.1: 260 nM | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of NS3861-Induced Currents in nAChR-Expressing Cells
-
Cell Preparation: Culture cells known to express the nAChR subtype of interest on glass coverslips.
-
Solutions:
-
Extracellular Solution (ECS): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (ICS): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
NS3861 Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in ECS to the desired final concentrations (e.g., 0.1, 1, 10, 100 μM). Ensure the final DMSO concentration is <0.1%.
-
-
Patch Clamp Recording:
-
Obtain a whole-cell patch clamp configuration with a seal resistance >1 GΩ.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline recording in ECS.
-
Perfuse the cell with the NS3861-containing ECS for a defined period (e.g., 5-10 seconds).
-
Wash out the compound with ECS until the current returns to baseline.
-
Repeat with different concentrations to construct a dose-response curve.
-
Protocol 2: Studying KCa2/KCa3.1 Channels Using a Positive Modulator (e.g., NS309)
-
Cell Preparation: Use cells endogenously expressing or transfected with KCa2/KCa3.1 channels.
-
Solutions:
-
ECS: Same as in Protocol 1.
-
ICS: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, and a buffered Ca²⁺ concentration appropriate to elicit channel activity (e.g., using EGTA/Ca²⁺ buffers to achieve a free Ca²⁺ concentration of ~300 nM).
-
-
NS309 Preparation:
-
Prepare a 10 mM stock solution of NS309 in DMSO.
-
Dilute the stock in ECS to the desired final concentrations (e.g., 10, 100, 1000 nM).
-
-
Patch Clamp Recording:
-
Obtain a whole-cell or inside-out patch configuration.
-
Apply voltage ramps or steps to elicit K⁺ currents.
-
Apply NS309 to the bath (for whole-cell) or the inner membrane surface (for inside-out) and record the potentiation of the K⁺ current.
-
Visualizations
Caption: Signaling pathway of nAChR activation by NS3861.
Caption: Experimental workflow for a patch clamp study using NS3861.
Caption: Troubleshooting workflow for unexpected results with NS3861.
References
- 1. Activation of endothelial and epithelial KCa2.3 calcium-activated potassium channels by NS309 relaxes human small pulmonary arteries and bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in NS3861 fumarate recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NS3861 fumarate (B1241708) in electrophysiological recordings. The information is tailored for scientists and drug development professionals to address common challenges, particularly a low signal-to-noise ratio (SNR), and to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 fumarate and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high affinity for heteromeric α3β4 nAChRs and also acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs. It shows minimal activity at α4β2 and α4β4 subtypes. This selectivity makes it a valuable tool for studying the physiological roles of specific nAChR subtypes.
Q2: I am observing a gradual decrease in the current amplitude with repeated applications of this compound. What could be the cause?
A2: This phenomenon is likely due to receptor desensitization, a common characteristic of nAChRs upon prolonged or repeated exposure to an agonist.[1] To mitigate this, it is crucial to allow for a sufficient washout period between drug applications to permit the receptors to recover. You may also consider using lower concentrations of this compound or shorter application times to minimize the extent of desensitization.
Q3: What are the expected EC50 and Ki values for this compound at various nAChR subtypes?
A3: The following table summarizes the reported binding affinities (Ki) and potencies (EC50) of this compound for different nAChR subtypes.
| Receptor Subtype | Ki (nM) | EC50 (µM) | Agonist Activity |
| α3β4 | 0.62 | 1.0 | Partial Agonist |
| α3β2 | 25 | 1.6 | Full Agonist |
| α4β4 | 7.8 | - | Minimal Activity |
| α4β2 | 55 | - | Minimal Activity |
Q4: Are there any known off-target effects of this compound that could interfere with my recordings?
A4: While this compound is known for its selectivity for certain nAChR subtypes, off-target effects, although not extensively documented in publicly available literature, can never be fully excluded. If you observe unexpected responses that are inconsistent with nAChR activation, it is advisable to:
-
Confirm the response with a known broad-spectrum nAChR antagonist (e.g., mecamylamine) to ensure the observed effect is mediated by nAChRs.
-
Test for similar effects using a structurally different nAChR agonist with a similar subtype selectivity profile.
-
If possible, use a cell line or tissue preparation that does not express the target nAChR subtypes as a negative control.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a frequent challenge in electrophysiology. This guide provides a systematic approach to identifying and resolving common sources of noise in this compound recordings.
Problem 1: Persistent 50/60 Hz Hum
| Potential Cause | Troubleshooting Steps |
| Ground Loop | Ensure all equipment in the setup is connected to a single, common ground point ("star grounding"). Avoid "daisy-chaining" ground connections. |
| Improper Shielding | Use a Faraday cage to shield the setup from external electromagnetic interference. Ensure the cage is properly grounded. |
| Nearby Electrical Equipment | Turn off and unplug non-essential electronic devices in the vicinity of the rig, such as centrifuges, monitors, and fluorescent lights, one by one to identify the source. |
Problem 2: High-Frequency Noise (>1 kHz)
| Potential Cause | Troubleshooting Steps |
| Digital Equipment | Move computers, monitors, and other digital devices as far away from the recording setup as possible. |
| Perfusion System | Check the perfusion system for electrical noise. Ensure the pump is grounded and physically isolated from the recording chamber. |
| Lighting | Switch to a DC-powered light source for the microscope to eliminate noise from AC-powered lamps. |
Problem 3: Unstable Baseline and Drifting Recordings
| Potential Cause | Troubleshooting Steps |
| Poor Giga-seal | A stable, high-resistance seal (>1 GΩ) is critical. Use freshly pulled, fire-polished pipettes. Ensure the bath solution is clean and filtered. A slight positive pressure in the pipette during approach can help keep the tip clean. |
| Mechanical Instability | Use an anti-vibration table and ensure it is floating correctly. Check for any sources of mechanical vibration in the room. |
| Electrode Drift | Allow the electrode and preparation to stabilize in the recording chamber for a sufficient period before starting the experiment. |
| Receptor Desensitization | Prolonged application of this compound can lead to a sustained inward current and a shifting baseline due to receptor desensitization. Use a rapid perfusion system for fast application and washout. Optimize the concentration and application duration to minimize desensitization. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
-
Cell/Slice Preparation:
-
Use a cell line expressing the nAChR subtype of interest (e.g., α3β4) or a primary neuronal culture/acute brain slice preparation known to express these receptors.
-
Ensure the preparation is healthy and securely positioned in the recording chamber.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Approach the cell with positive pressure applied to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes before drug application.
-
-
Drug Application:
-
Apply this compound at the desired concentration using a fast perfusion system.
-
To determine a concentration-response curve, apply a range of concentrations in an ascending order, with a sufficient washout period between each application to allow for full recovery from desensitization.
-
Visualizations
Caption: A logical workflow for this compound patch-clamp experiments and troubleshooting.
Caption: Simplified signaling pathway of this compound-mediated nAChR activation.
References
Preventing rundown of nAChR currents during NS3861 fumarate application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the rundown of nicotinic acetylcholine (B1216132) receptor (nAChR) currents, with a focus on experiments involving the α3β4 subtype agonist, NS3861 fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is nAChR current rundown and why is it a problem?
A1: nAChR current rundown is the progressive decrease in the peak amplitude of the current elicited by repeated or prolonged application of an agonist, such as NS3861 fumarate. This phenomenon can significantly impact the reliability and reproducibility of experimental data, making it difficult to accurately assess the potency and efficacy of a compound. Rundown is often related to receptor desensitization, a state where the receptor is unresponsive to the agonist despite its continued presence, and can also be caused by the washout of essential intracellular components during whole-cell patch-clamp recordings.
Q2: Which nAChR subtype does this compound target?
A2: this compound is an agonist of nicotinic acetylcholine receptors, showing a high affinity for the heteromeric α3β4 nAChR subtype. It also displays agonist activity at α3β2 nAChRs but has minimal activity at α4β2 and α4β4 subtypes.
Q3: What are the primary intracellular factors that influence nAChR current stability?
A3: The stability of nAChR currents is heavily influenced by the intracellular environment. Key factors include:
-
ATP and GTP: These nucleotides are crucial for maintaining the phosphorylation state of the receptor. Receptor dephosphorylation has been linked to increased desensitization and rundown.
-
Intracellular Calcium (Ca²⁺): Elevated intracellular Ca²⁺ levels, which can result from influx through nAChRs themselves (as they are permeable to Ca²⁺) or voltage-gated calcium channels, can accelerate desensitization and contribute to rundown.[1][2]
-
Phosphorylation/Dephosphorylation Balance: The activity of protein kinases (like PKA and PKC) and phosphatases regulates the phosphorylation state of nAChR subunits, thereby modulating their desensitization and recovery rates.
Q4: Can the composition of my intracellular solution help prevent rundown?
A4: Absolutely. A well-formulated intracellular (pipette) solution is your first line of defense against current rundown. It is highly recommended to include an ATP-regenerating system and a calcium chelator. For example, a solution containing Mg-ATP, GTP, and a phosphocreatine-based ATP regeneration system can help maintain the necessary energy for cellular processes, including receptor phosphorylation. Including a calcium chelator like BAPTA or EGTA will help buffer changes in intracellular calcium concentration, thereby reducing calcium-dependent inactivation.[3][4]
Troubleshooting Guide: Preventing nAChR Current Rundown
This guide provides a systematic approach to troubleshooting and preventing the rundown of nAChR currents during patch-clamp experiments with this compound.
| Symptom | Possible Cause | Recommended Solution |
| Rapid and severe current rundown with repeated agonist applications. | Washout of essential intracellular components. | - Use the perforated patch-clamp technique to minimize dialysis of the cytoplasm. - If using whole-cell, supplement the intracellular solution with an ATP-regenerating system (e.g., 2-5 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine) and phosphatase inhibitors (e.g., okadaic acid, calyculin A) to maintain receptor phosphorylation. |
| Current amplitude decreases with prolonged agonist application. | Receptor desensitization. | - Optimize the agonist application time. Use brief pulses of this compound rather than prolonged application. - Allow for a sufficient washout period between applications to enable the receptors to recover from desensitization. |
| Rundown is more pronounced at depolarized holding potentials. | Voltage-dependent block or enhanced calcium influx. | - Test for voltage-dependence of the rundown by holding the cell at different potentials. - Ensure adequate calcium buffering in the intracellular solution with EGTA or BAPTA (typically 5-10 mM) to chelate incoming Ca²⁺.[3] |
| Inconsistent rundown between cells. | Variability in cell health or receptor expression levels. | - Use only healthy cells with a smooth membrane appearance and stable resting membrane potential. - If using a heterologous expression system, ensure consistent transfection efficiency and receptor expression levels. |
| General recording instability (noisy baseline, fluctuating seal resistance). | Poor seal quality or mechanical drift. | - Ensure a high-resistance (>1 GΩ) seal is formed before breaking into the whole-cell configuration. - Check for mechanical stability of the patch pipette and perfusion system to minimize vibrations. |
Quantitative Data Summary
Table 1: Concentration-Response Data for Nicotinic Agonists on α3β4 and α4β2 nAChRs
| Agonist | Receptor Subtype | EC₅₀ (µM) | Relative Efficacy | Reference |
| Nicotine | α3β4 | 32.7 | Full Agonist | [5] |
| Nicotine | α4β2 | 12 | Full Agonist | [6] |
| Varenicline | α3β4 | ~10 (weak agonist) | Partial Agonist | [7] |
| Varenicline | α4β2 | ~0.3 | Partial Agonist | [7] |
| Cytisine | human α3β4 | >500 | Partial Agonist | [8] |
Table 2: Factors Influencing nAChR Desensitization and Recovery (Illustrative)
| Condition | Receptor Subtype | Effect on Desensitization | Effect on Recovery | Putative Mechanism |
| Increased intracellular Ca²⁺ | General nAChRs | Accelerated onset | Slowed recovery | Stabilization of the desensitized state |
| PKA Activation | Muscle-type nAChRs | No effect on onset | Accelerated recovery | Phosphorylation of receptor subunits |
| PKC Activation | α4β2 nAChRs | No effect on onset | Accelerated recovery | Phosphorylation of the α4 subunit |
| Intracellular ATP/GTP | General Ligand-gated ion channels | Reduced rundown | Enhanced stability | Maintenance of phosphorylation |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of α3β4 nAChR Currents
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells expressing α3β4 nAChRs (e.g., HEK293, SH-SY5Y, or primary neurons) on glass coverslips.
-
Use cells at a low to moderate density to facilitate patching.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl (or K-Gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.2 with CsOH (or KOH), osmolarity ~300 mOsm.
-
Note: An ATP-regenerating system (phosphocreatine and creatine (B1669601) kinase) can be added to the internal solution to further stabilize recordings.
-
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After achieving a stable seal, apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes before applying this compound.
-
-
Drug Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Apply the drug using a rapid perfusion system to ensure fast solution exchange.
-
Apply brief pulses of the agonist (e.g., 1-2 seconds) followed by a washout period of at least 1-2 minutes to allow for receptor recovery.
-
Visualizations
Caption: Signaling pathways involved in nAChR activation and rundown.
Caption: A logical workflow for troubleshooting nAChR current rundown.
References
- 1. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Calcium Regulates Agrin-Induced Acetylcholine Receptor Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cinc.org [cinc.org]
- 5. Agonist selectivity and ion permeation in the α3β4 ganglionic nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Local Application of NS3861 Fumarate in Brain Slices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the local application of NS3861 fumarate (B1241708) in brain slice electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 fumarate and what is its mechanism of action?
This compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α3β4 subtype.[1] It also acts as a full agonist at α3β2 nAChRs and a partial agonist at α3β4 nAChRs, while exhibiting minimal activity at α4β2 and α4β4 subtypes.[2] Its primary action is to bind to and activate these specific nAChRs, leading to the opening of the ion channel and subsequent neuronal depolarization.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a non-aqueous solvent due to the potential for limited solubility of the free base in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Key Considerations for Stock Solution Preparation:
-
Solvent Choice: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a stock solution in the range of 1-10 mM. This allows for small volumes to be used for preparing the final working solution, minimizing the final DMSO concentration.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended working concentration of this compound for brain slice experiments?
The optimal working concentration of this compound will depend on the specific brain region, neuronal population, and the desired effect. Based on its binding affinities and EC50 values from in vitro studies, a starting concentration range of 1-10 µM in the application pipette is recommended.[2] It is crucial to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.
Q4: How do I prepare the working solution of this compound in artificial cerebrospinal fluid (aCSF)?
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution into fresh, oxygenated (95% O2 / 5% CO2) aCSF to the desired final concentration.
-
Ensure that the final concentration of DMSO in the aCSF is kept to a minimum, ideally ≤ 0.1%.[3] Higher concentrations of DMSO can have direct effects on neuronal excitability and membrane properties.[4][5][6]
-
Vortex the working solution gently to ensure it is well mixed.
Q5: What is the best method for local application of this compound to brain slices?
Local application is preferred over bath application to achieve rapid and targeted delivery of the agonist, which is particularly important for studying fast-acting ligand-gated ion channels like nAChRs and to avoid widespread receptor desensitization.[3][7] The most common method is pressure ejection from a glass micropipette using a "puffer" or "picospritzer" system.[8][9]
Experimental Protocols
Protocol for Preparation of this compound Working Solution
| Step | Action | Details |
| 1 | Prepare Stock Solution | Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution. |
| 2 | Aliquot and Store | Aliquot the stock solution into small volumes (e.g., 10 µL) and store at -20°C. |
| 3 | Prepare aCSF | Prepare fresh, sterile-filtered aCSF and continuously bubble with 95% O2 / 5% CO2. |
| 4 | Prepare Working Solution | On the day of the experiment, dilute the 10 mM DMSO stock solution 1:1000 in aCSF to achieve a 10 µM working solution. This will result in a final DMSO concentration of 0.1%. |
| 5 | Fill Application Pipette | Back-fill a borosilicate glass micropipette (tip diameter 1-5 µm) with the 10 µM this compound working solution. |
Protocol for Local Application using a Puffer System
| Step | Action | Details |
| 1 | Position Application Pipette | Position the tip of the drug-filled micropipette 20-50 µm away from the soma of the recorded neuron.[9] |
| 2 | Set Ejection Parameters | Set the pressure (e.g., 2-10 psi) and duration (e.g., 10-100 ms) of the pressure pulse on the picospritzer.[9] Start with low pressure and short duration to minimize mechanical artifacts. |
| 3 | Apply Drug | Trigger the pressure pulse to eject a small volume of the this compound solution onto the neuron. |
| 4 | Record Response | Record the resulting electrophysiological response (e.g., inward current in voltage-clamp). |
| 5 | Washout | Allow for a sufficient washout period between applications to permit receptor recovery from desensitization. The duration of the washout will need to be determined empirically. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable response to this compound application | Pipette Clogging: The tip of the application pipette may be blocked. | - Gently apply a brief, high-pressure pulse to clear the tip before approaching the slice.- Include a fluorescent dye (e.g., Alexa Fluor 488) in the application solution to visually confirm ejection.- Replace the pipette if clogging persists. |
| Incorrect Pipette Position: The pipette may be too far from the neuron or not in the correct focal plane. | - Reposition the pipette closer to the cell body or dendrites.- Ensure the pipette tip is slightly above the slice surface to avoid tissue damage. | |
| Receptor Desensitization: Prolonged or repeated application can lead to nAChR desensitization.[10] | - Increase the interval between drug applications.- Use the shortest possible application duration that elicits a reliable response.- Consider using a lower concentration of this compound. | |
| Inactive Compound: The stock solution may have degraded. | - Prepare a fresh stock solution from powder.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| Mechanical Artifacts in the Recording | High Ejection Pressure: The pressure pulse is physically displacing the neuron or the recording electrode. | - Reduce the ejection pressure to the minimum required to elicit a response.- Increase the distance between the application pipette and the neuron.[8] |
| Large Pipette Tip: A large tip opening can result in a large volume of solution being ejected. | - Use a pipette with a smaller tip diameter (1-3 µm). | |
| Variable or Diminishing Responses | Inconsistent Ejection Volume: Fluctuations in the pressure system or partial clogging of the pipette. | - Ensure the pressure regulator is functioning correctly.- Monitor the pipette tip for any signs of blockage. |
| Receptor Desensitization: As mentioned above, this is a common issue with nAChR agonists. | - Optimize the application interval and duration. | |
| Drug Precipitation in aCSF | Poor Solubility: The concentration of this compound exceeds its solubility limit in aCSF. | - Although fumarate salts are generally water-soluble, it is crucial to visually inspect the working solution for any precipitates.[7]- If precipitation occurs, try preparing a fresh solution with a slightly lower concentration.- Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
Data Summary
This compound Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| α3β4 | 0.62 | Partial Agonist (EC50 ≈ 1 µM)[2] |
| α3β2 | 25 | Full Agonist (EC50 = 1.6 µM)[2] |
| α4β4 | 7.8 | Minimal Activity |
| α4β2 | 55 | Minimal Activity |
Note: EC50 and Ki values are derived from studies in heterologous expression systems and may differ in native brain tissue. They should be used as a starting point for concentration-response experiments.
Visualizations
Signaling Pathway of this compound
References
- 1. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE02033C [pubs.rsc.org]
Identifying and minimizing artifacts in nAChR electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in nicotinic acetylcholine (B1216132) receptor (nAChR) electrophysiology recordings.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during nAChR electrophysiology experiments.
Guide 1: Identifying and Eliminating 60/50 Hz Noise
Problem: A persistent, sinusoidal wave at 60 Hz or 50 Hz contaminates the recording, obscuring the nAChR currents. This is the most common source of electrical noise.[1][2]
Common Causes:
-
Electromagnetic interference from nearby electrical devices (e.g., centrifuges, refrigerators, computers, monitors, and light sources).[1][2]
-
The creation of "ground loops" due to multiple grounding paths.[2]
Solutions:
-
Ensure a Single Grounding Point: Connect all instruments in your setup (amplifier, microscope, manipulators, etc.) to a single, common ground point to prevent ground loops.[1][2]
-
Use a Faraday Cage: Shield your entire setup with a Faraday cage to block external electromagnetic interference.[1][2]
-
Power Down Non-Essential Equipment: Turn off any unnecessary electrical devices in the vicinity of the electrophysiology rig.[1]
-
Isolate the Source: If the noise persists, systematically unplug devices to identify the source of the interference.
-
Utilize a Notch Filter: As a last resort, a notch filter can be used to remove the specific 60/50 Hz frequency from your signal.[1] However, be aware that this may also affect your signal of interest if it has components at that frequency.
Guide 2: Managing Baseline Drift and Instability
Problem: The baseline of the recording slowly and erratically wanders, making it difficult to measure agonist-evoked currents accurately.
Common Causes:
-
Unstable reference electrode.[1]
-
Changes in the electrode-pipette interface.
-
Temperature fluctuations in the recording solution.[1]
-
Clogged or dirty pipette tip.[3]
-
Mechanical instability of the setup.
Solutions:
-
Check the Reference Electrode: Ensure your reference electrode is properly chlorided and stable in the bath solution. Clean or replace it if necessary.[4]
-
Allow for Equilibration: Let the recording pipette and the preparation equilibrate in the recording chamber for a sufficient amount of time before starting the experiment to ensure thermal and mechanical stability.
-
Maintain Constant Temperature: Use a temperature control system to maintain a stable temperature for your recording solution.[1]
-
Use Filtered Solutions: Always use freshly filtered internal and external solutions to prevent clogging of the pipette tip.[3][5]
-
Ensure Mechanical Stability: Secure all components of your setup on an anti-vibration table to minimize mechanical drift.[2]
Guide 3: Achieving and Maintaining a High-Quality Gigaohm Seal
Problem: Difficulty in forming a high-resistance (GΩ) seal between the patch pipette and the cell membrane, or the seal is unstable and deteriorates over time. A high-resistance seal is crucial for low-noise recordings.[6]
Common Causes:
-
Dirty pipette tip or cell membrane.[3]
-
Inappropriate pipette resistance for the cell type.[7]
-
Unhealthy cells.[7]
Solutions:
-
Pipette Preparation:
-
Cell Health: Ensure cells are healthy and have a clean membrane surface. For cultured cells, ensure they are not over-confluent. For tissue slices, ensure proper oxygenation.[7]
-
Pressure Application:
-
Pipette Resistance: The optimal pipette resistance depends on the cell type. For whole-cell recordings, a resistance of 2-8 MΩ is a good starting point.[7]
Frequently Asked Questions (FAQs)
Q1: What are those sudden, sharp spikes in my recording?
A1: These are likely "electrode pops," which are abrupt, high-amplitude voltage changes.[1] They are typically caused by a sudden change in the impedance of the electrode, which can happen if the electrode is loose, gets bumped, or if there is an issue with the conductive paste or solution.[1] To resolve this, check the physical connection of your electrode, ensure it is secure, and that there is fresh conductive solution. If the problem persists, you may need to replace the electrode.[1]
Q2: My nAChR currents are getting smaller with each agonist application. What is happening?
A2: This phenomenon is likely receptor desensitization or "rundown." nAChRs can enter a non-conducting desensitized state after prolonged or repeated exposure to an agonist.[8][9] To minimize this, increase the washout period between agonist applications to allow the receptors to recover. If you are performing whole-cell recordings, rundown can also be caused by the dialysis of essential intracellular components. Including ATP and GTP in your internal solution can sometimes help mitigate rundown.
Q3: How can I reduce the capacitance of my patch pipette?
A3: Reducing the pipette capacitance is crucial for minimizing noise and improving the speed of your voltage clamp. Here are a few tips:
-
Use a hydrophobic coating: Coat the pipette with a substance like Sylgard to near the tip. This increases the thickness of the glass and prevents solution from creeping up the pipette, both of which reduce capacitance.[5]
-
Keep the bath level low: A lower bath solution level reduces the immersion of the pipette and therefore its capacitance.[2]
-
Use thick-walled glass capillaries: Pipettes pulled from thick-walled glass will have lower capacitance than those from thin-walled glass.
Q4: What is an acceptable seal resistance for single-channel recordings?
A4: For single-channel recordings, a seal resistance of at least 1 GΩ is required, but a seal of 10 GΩ or higher is ideal. This high resistance is critical to minimize the noise level, allowing for the resolution of the very small currents that pass through a single ion channel.[6]
Quantitative Data Summary
The following table summarizes common artifacts and their typical characteristics to aid in identification.
| Artifact Type | Typical Frequency | Amplitude Characteristics | Common Causes |
| 60/50 Hz Hum | 60 Hz or 50 Hz | Sinusoidal, can be a significant portion of the signal | Improper grounding, electromagnetic interference[1] |
| Baseline Drift | < 1 Hz | Slow, variable changes in baseline | Unstable reference electrode, temperature changes[1] |
| Electrode "Pop" | Transient | Sharp, high-amplitude spike | Sudden change in electrode impedance[1] |
| Movement Artifact | Variable, correlates with movement | Can be much larger than the signal of interest | Subject or cable movement, pressure changes[1] |
Experimental Protocols
A detailed protocol for whole-cell patch-clamp recording of nAChRs is provided below. This protocol can be adapted for different cell types and experimental questions.
Whole-Cell Patch-Clamp Recording of nAChRs
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm. Filter both solutions using a 0.22 µm filter.[5]
-
-
Pipette Fabrication:
-
Establishing a Whole-Cell Configuration:
-
Approach the cell with the patch pipette while applying light positive pressure.[5]
-
Upon dimpling the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.[7] A holding potential of -60 to -70 mV can facilitate seal formation.[7]
-
Once a stable GΩ seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[7] The appearance of a capacitive transient in response to a voltage step confirms successful break-in.[7]
-
-
Data Acquisition:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the nAChR agonist using a fast perfusion system.
-
Record the resulting inward current using a patch-clamp amplifier and data acquisition software.
-
Visualizations
The following diagrams illustrate key concepts and workflows in nAChR electrophysiology.
Caption: A workflow for identifying and troubleshooting common artifacts.
Caption: The activation and desensitization states of nAChRs.
Caption: A typical workflow for a whole-cell nAChR recording experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Normal Mode Analysis Suggests a Quaternary Twist Model for the Nicotinic Receptor Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Stability of NS3861 fumarate in aqueous solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of NS3861 fumarate (B1241708) in aqueous solutions for long-term experiments. The following information is designed to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of NS3861 fumarate in aqueous solution for long-term experiments?
Currently, there is no publicly available long-term stability data specifically for this compound in aqueous solutions. The stability of a compound in solution can be influenced by several factors including the solvent, pH, temperature, light exposure, and the presence of other substances. To ensure the reliability of your long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions.
Q2: How can I prepare an aqueous stock solution of this compound?
To prepare a stock solution, it is recommended to use a high-purity solvent such as HPLC-grade water or a buffer relevant to your experimental system. The solubility of this compound should be considered when determining the concentration of the stock solution. For compounds with limited aqueous solubility, a co-solvent like DMSO may be used initially, followed by dilution in the aqueous medium. However, the final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.
Q3: What are the typical conditions for assessing the stability of a small molecule like this compound?
Stability testing typically involves both long-term and accelerated studies, as well as forced degradation studies to understand the degradation pathways. These studies are essential for establishing a reliable shelf-life for your prepared solutions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results over time. | Degradation of this compound in the aqueous solution. | Perform a stability study under your specific experimental conditions to determine the rate of degradation. Prepare fresh solutions more frequently if significant degradation is observed. |
| Precipitation observed in the aqueous solution. | Poor solubility or compound degradation leading to insoluble products. | Check the solubility of this compound in your chosen solvent and at the desired concentration. Consider adjusting the pH or using a different buffer system. Filter the solution before use. |
| Loss of biological activity of the compound. | Chemical degradation of this compound. | Conduct forced degradation studies (hydrolysis, oxidation, photolysis) to identify potential degradation products and pathways. Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the active compound. |
Experimental Protocols
To ensure the integrity of your long-term experiments, it is highly recommended to perform stability studies of this compound in your specific aqueous solution. The following are general protocols for stability assessment.[1][2]
Protocol for Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound under defined storage conditions over an extended period.
Materials:
-
This compound
-
Aqueous solvent (e.g., purified water, phosphate (B84403) buffer)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous solvent at a known concentration.
-
Aliquot the solution into multiple HPLC vials.
-
Store the vials in stability chambers under the conditions outlined in the table below.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
Table 1: Recommended Conditions for Stability Testing [2]
| Study Type | Storage Condition |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |
Protocol for Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1]
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60 °C.
-
Neutral Hydrolysis: Prepare a solution of this compound in purified water. Incubate at 60 °C.
-
At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature.
-
Analyze samples at different time points by HPLC.
3. Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp).
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
4. Thermal Degradation:
-
Incubate a solution of this compound at an elevated temperature (e.g., 70 °C).
-
Analyze samples at different time points by HPLC.
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solution.
Caption: Overview of forced degradation stress conditions for this compound.
References
Technical Support Center: Controlling for Off-Target Effects of NS3861 Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NS3861 fumarate (B1241708) in cellular assays. The focus is on distinguishing on-target effects mediated by the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) from potential off-target effects, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NS3861 fumarate?
A1: this compound is an agonist of nicotinic acetylcholine receptors (nAChRs). It exhibits high affinity for the heteromeric α3β4 nAChR subtype.[1] While it is selective for α3-containing nAChRs, it also shows some activity at other subtypes, which necessitates careful experimental design to isolate the effects of α3β4 activation.
Q2: What are the potential "off-target" effects of this compound?
A2: For NS3861, "off-target" effects can be categorized in two ways:
-
Activity at other nAChR subtypes: NS3861 has been shown to have varying degrees of agonist activity at other nAChR subtypes, such as α3β2. This is the most likely source of off-target effects.
-
Non-nAChR-mediated effects: While less characterized, any small molecule can potentially interact with other proteins in a non-specific manner, especially at high concentrations. It is crucial to control for these potential effects.
Q3: How can I be confident that the observed cellular response is due to on-target α3β4 nAChR activation?
A3: A multi-pronged approach is recommended:
-
Use of Antagonists: Pre-treatment with a selective α3β4 nAChR antagonist should block the cellular response to NS3861.
-
Structurally Unrelated Agonist: Use a structurally different α3β4 agonist (e.g., epibatidine) to see if it recapitulates the same cellular phenotype.[2][3][4]
-
Dose-Response Analysis: A clear dose-response relationship between NS3861 concentration and the cellular effect suggests a specific interaction.
-
Downstream Pathway Analysis: Confirm that NS3861 activates known signaling pathways downstream of nAChR activation.
Q4: What are the known downstream signaling pathways of α3β4 nAChR activation?
A4: Activation of α3β4 nAChRs, like other nAChRs, primarily leads to the influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization.[4] This initial event can trigger a cascade of intracellular signaling, including the activation of the MAPK/ERK and PI3K/Akt pathways.[5][6] Verifying the activation of these pathways can serve as a marker for on-target activity.
Troubleshooting Guide
Problem 1: Inconsistent or no response to NS3861 in my cellular assay.
| Possible Cause | Recommended Solution |
| Low or absent α3β4 nAChR expression in the cell line. | Confirm the expression of α3 and β4 subunits in your cell line using RT-qPCR or Western blot. If expression is low, consider using a cell line known to express this receptor (e.g., SH-SY5Y, PC-12) or a heterologous expression system (e.g., transfected HEK293 cells). |
| Suboptimal NS3861 concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Start with a broad range (e.g., 1 nM to 10 µM). |
| Rapid receptor desensitization. | nAChRs can desensitize upon prolonged agonist exposure. For kinetic assays (e.g., calcium flux, membrane potential), ensure that you are measuring the initial response. For longer-term assays, consider the possibility of desensitization affecting your results. |
| Degradation of this compound. | Prepare fresh stock solutions of NS3861 in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay sensitivity. | Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell density, dye loading concentration (for fluorescence assays), and instrument settings. |
Problem 2: The observed effect is not blocked by a selective α3β4 antagonist.
| Possible Cause | Recommended Solution |
| NS3861 is acting on another nAChR subtype present in your cells. | Use a broader spectrum nAChR antagonist, such as mecamylamine, to see if the effect is blocked.[7][8][9] This would suggest an on-target effect through a different nAChR subtype. |
| Non-specific or non-nAChR-mediated effect. | This is more likely at high concentrations of NS3861. Try to use the lowest effective concentration. Also, test a structurally unrelated α3β4 agonist; if it does not produce the same effect, the original observation may be a compound-specific off-target effect. |
| Antagonist concentration is too low or incubation time is too short. | Perform a dose-response of the antagonist to determine its optimal inhibitory concentration. Ensure sufficient pre-incubation time with the antagonist before adding NS3861. |
| The antagonist is not suitable for your experimental conditions. | Ensure the antagonist is active in the specific assay conditions you are using (e.g., some antagonists may be voltage-dependent). |
Quantitative Data Summary
Table 1: Potency of this compound at Different nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki) |
| α3β4 | 0.62 nM |
| α4β4 | 7.8 nM |
| α3β2 | 25 nM |
| α4β2 | 55 nM |
Data obtained from MedchemExpress product information.[1]
Table 2: Inhibitory Constants (IC50) of nAChR Antagonists
| Antagonist | α3β4 | α4β2 | α3β2 | α7 |
| α-Conotoxin AuIB | 0.75 µM | >100-fold higher | >100-fold higher | ~10-fold higher |
| Mecamylamine | 640 nM | 2.5 µM | 3.6 µM | 6.9 µM |
| SR 16584 | 10.2 µM | No affinity | Not reported | No affinity |
Data compiled from multiple sources.[2][7][8][10]
Experimental Protocols & Workflows
Protocol 1: Validating On-Target Engagement using a Selective Antagonist (Calcium Flux Assay)
This protocol verifies that the cellular response to NS3861 is mediated by α3β4 nAChRs by attempting to block the response with a selective antagonist.
-
Cell Plating: Seed cells expressing α3β4 nAChRs into a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
-
Antagonist Pre-incubation: Add the α3β4 selective antagonist (e.g., α-Conotoxin AuIB) or a non-selective antagonist (mecamylamine) at various concentrations to the appropriate wells. Include a vehicle control. Incubate for 15-30 minutes.
-
NS3861 Stimulation and Signal Reading: Place the plate in a fluorescent plate reader with kinetic reading capabilities. Establish a stable baseline reading for 10-20 seconds. Add NS3861 at a predetermined effective concentration (e.g., EC80) to all wells and immediately begin reading the fluorescence intensity for 60-180 seconds.
-
Data Analysis: Calculate the change in fluorescence in response to NS3861 in the presence and absence of the antagonist. A significant reduction in the NS3861-induced signal in the presence of the antagonist indicates on-target activity.
Workflow for Distinguishing On-Target vs. Off-Target Effects
Signaling Pathway Diagrams
On-Target α3β4 nAChR Signaling Pathway
Activation of α3β4 nAChRs by NS3861 leads to cation influx, membrane depolarization, and subsequent activation of intracellular signaling cascades that can influence cellular processes like proliferation and survival.
References
- 1. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural model of agonist binding to the alpha3beta4 neuronal nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structural model of agonist binding to the α3β4 neuronal nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Single-Channel Recordings of NS3861-Activated nAChRs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize single-channel analysis of nicotinic acetylcholine (B1216132) receptors (nAChRs) activated by NS3861.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 and which nAChR subtypes does it activate?
A1: NS3861 is a potent agonist for α3β2 nicotinic acetylcholine receptors (nAChRs) and a partial agonist for α3β4 nAChRs.[1] It exhibits high affinity for these subtypes and has minimal to no activity at nAChRs containing α4 subunits.[1] This selectivity makes it a valuable tool for studying the specific roles of α3-containing nAChRs.
Q2: What are the expected single-channel conductance values for nAChRs activated by NS3861?
A2: The single-channel conductance is a property of the ion channel pore and is independent of the activating agonist. For the primary targets of NS3861:
-
α3β4 nAChRs have a principal conductance of approximately 32.6 pS .
-
α3β4β2 nAChRs exhibit a smaller principal conductance of around 13.6 pS .
Q3: What are the expected single-channel kinetics for NS3861-activated nAChRs?
Q4: Which expression system is recommended for studying NS3861-activated nAChRs?
A4: Human Embryonic Kidney (HEK293) cells are a commonly used and recommended heterologous expression system for studying recombinant nAChRs. They have low levels of endogenous ion channel expression and are amenable to transient transfection with the desired nAChR subunit cDNAs.
Data Presentation: NS3861 and Target nAChR Properties
| Parameter | α3β4 nAChR | α3β2 nAChR | α4β4 nAChR | α4β2 nAChR |
| NS3861 Binding Affinity (Ki) | 0.62 nM | 25 nM | 7.8 nM | 55 nM |
| NS3861 Efficacy | Partial Agonist | Full Agonist | No Activation | No Activation |
| NS3861 Potency (EC50) | 0.15 µM | 1.7 µM | N/A | N/A |
| Principal Single-Channel Conductance | ~32.6 pS | Not explicitly found | N/A | N/A |
Note: Data compiled from multiple sources.[1]
Experimental Protocols
Detailed Methodology for Single-Channel Patch-Clamp Recording of NS3861-Activated nAChRs in HEK293 Cells
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
- Co-transfect cells with cDNAs encoding the desired human nAChR subunits (e.g., α3 and β4 or α3 and β2) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).
- Plate transfected cells onto glass coverslips 12-24 hours post-transfection.
- Recordings can be performed 24-48 hours after transfection.
2. Pipette Preparation:
- Fabricate patch pipettes from thick-walled borosilicate glass capillaries using a micropipette puller.
- Aim for a pipette resistance of 5-10 MΩ when filled with intracellular solution.
- Fire-polish the pipette tip to smooth the opening, which aids in gigaohm seal formation.
3. Solutions:
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
- Agonist Solution: Prepare a stock solution of NS3861 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment. The final concentration of NS3861 in the pipette for cell-attached recordings should be near the EC50 value to ensure a low probability of channel opening, which is ideal for single-channel analysis.
4. Single-Channel Recording (Cell-Attached Configuration):
- Place the coverslip with transfected cells in the recording chamber and perfuse with external solution.
- Identify transfected cells using fluorescence microscopy (if a marker like GFP was used).
- Fill the patch pipette with the internal solution containing NS3861.
- Approach the cell with the pipette while applying slight positive pressure.
- When the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).
- Apply a holding potential (e.g., -70 mV) and record single-channel currents using a patch-clamp amplifier.
- Data should be acquired at a sampling rate of at least 10 kHz and filtered at 2-5 kHz.
Mandatory Visualizations
Signaling Pathway of nAChR Activation
Caption: Simplified signaling pathway of NS3861-activated nAChRs.
Experimental Workflow for Single-Channel Recording
Caption: Experimental workflow for single-channel recording.
Troubleshooting Guide
Logical Relationship for Troubleshooting Seal Formation
Caption: Troubleshooting logic for achieving a GΩ seal.
Q5: My recordings are noisy. What are the common sources of noise and how can I reduce them?
A5:
-
Electrical Noise: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup from external electrical interference.
-
Mechanical Vibration: Use an anti-vibration table to isolate the setup from floor vibrations. Secure all cables and tubing to prevent them from introducing vibrations.
-
Dirty Pipette Holder/Pipette: Clean the pipette holder regularly. Ensure the internal solution is properly filtered to prevent clogging of the pipette tip.
-
Seal Resistance: A seal resistance of less than 1 GΩ will significantly increase noise. If the seal is poor, discard the pipette and attempt a new recording.
Q6: I am not observing any channel activity after obtaining a good seal. What could be the problem?
A6:
-
Low Expression Levels: Verify the transfection efficiency. Consider adjusting the DNA-to-transfection reagent ratio or using a different transfection method.
-
Incorrect Agonist Concentration: Ensure that NS3861 is present in the pipette solution at a concentration sufficient to activate the receptors. Prepare fresh agonist solutions daily.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonist can lead to receptor desensitization. For cell-attached recordings, the agonist is only in the pipette, minimizing this issue. However, if using an outside-out patch, rapid application of the agonist is crucial.
-
No Channels in the Patch: It is possible that the small patch of membrane under the pipette does not contain any nAChR channels. If no activity is observed after a reasonable amount of time, it is best to move to a new cell.
Q7: The channel openings I observe have a smaller amplitude than expected. Why might this be?
A7:
-
Incorrect Holding Potential: Verify the holding potential of the patch. The amplitude of the single-channel current is directly proportional to the driving force (membrane potential - reversal potential).
-
Presence of Sub-conductance States: nAChRs can exhibit multiple conductance states. What you are observing might be a less frequent sub-conductance state.
-
Channel Block: Some compounds can act as open-channel blockers, leading to a "flickering" of the channel and an apparent reduction in amplitude. Ensure your recording solutions are free of contaminants.
-
Receptor Subtype: You may be recording from a different nAChR subtype with a lower single-channel conductance. For example, if you intended to record from α3β4 receptors but are instead recording from α3β4β2 receptors, the conductance will be significantly lower.
References
Technical Support Center: NS3861 Fumarate Dose-Response Curve Variability
Disclaimer: NS3861 fumarate (B1241708) is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), showing high affinity for the α3β4 subtype.[1][2][3] The following troubleshooting guide provides strategies to reduce variability in dose-response curves based on general principles of cell-based assays and pharmacology. These recommendations should be adapted to your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability between replicate dose-response curves for NS3861 fumarate. What are the common causes?
A1: Variability in dose-response curves can arise from multiple sources, broadly categorized as issues with the compound, the cell culture system, or the assay protocol itself.[4][5] Inconsistent results are a common challenge in preclinical research, with some studies showing low reproducibility rates.[6] Key factors contributing to this variability include:
-
Compound Integrity and Handling: Inconsistent stock solution preparation, improper storage, or degradation of this compound can lead to variable concentrations in your assay. Fumarate salts can be hygroscopic, meaning they absorb moisture from the air, which can affect compound weight and concentration.[7][8]
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, pipetting errors, and variability in plate reader settings can all introduce significant noise into your data.[13][14] Minimizing the number of steps in your assay can help reduce potential sources of variation.[15]
-
Data Analysis: The method of data analysis, including the choice of non-linear regression model and normalization techniques, can influence the final dose-response parameters.[16][17][18][19]
Q2: How can we ensure the stability and consistent activity of our this compound stock solutions?
A2: Proper handling and storage of this compound are crucial for reproducible results.
-
Storage: Store the solid compound and stock solutions according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[20][21] For fumarate salts, it is especially important to store them in a tightly sealed container in a well-ventilated area to protect from moisture.[7][8][20]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Quality Control: Periodically check the quality of your stock solution, especially if you observe a sudden shift in your dose-response curves.
Q3: What are the best practices for cell culture to minimize variability in our this compound dose-response assays?
A3: Maintaining a consistent and healthy cell culture is paramount for reproducible data.
-
Standardize Cell Culture Procedures: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase when treated with this compound.[6]
-
Control Passage Number: Use cells within a defined, narrow range of passage numbers for all experiments to avoid phenotypic drift.[6]
-
Consistent Media and Supplements: Use the same lot of media, serum, and other supplements for a set of experiments to avoid variability introduced by different formulations.[10]
-
Monitor Cell Health: Regularly check your cells for any changes in morphology or signs of contamination.[9]
Q4: How can we optimize our assay protocol to reduce variability?
A4: A well-designed and consistently executed protocol is essential.
-
Automated Liquid Handling: Where possible, use automated liquid handlers for serial dilutions and reagent additions to minimize pipetting errors.[14]
-
Consistent Incubation: Ensure consistent incubation times and temperatures for all plates within and between experiments.
-
Sufficient Replicates: Include an adequate number of technical and biological replicates to assess the variability of your assay.[22]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving sources of variability in your this compound dose-response experiments.
| Problem | Potential Cause | Recommended Action |
| High variability between technical replicates (within the same plate) | Pipetting errors during serial dilution or reagent addition. | Use an automated liquid handler or practice consistent manual pipetting techniques.[14] Prepare a master mix of reagents to be added to all wells. |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell distribution. | |
| Plate reader variability. | Check the plate reader settings, such as the number of flashes and focal height, to ensure they are optimized for your assay.[23] | |
| High variability between biological replicates (between different experiments) | Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and growth phase.[6] Use a single lot of media and serum for the entire study.[10] |
| Variation in compound stock solution. | Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. | |
| Differences in experimental timing. | Perform experiments at a consistent time of day to minimize the effects of circadian rhythms on cellular responses. | |
| Shift in EC50/IC50 values over time | Degradation of this compound stock solution. | Prepare fresh stock solutions and compare the results to those obtained with the old stock. |
| Phenotypic drift of the cell line. | Thaw a new vial of cells from a low-passage stock.[6] | |
| Poor curve fit or low R-squared values | Inappropriate concentration range. | Perform a wider range of concentrations to ensure you capture the top and bottom plateaus of the dose-response curve.[18] |
| Incorrect data analysis model. | Use a non-linear regression model with a variable slope (Hill slope) to fit your data.[18] |
Experimental Protocols
Standard Protocol for a Cell-Based Dose-Response Assay
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh media to create a single-cell suspension.
-
Count cells and adjust the concentration to the desired seeding density.
-
Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Cell Treatment:
-
Remove the media from the cell plate and replace it with the media containing the different concentrations of this compound.
-
Include vehicle control (media with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Readout:
-
Perform the desired assay to measure the cellular response (e.g., cell viability, reporter gene expression).
-
Read the plate using a plate reader with optimized settings.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the logarithm of the drug concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50, Hill slope, and maximum effect.[18]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: A workflow for troubleshooting dose-response curve variability.
Caption: Logical steps for optimizing an experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dispendix.com [dispendix.com]
- 15. google.com [google.com]
- 16. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. sdfine.com [sdfine.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
Validating the functional expression of α3β4 nAChRs before NS3861 application
This guide provides researchers, scientists, and drug development professionals with essential information for validating the functional expression of α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs) prior to experimental application of novel compounds like NS3861.
Frequently Asked Questions (FAQs)
Q1: What are the standard expression systems for functional α3β4 nAChR studies?
A1: The two most common heterologous expression systems are Xenopus laevis oocytes and mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells.[1][2][3][4] Oocytes are robust and allow for high levels of receptor expression, making them ideal for two-electrode voltage clamp (TEVC) electrophysiology.[1][5] Mammalian cell lines are often used for patch-clamp electrophysiology and high-throughput screening methods like fluorescence-based calcium flux assays.[2][6][7]
Q2: How does the subunit ratio affect receptor expression and function?
A2: The ratio of α3 to β4 subunit cDNA or cRNA used for transfection or injection can significantly impact the stoichiometry and, consequently, the functional properties of the expressed receptors.[4] For instance, studies have shown that different α:β ratios in oocytes can produce receptors with varying sensitivity to agonists like acetylcholine (ACh).[4] It is crucial to maintain a consistent and optimized ratio for reproducible results.
Q3: Which agonists and antagonists should I use as positive and negative controls?
A3: For positive controls, acetylcholine (ACh), the endogenous agonist, is a standard choice.[8] Other common agonists include nicotine (B1678760) and epibatidine.[6][9] For a negative control or to confirm channel blockade, mecamylamine (B1216088) is a widely used non-competitive antagonist of α3β4 nAChRs.[6][10][11]
Q4: What kind of response should I expect from NS3861 on functional α3β4 nAChRs?
A4: NS3861 is an agonist that binds with high affinity to α3β4 nAChRs.[12][13][14] It acts as a partial agonist at the α3β4 subtype, meaning it will elicit a response but potentially with lower maximal efficacy compared to a full agonist like ACh.[12][15] In functional assays, application of NS3861 should induce inward currents in electrophysiology setups or an increase in intracellular calcium in fluorescence-based assays.[12][15]
Q5: What is the primary signaling mechanism upon α3β4 nAChR activation?
A5: α3β4 nAChRs are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and to a lesser extent, calcium (Ca2+).[16][17] This influx leads to depolarization of the cell membrane, which can trigger downstream cellular events, such as the activation of voltage-gated calcium channels (VDCCs) and neurotransmitter release.[17]
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general workflow for validating receptor function and the basic signaling pathway of an α3β4 nAChR.
Caption: A typical experimental workflow from receptor expression to functional validation.
Caption: The signaling cascade following agonist binding to the α3β4 nAChR.
Troubleshooting Guide
Q: I'm not observing any current or calcium signal after applying a high concentration of agonist. What could be wrong?
A: This is a common issue that typically points to a problem with receptor expression or the assay setup itself.
Caption: A decision tree for troubleshooting a lack of functional receptor response.
Q: My results are highly variable between cells/oocytes. How can I improve consistency?
A: Variability can stem from inconsistencies in receptor expression levels or experimental procedure.
-
Standardize Injections/Transfections: Ensure each oocyte receives the same volume and concentration of cRNA, or that transfection conditions for cell plates are uniform.[18]
-
Consistent Incubation: Keep incubation times and conditions (temperature, media) constant for all batches.
-
Control Cell Health: Use oocytes from the same batch and of a similar size (Stage V-VI) or cells with a consistent passage number.[5]
-
Normalize Responses: For each cell, apply a maximal concentration of a standard agonist (e.g., 1 mM ACh) first to establish an internal maximum response control.[1] Subsequent responses to test compounds can be expressed as a percentage of this maximum.
Q: The agonist response decreases rapidly with repeated applications. What is happening?
A: This phenomenon is likely receptor desensitization, where the receptor enters a non-responsive state despite the continued presence of the agonist.[8] This is a known characteristic of nAChRs.[11] To manage this, ensure adequate washout periods (several minutes) between agonist applications to allow receptors to recover.[8]
Summary of Pharmacological Data
This table summarizes the binding affinities and functional potencies of key compounds at α3β4 nAChRs. Values can vary based on the expression system and experimental conditions.
| Compound | Type | Ki (nM) | EC50 (µM) | IC50 (µM) |
| Acetylcholine (ACh) | Full Agonist | - | ~70 - 310[4][19] | - |
| Nicotine | Full Agonist | - | ~8.7[9] | - |
| Epibatidine | Full Agonist | - | ~0.03[9] | - |
| Mecamylamine | Non-competitive Antagonist | - | - | ~1.1 - 2.7[6] |
| NS3861 | Partial Agonist | 0.62[12][13][14] | ~0.15[12] | - |
Key Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for recording agonist-induced currents from α3β4 nAChRs expressed in oocytes.
-
Oocyte Preparation:
-
Harvest Stage V–VI oocytes from an anesthetized Xenopus laevis frog.[5]
-
Treat with collagenase (e.g., 1-2 mg/ml) in a calcium-free solution to defolliculate.[10]
-
Isolate healthy oocytes and inject each with ~50 nL of a solution containing cRNAs for both α3 and β4 subunits (a 1:1 ratio is a common starting point).[10]
-
Incubate injected oocytes for 1-10 days at ~16-18°C in Barth's solution supplemented with antibiotics.
-
-
Electrophysiology Recording:
-
Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential, typically between -70 mV and -100 mV.[1]
-
Establish a stable baseline current.
-
-
Data Acquisition:
-
Apply a saturating concentration of a reference agonist (e.g., 1 mM ACh) to determine the maximum functional response (Imax) for that oocyte.[1]
-
After a washout period of at least 5 minutes to allow for receptor recovery, apply test compounds (e.g., different concentrations of NS3861).
-
Record the peak inward current elicited by each compound application.
-
To test for antagonism, co-apply the antagonist with a known concentration of agonist (e.g., the EC50 concentration).
-
Protocol 2: Calcium Flux Assay in HEK293 Cells
This protocol uses a fluorescence plate reader to measure changes in intracellular calcium upon receptor activation.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transfect cells with expression vectors containing the human α3 and β4 subunit cDNAs using a suitable transfection reagent (e.g., Lipofectamine). A 1:1 cDNA ratio is a standard starting point.[2]
-
Plate the transfected cells into 96-well or 384-well black-walled, clear-bottom assay plates and incubate for 24-48 hours.[2]
-
-
Cell Loading with Calcium Dye:
-
Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions, typically for 1 hour at 37°C.[7]
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity at appropriate excitation/emission wavelengths before and after compound addition.
-
Establish a baseline fluorescence reading.
-
Use the instrument's integrated pipettor to add the agonist (e.g., ACh, nicotine, or NS3861) to the wells.[7]
-
Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.[7][9]
-
For antagonist screening, pre-incubate the cells with the antagonist compound for a set period before adding the agonist.
-
References
- 1. Isoform-specific mechanisms of α3β4*-nicotinic acetylcholine receptor modulation by the prototoxin lynx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human α3β4 Neuronal Nicotinic Receptors Show Different Stoichiometry if They Are Expressed in Xenopus Oocytes or Mammalian HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of α3β4 Nicotinic Acetylcholine Receptors by Lupeol in Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single channel properties of human α3 AChRs: impact of β2, β4 and α5 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Improving the temporal resolution of NS3861 fumarate application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS3861 fumarate (B1241708), with a special focus on improving the temporal resolution of its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is NS3861 fumarate and what is its primary mechanism of action?
A1: this compound is a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits a higher efficacy at the α3β2 nAChR subtype compared to the α3β4 subtype and does not activate α4-containing receptors. Its primary action is to bind to and activate these ligand-gated ion channels, leading to an influx of cations, including Na⁺ and Ca²⁺, which in turn depolarizes the cell membrane and triggers downstream signaling events.
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily used in neuroscience research to study the function of α3-containing nAChRs. Key applications include:
-
Electrophysiology (Patch-Clamp): To study the kinetics and modulation of ion channels.
-
Calcium Imaging: To investigate the role of calcium as a second messenger in response to nAChR activation.
-
Neurotransmitter Release Assays: To examine the influence of α3-containing nAChRs on the release of various neurotransmitters.
-
In vivo studies: To investigate the physiological effects of activating specific nAChR subtypes, such as its reported reversal of chronic opioid-induced constipation.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a powder that is soluble in DMSO at a concentration of 2 mg/mL. For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer (e.g., artificial cerebrospinal fluid or PBS).
Stock Solution Storage:
-
Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month. For longer-term storage, -80°C is recommended.
Working Solution:
-
It is best to prepare the final aqueous working solution on the day of the experiment.
-
Due to the potential for degradation in aqueous solutions, it is not recommended to store aqueous solutions for more than one day.
Q4: Why is improving the temporal resolution of this compound application important?
A4: High temporal resolution is critical for accurately studying the rapid kinetics of ligand-gated ion channels like nAChRs. A fast and precise application of this compound allows researchers to:
-
Accurately measure the activation and deactivation rates of the receptor.
-
Study the process of receptor desensitization.
-
Mimic the rapid nature of synaptic transmission.
-
Obtain more precise and reproducible dose-response relationships.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly those related to achieving high temporal resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or inconsistent cellular response | 1. Slow drug delivery to the target cells. 2. Inaccurate concentration at the cell surface. 3. Degradation of this compound in the working solution. | 1. Utilize a fast perfusion system or microfluidic device for rapid solution exchange. 2. Ensure the perfusion outlet is positioned close to the cell(s) of interest. 3. Prepare fresh working solutions for each experiment. |
| High variability in electrophysiological recordings | 1. Inconsistent solution exchange times. 2. Variability in cell health or receptor expression. 3. Clogged perfusion lines. | 1. Calibrate and validate the solution exchange time of your perfusion system. 2. Use cells from a similar passage number and ensure they are healthy before recording. 3. Regularly clean and check your perfusion system for blockages. |
| No observable response to this compound | 1. Absence or low expression of α3-containing nAChRs in the cells. 2. Incorrectly prepared or degraded this compound solution. 3. The concentration of this compound is too low. | 1. Verify the expression of the target receptor subtype using techniques like immunocytochemistry or western blotting. 2. Prepare a fresh stock and working solution of this compound. 3. Perform a dose-response experiment to determine the optimal concentration. |
| Rapid signal rundown (desensitization) | 1. Prolonged exposure to the agonist, even at low concentrations. 2. Receptor properties of the specific nAChR subtype. | 1. Use a rapid application system to apply the agonist for very short durations. 2. Allow for a sufficient wash-out period between applications to allow for receptor recovery. |
Experimental Protocols
Detailed Methodology: Improving Temporal Resolution of this compound Application using a Fast Perfusion System in Patch-Clamp Electrophysiology
This protocol outlines the steps for applying this compound with high temporal resolution to cultured cells using a whole-cell patch-clamp setup and a fast-step perfusion system.
1. Cell Preparation:
-
Plate cells expressing α3β4 nAChRs (e.g., transfected HEK293 cells or a suitable neuronal cell line) onto glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to allow for easy access to individual cells for patching.
2. Solution Preparation:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for at least 15 minutes before use.
-
Internal Solution: Prepare a standard internal solution for whole-cell patch-clamp containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
This compound Working Solutions: On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations (e.g., 1, 10, 100 µM).
3. Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Use a fast-step perfusion system with a multi-barrel applicator positioned close to the cell to be patched.
4. Whole-Cell Patch-Clamp Recording:
-
Establish a giga-ohm seal on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current for a stable period.
5. Rapid Application of this compound:
-
Switch the perfusion from the control external solution to the this compound-containing solution using the fast-step system.
-
Apply the agonist for a short duration (e.g., 10-100 ms) to observe the peak inward current.
-
Switch back to the control solution to wash out the agonist and observe the deactivation of the current.
-
Allow for a sufficient recovery period (e.g., 1-2 minutes) between applications to prevent receptor desensitization.
6. Data Analysis:
-
Measure the peak amplitude of the inward current in response to this compound application.
-
Analyze the activation and deactivation kinetics of the current.
-
Construct a dose-response curve by applying different concentrations of this compound.
Quantitative Data Summary
Table 1: Comparison of Techniques for Rapid Drug Application
| Technique | Typical Solution Exchange Time | Advantages | Disadvantages |
| Fast-Step Perfusion | 10 - 50 ms (B15284909) | Relatively simple to implement; good for single-cell experiments. | Can be prone to mechanical vibrations; limited spatial control. |
| Microfluidic Devices | 1 - 100 ms | High throughput potential; precise control over the cellular microenvironment. | Can be more complex to set up; potential for cell stress due to shear forces. |
| Photocaged Compounds | < 1 ms (release time) | Excellent spatial and temporal control; non-invasive activation. | Requires synthesis of a caged version of the compound; potential for phototoxicity. |
Visualizations
Signaling Pathway of α3β4 nAChR Activation
Activation of the α3β4 nicotinic acetylcholine receptor by an agonist like this compound leads to a cascade of intracellular events, primarily initiated by cation influx.
Caption: Downstream signaling cascade following α3β4 nAChR activation.
Experimental Workflow for High-Resolution Drug Application
This workflow illustrates the key steps in an experiment designed to achieve high temporal resolution in the application of this compound.
Quality control measures for synthetic NS3861 fumarate powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control measures for synthetic NS3861 fumarate (B1241708) powder.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quality control analysis of NS3861 fumarate powder.
| Problem | Possible Cause | Suggested Solution |
| Appearance: Powder is clumpy or discolored, not a white to off-white crystalline powder. | 1. Exposure to moisture. 2. Degradation due to improper storage. 3. Presence of impurities from synthesis. | 1. Perform a water content analysis (e.g., Karl Fischer titration). 2. Analyze for degradation products using a stability-indicating HPLC method. 3. Characterize impurities using LC-MS or GC-MS. |
| Solubility: Powder does not dissolve as expected in the intended solvent. | 1. Incorrect salt form or stoichiometry. 2. Presence of insoluble impurities. 3. Incorrect solvent or pH. | 1. Confirm the fumarate salt form and ratio using NMR or titration. 2. Filter the insoluble material and analyze it separately. 3. Verify the recommended solvent and adjust the pH if necessary. |
| HPLC Analysis: Unexpected peaks are observed. | 1. Contamination of the sample, solvent, or HPLC system. 2. Sample degradation. 3. Presence of related substances or impurities from the manufacturing process. | 1. Run a blank injection to check for system contamination. Use fresh, high-purity solvents. 2. Prepare a fresh sample and inject it immediately. Compare with a retained sample stored under optimal conditions. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures. |
| Purity Assay (HPLC): Purity is lower than the specification. | 1. Inaccurate weighing of the standard or sample. 2. Degradation of the reference standard or sample. 3. Suboptimal integration of chromatographic peaks. | 1. Verify the balance calibration and re-weigh the materials. 2. Use a freshly prepared standard and sample solution. Check the expiry of the reference standard. 3. Review and optimize the peak integration parameters. |
| Mass Spectrometry (MS): The observed molecular weight does not match the expected value for this compound. | 1. Incorrect ionization mode or settings. 2. Presence of a different salt form or adducts. 3. The main component is not NS3861. | 1. Optimize MS parameters, including ionization source and polarity. 2. Look for adducts with solvents or salts (e.g., [M+Na]+, [M+K]+). 3. Perform structural elucidation using high-resolution mass spectrometry (HRMS) and NMR. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for synthetic this compound powder?
For long-term storage, it is recommended to store this compound powder in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, keeping it at 4°C is acceptable.
2. How can I confirm the identity of this compound powder?
The identity can be confirmed using a combination of techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the NS3861 free base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of NS3861 and the presence of fumaric acid. The integration of the peaks can also help to determine the molar ratio of NS3861 to fumaric acid.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To obtain a characteristic vibrational spectrum of the molecule.
3. What is the typical purity specification for this compound powder?
A typical purity specification for research-grade this compound powder is ≥98% as determined by HPLC.
4. What are the potential impurities that could be present in synthetic this compound powder?
Potential impurities may include residual solvents from the synthesis and purification process, starting materials, by-products of the reaction, and degradation products.
5. How can I determine the water content in my this compound powder?
The water content can be accurately determined using Karl Fischer titration. This is important as excess moisture can affect the stability and accurate weighing of the compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound powder and to detect any related substances.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of NS3861.
Methodology:
-
Instrumentation: A mass spectrometer, typically coupled with an LC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI), run in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the molecular weight of the NS3861 free base (Molecular Weight: 400.29).
¹H NMR for Structural Confirmation and Stoichiometry
Objective: To confirm the chemical structure of NS3861 and the molar ratio of NS3861 to fumaric acid.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the this compound powder in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for NS3861.
-
Identify the characteristic singlet for the two vinyl protons of fumaric acid (typically around 6.5 ppm in DMSO-d₆).
-
Determine the molar ratio of NS3861 to fumaric acid by comparing the integration of a well-resolved NS3861 peak to the integration of the fumaric acid peak.
-
Visualizations
Caption: Quality Control Workflow for this compound Powder.
Validation & Comparative
NS3861 Fumarate vs. Cytisine: A Comparative Analysis of Nicotinic Acetylcholine Receptor Subtype Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, NS3861 fumarate (B1241708) and cytisine (B100878). By examining their binding affinities, functional potencies, and subtype selectivities, this document aims to provide a comprehensive resource for researchers investigating nAChR pharmacology and developing novel therapeutics targeting this receptor family.
Quantitative Comparison of NS3861 Fumarate and Cytisine
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 and Emax) of this compound and cytisine at various human nAChR subtypes. All data is derived from a comprehensive comparative study by Harpsøe et al. (2013), unless otherwise cited, to ensure consistency in experimental conditions.
Binding Affinity (Ki) Data
Binding affinities were determined using radioligand displacement assays with [3H]epibatidine on membrane preparations from HEK293 cells stably expressing the indicated human nAChR subtypes.
| nAChR Subtype | This compound Ki (nM) | Cytisine Ki (nM) |
| α3β4 | 0.62[1] | 150 |
| α3β2 | 25[1] | 19 |
| α4β4 | 7.8[1] | 0.45 |
| α4β2 | 55[1] | 0.29 |
| α7 | No data available | ~4200[2] |
Lower Ki values indicate higher binding affinity.
Functional Potency (EC50 and Emax) Data
Functional potency and maximal efficacy were determined using whole-cell patch-clamp electrophysiology on GH4C1 cells transiently expressing the indicated human nAChR subtypes. Emax is expressed as a percentage of the maximal response to acetylcholine (ACh).
| nAChR Subtype | This compound EC50 (µM) | This compound Emax (% of ACh) | Cytisine EC50 (µM) | Cytisine Emax (% of ACh) |
| α3β4 | 1.9 | 60 | 11 | 100 |
| α3β2 | 0.69 | 100 | >1000 | <10 |
| α4β4 | >100 | <10 | 2.5 | 100 |
| α4β2 | >100 | <10 | >1000 | <10 |
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to characterize the interaction of this compound and cytisine with nAChR subtypes.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the nAChR subtype of interest are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [3H]epibatidine).
-
A range of concentrations of the unlabeled test compound (NS3861 or cytisine) is added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nicotine).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki), representing the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents flowing through nAChRs in the membrane of a single cell in response to agonist application, allowing for the determination of functional potency (EC50) and efficacy (Emax).
1. Cell Preparation:
-
GH4C1 cells are transiently transfected with the cDNAs encoding the desired α and β nAChR subunits.
-
Cells are cultured for 24-48 hours to allow for receptor expression.
2. Recording Setup:
-
A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch within the pipette is ruptured by applying gentle suction, establishing a whole-cell configuration.
3. Data Acquisition:
-
The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The test compound (NS3861 or cytisine) is applied to the cell at various concentrations.
-
The resulting inward currents, carried by ions flowing through the activated nAChRs, are recorded.
4. Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
A concentration-response curve is generated by plotting the current amplitude against the compound concentration.
-
The EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like acetylcholine) are determined by fitting the curve to the Hill equation.
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for comparing NS3861 and cytisine at nAChR subtypes.
Caption: Generalized signaling pathway upon nAChR activation.
Discussion of Comparative Data
The data reveals distinct and often opposing pharmacological profiles for this compound and cytisine.
Subtype Selectivity:
-
NS3861 demonstrates a clear preference for β2-containing receptors in terms of functional efficacy, being a full agonist at α3β2 nAChRs while showing little to no activity at α4β2 and α4β4 subtypes.[3][4] In contrast, its binding affinity is highest for β4-containing receptors (α3β4 and α4β4).[1] This highlights a disconnect between binding affinity and functional efficacy for this compound.
-
Cytisine exhibits a contrasting profile, selectively activating β4-containing receptors (α3β4 and α4β4) as a full agonist, while having negligible efficacy at β2-containing subtypes.[3][4] However, its binding affinity is highest for α4-containing receptors, particularly α4β2.[3][4]
Implications for Research: The opposing β-subunit preference of NS3861 and cytisine makes them valuable pharmacological tools for dissecting the roles of different nAChR subtypes in physiological and pathological processes.[3][4] For instance, NS3861 can be utilized to selectively activate α3β2-containing receptors, while cytisine can be employed to probe the function of β4-containing receptors. This selectivity is crucial for studies aiming to link specific nAChR subtypes to cellular responses and behavioral outcomes. The divergence between high-affinity binding and functional activation for both compounds underscores the complexity of nAChR pharmacology and the importance of using functional assays in conjunction with binding studies for a complete understanding of ligand activity. These findings provide a rational basis for the structure-based design of more selective and potent nAChR modulators for therapeutic applications.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of α3β4 Nicotinic Acetylcholine Receptor Agonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The α3β4 subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant target in medicinal chemistry and neuropharmacology, implicated in a range of physiological processes and pathological conditions, including nicotine (B1678760) addiction, pain, and certain cancers. The development of selective agonists for this receptor subtype is a key area of research. This guide provides a comparative analysis of the efficacy of NS3861 fumarate (B1241708) and other notable α3β4 nAChR agonists, supported by experimental data to aid researchers in their selection of appropriate pharmacological tools.
Introduction to α3β4 nAChR Agonists
The α3β4 nAChR is a ligand-gated ion channel predominantly found in the autonomic ganglia, the adrenal medulla, and specific regions of the central nervous system, such as the medial habenula and interpeduncular nucleus.[1] Its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation. Agonists for this receptor can be categorized as full or partial, depending on their ability to elicit a maximal response compared to the endogenous ligand, acetylcholine (ACh). The selectivity of these agonists for the α3β4 subtype over other nAChR subtypes, such as the α4β2 and α7 receptors, is a critical factor in their therapeutic potential and research utility, as off-target effects can lead to undesirable side effects.
This guide focuses on a selection of well-characterized α3β4 nAChR agonists and antagonists, presenting their binding affinities and functional efficacies to facilitate a clear comparison.
Head-to-Head Comparison of α3β4 nAChR Ligands
The following compounds represent a spectrum of activity at the α3β4 nAChR, from partial and full agonism to antagonism. Their pharmacological profiles are summarized to highlight their distinct characteristics.
NS3861 Fumarate: A notable agonist that binds with high affinity to the heteromeric α3β4 nAChR.[2] It exhibits partial agonist activity at the α3β4 subtype and acts as a full agonist at α3β2 receptors.[2] Its selectivity profile indicates a preference for β4-containing receptors over β2-containing ones, a pattern opposite to that of cytisine.[2]
AT-1001: This compound is a high-affinity partial agonist at the human α3β4 nAChR.[3][4] It has been shown to cause receptor desensitization at concentrations where it evokes an inward current, leading to an overall functional antagonism.[5] AT-1001 displays significant selectivity for α3β4 over α4β2 nAChRs.[4]
Cytisine: A well-known plant alkaloid that acts as a partial agonist at α4β2* nAChRs and a full agonist at α3β4* nAChRs.[1][6] Its activity at the α3β4 receptor is potent, though its selectivity over the α4β2 subtype is limited.
Varenicline (B1221332): Marketed as a smoking cessation aid, varenicline is a partial agonist at α4β2 nAChRs.[7] However, it also demonstrates full agonist activity at human α3β4 nAChRs, which may contribute to some of its side effects.[8][9]
18-Methoxycoronaridine (18-MC): An ibogaine (B1199331) analog that functions as an antagonist at the α3β4 nAChR.[10][11] While it has been instrumental in studying the role of this receptor in addiction, it is not highly selective and interacts with other receptor systems.[10]
Mecamylamine: A non-selective and non-competitive antagonist of nAChRs.[12][13] It acts as a ganglionic blocker and can cross the blood-brain barrier.[12][13] Its broad activity profile makes it a useful tool for general nAChR blockade but limits its utility for studying specific subtypes.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) and functional activities (EC50, IC50, and % Efficacy) of the discussed ligands at the α3β4 nAChR and other relevant subtypes for comparative purposes.
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | IC50 (nM) | % Efficacy (relative to ACh or Epibatidine) | Reference(s) |
| This compound | α3β4 | 0.62 | 1 | - | Partial Agonist | [2] |
| α3β2 | 25 | 1.6 | - | Full Agonist | [2] | |
| α4β4 | 7.8 | - | - | - | ||
| α4β2 | 55 | - | Minimal Activity | - | ||
| AT-1001 | human α3β4 | - | 0.37 | - | ~23-35% (Partial Agonist) | [3][5] |
| rat α3β4 | - | - | 35.2 | Antagonist | [14] | |
| human α4β2 | - | 1.5 | - | ~6% | [3][5] | |
| Cytisine | α3β4 | 400 | - | - | Full Agonist | [6][15] |
| α4β2 | - | - | - | Partial Agonist | [6] | |
| Varenicline | human α3β4 | - | 2.0 - 26.3 | - | ~96-100% (Full Agonist) | [8][9] |
| human α4β2 | - | 0.0543 | - | ~7% (Partial Agonist) | [8][9] | |
| 18-MC | α3β4 | >10,000 | - | - | Antagonist | [10][14] |
| Mecamylamine | human α3β4 | - | - | 640 | Antagonist | [16] |
| rat whole brain | 1530 | - | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize α3β4 nAChR ligands.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the α3β4 nAChR.
Objective: To measure the displacement of a high-affinity radioligand from the α3β4 nAChR by a test compound.
Materials:
-
HEK293 cells stably expressing human α3β4 nAChRs.
-
Non-specific binding control: Nicotine or unlabeled epibatidine (B1211577) at a high concentration (e.g., 100 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-α3β4 cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]epibatidine, and a saturating concentration of unlabeled nicotine.
-
Competition Binding: Membrane preparation, [³H]epibatidine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[17]
Whole-Cell Patch Clamp Electrophysiology
This technique measures the functional activity (agonism or antagonism) of a compound by recording the ion currents through α3β4 nAChRs.
Objective: To determine the EC50, IC50, and efficacy of a test compound at α3β4 nAChRs.
Materials:
-
HEK293 cells expressing α3β4 nAChRs, plated on coverslips.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-7 MΩ).
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
Agonist (e.g., ACh or epibatidine) and test compounds.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Pipette Positioning: Fill a glass pipette with internal solution and approach a target cell using the micromanipulator.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Drug Application: Apply the agonist and/or test compound to the cell using a rapid perfusion system.
-
Data Recording: Record the resulting inward currents. For agonists, apply increasing concentrations to generate a dose-response curve and determine the EC50 and maximal efficacy. For antagonists, co-apply with a fixed concentration of agonist to determine the IC50.
-
Data Analysis: Analyze the current amplitudes using software like pCLAMP. Fit the dose-response data to the Hill equation to determine pharmacological parameters.
Calcium Imaging Assay
This functional assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To assess the agonist or antagonist activity of a compound by monitoring calcium influx through α3β4 nAChRs.
Materials:
-
HEK293 cells expressing α3β4 nAChRs, plated on glass-bottom dishes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).
-
Fluorescence microscope with a calcium imaging system.
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium).
-
Agonist and test compounds.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Baseline Measurement: Place the dish on the microscope stage and record baseline fluorescence for a period before drug application.
-
Drug Application: Apply the agonist and/or test compound to the cells.
-
Fluorescence Recording: Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths and record the ratio of emitted fluorescence.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio, which corresponds to the change in intracellular calcium concentration. Generate dose-response curves to determine the EC50 or IC50 of the test compounds.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Agonist-induced signaling cascade of the α3β4 nAChR.
Caption: Workflow for a competitive radioligand binding assay.
This comparative guide aims to provide a valuable resource for researchers investigating the α3β4 nAChR. The presented data and protocols offer a foundation for selecting appropriate compounds and designing experiments to further unravel the complexities of this important receptor subtype.
References
- 1. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of NS3861 Fumarate and Epibatidine: Potency and Selectivity at Nicotinic Acetylcholine Receptors
In the field of neuroscience and pharmacology, the study of nicotinic acetylcholine (B1216132) receptors (nAChRs) is paramount for understanding synaptic transmission and developing therapeutics for a range of neurological disorders. Among the vast array of nAChR ligands, NS3861 fumarate (B1241708) and epibatidine (B1211577) represent two compounds with distinct profiles of potency and selectivity. This guide provides a detailed comparison of these two ligands, supported by experimental data, to aid researchers in their selection and application.
Overview of NS3861 Fumarate and Epibatidine
Epibatidine , an alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, is a potent, non-selective agonist for most neuronal nAChRs.[1] Its high affinity and efficacy have made it a valuable research tool, though its therapeutic potential is severely limited by its high toxicity.[1][2]
This compound , a novel synthetic compound, has emerged as a more selective agonist, demonstrating a preference for α3-containing nAChR subtypes.[3] This selectivity offers a more targeted approach for investigating the physiological roles of specific nAChR subtypes and presents a potential advantage in drug development by minimizing off-target effects.
Comparative Potency and Selectivity
The following table summarizes the binding affinities (Ki) and potency (EC50) of this compound and epibatidine at various human and rat nAChR subtypes. The data highlights the high potency of epibatidine across multiple subtypes and the distinct selectivity profile of this compound for α3-containing receptors.
| Compound | nAChR Subtype | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] |
| This compound | α3β4 | 0.62[4] | - |
| α4β2 | 55[4] | - | |
| α3β2 | 25[4] | - | |
| α4β4 | 7.8[4] | - | |
| Epibatidine | α4β2 | 0.04 (rat)[1] | - |
| α7 | 20 (human)[1] | 2000 (chicken)[5] | |
| α3β2 | 0.16-0.23 (human)[5] | - | |
| α3β4 | - | - | |
| Muscle-type (α1β1γδ) | ~5000 (Torpedo)[5] | 1600-16000 (Torpedo & human)[5] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Methodologies
The characterization of these compounds relies on a variety of in vitro assays. The following are detailed protocols for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of a test compound.
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Non-specific binding competitor: Nicotine (100 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target nAChR subtype in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.[6]
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of 100 µM Nicotine in Assay Buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the desired concentration of the test compound (e.g., this compound or unlabeled epibatidine).[6]
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[6]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional effects of a ligand on ion channel activity.
Objective: To determine the potency (EC50) and efficacy of an agonist by measuring the ion current elicited upon its application to nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply the test compound (e.g., this compound or epibatidine) at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist.
-
Wash the oocyte with recording solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the agonist.
-
Normalize the responses to the maximal response and plot the normalized current against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like this compound and epibatidine initiates a cascade of intracellular signaling events, primarily through the influx of cations.
nAChR Signaling Pathway
The experimental workflow for determining the binding affinity of these ligands is a multi-step process.
Radioligand Binding Assay Workflow
Conclusion
This compound and epibatidine are both potent nAChR agonists, but they exhibit crucial differences in their selectivity profiles. Epibatidine's broad and high potency makes it a powerful tool for general nAChR research but its toxicity is a major drawback.[1][2] In contrast, this compound's preference for α3-containing nAChRs provides a more refined tool for dissecting the roles of these specific subtypes in neuronal circuits and disease states.[3] The choice between these two compounds will ultimately depend on the specific research question, with careful consideration of their distinct pharmacological properties. The experimental protocols provided herein offer a foundation for researchers to further characterize these and other nAChR ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. mmsl.cz [mmsl.cz]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating NS3861 Fumarate Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cellular context is a critical step in the validation process. This guide provides a comprehensive comparison of methodologies to validate the target engagement of NS3861 fumarate (B1241708), a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α3β4 subtype. [1]
This document outlines key experimental protocols, presents comparative data for NS3861 fumarate and alternative compounds, and provides visual diagrams of relevant pathways and workflows to aid in experimental design and data interpretation.
This compound and its Molecular Target: The α3β4 Nicotinic Acetylcholine Receptor
This compound is a well-characterized agonist of nAChRs, demonstrating high affinity for the heteromeric α3β4 subtype.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The α3β4 subtype is implicated in various physiological processes, making it a significant target for therapeutic development.
Upon agonist binding, the nAChR undergoes a conformational change, opening an intrinsic ion channel permeable to cations like Na+ and Ca2+. This influx of ions leads to depolarization of the cell membrane and activation of downstream signaling cascades. Validating that this compound directly binds to and activates α3β4 nAChRs in a cellular environment is essential for confirming its on-target mechanism of action.
Comparative Analysis of Target Engagement Methodologies
Several distinct experimental approaches can be employed to validate the interaction between this compound and its α3β4 nAChR target in a cellular context. The choice of assay depends on whether the objective is to demonstrate direct physical binding or to measure the functional consequences of that binding.
Table 1: Comparison of Cellular Target Engagement Assays for this compound
| Method | Principle | Information Provided | Advantages | Limitations |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by the test compound (this compound). | Binding affinity (Ki) | Gold standard for quantifying binding affinity.[2] | Requires a suitable radiolabeled ligand and specialized equipment for handling radioactivity. Does not provide information on functional activity (agonist vs. antagonist). |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[3][4] | Direct evidence of physical binding in a cellular environment. | Label-free method that can be performed in intact cells.[3] Applicable to membrane proteins.[5][6][7] | Optimization of heating conditions and antibody for detection is required. May not be suitable for all membrane proteins. |
| Calcium Imaging Assay | Measures changes in intracellular calcium concentration upon receptor activation by an agonist.[8][9][10] | Functional activity (agonist efficacy and potency, EC50). | High-throughput screening compatible. Provides real-time functional data. | Indirect measure of target engagement. Signal can be influenced by downstream effectors. |
| Patch-Clamp Electrophysiology | Directly measures the ion flow through the channel upon receptor activation.[11][12][13][14][15] | Detailed characterization of channel properties, agonist/antagonist effects, and mechanism of action. | Gold standard for functional characterization of ion channels. | Low-throughput and technically demanding. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparable alternative compounds.
Table 2: Binding Affinity (Ki) of nAChR Ligands
| Compound | nAChR Subtype | Ki (nM) | Reference |
| This compound | α3β4 | 0.62 | [1][16] |
| α3β2 | 25 | [16] | |
| α4β2 | 55 | [16] | |
| α4β4 | 7.8 | [16] | |
| Cytisine | α3β4 | ~1-10 | [17] |
| α4β2 | ~0.1-1 | [17] | |
| Varenicline | α3β4 | ~1-10 | [17][18] |
| α4β2 | ~0.1-1 | [17][18] |
Table 3: Functional Potency (EC50) and Efficacy (Emax) of nAChR Agonists
| Compound | nAChR Subtype | EC50 (µM) | Emax (% of ACh response) | Reference |
| NS3861 | α3β2 | 1.6 | Full agonist | [16] |
| α3β4 | 1 | Partial agonist | [16] | |
| Cytisine | α3β4 | ~1-5 | Partial agonist (~20% of ACh) | [17] |
| Varenicline | α3β4 | ~0.1-1 | Partial agonist | [17] |
Note: Emax values can vary depending on the expression system and experimental conditions.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to α3β4 nAChRs expressed in a cellular context.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to directly assess the physical binding of this compound to α3β4 nAChRs in intact cells by measuring the increased thermal stability of the receptor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing α3β4 nAChRs to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Protein Analysis:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble α3β4 nAChR at each temperature point using Western Blot or ELISA with a validated antibody against one of the receptor subunits.
-
-
Data Interpretation:
-
Plot the percentage of soluble receptor relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.[4]
-
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium influx as a functional readout of α3β4 nAChR activation by this compound.
Methodology:
-
Cell Culture and Dye Loading:
-
Compound Addition and Signal Detection:
-
Use an automated liquid handler or a fluorescence plate reader with injection capabilities to add varying concentrations of this compound or a control agonist.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 and Emax values.
-
Patch-Clamp Electrophysiology
This protocol provides a method for the direct measurement of ion channel activity in response to this compound.
Methodology:
-
Cell Preparation:
-
Use cells expressing α3β4 nAChRs for whole-cell or single-channel patch-clamp recordings.
-
-
Electrophysiological Recording:
-
Establish a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the membrane patch to obtain the whole-cell configuration.
-
Apply varying concentrations of this compound to the cell using a rapid perfusion system.[13][15]
-
Record the resulting ionic currents at a fixed holding potential.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 and other electrophysiological parameters.
-
Visualizing Pathways and Workflows
Signaling Pathway of α3β4 nAChR Activation
Caption: Signaling pathway of α3β4 nAChR activation by this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship for Validating Target Engagement
Caption: Logical framework for validating this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intracellular calcium imaging for agonist screening [biophysics-reports.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. glpbio.cn [glpbio.cn]
- 17. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of NS3861 Fumarate: A Comparison of Knockdown and Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
NS3861 fumarate (B1241708) has been identified as a potent and selective agonist for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including neurotransmission in the autonomic nervous system and modulation of nicotine (B1678760) dependence in the brain. To rigorously confirm that the observed effects of NS3861 are indeed mediated through its interaction with the α3β4 nAChR, genetic approaches such as knockdown or knockout of the constituent receptor subunits are indispensable. This guide provides a comparative overview of these techniques, supported by experimental data from studies on other nicotinic agonists in genetically modified animal models, to outline a clear path for the validation of NS3861 fumarate's mechanism of action.
The α3β4 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α3β4 nAChR by an agonist like NS3861 leads to the opening of a non-selective cation channel, resulting in the influx of sodium and calcium ions. This influx causes depolarization of the cell membrane, which in turn can trigger a variety of downstream cellular responses, including the firing of action potentials and the release of neurotransmitters.
Caption: Simplified signaling pathway of the α3β4 nicotinic acetylcholine receptor upon agonist binding.
Experimental Validation via Knockout Models
The most definitive method to confirm that the pharmacological effects of NS3861 are mediated by the α3β4 nAChR is to utilize knockout mice lacking either the α3 (Chrna3) or β4 (Chrnb4) subunit. If NS3861 acts specifically through this receptor, its effects should be significantly diminished or completely absent in these knockout animals compared to their wild-type littermates.
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the mechanism of action of an α3β4 nAChR agonist using knockout mice is as follows:
Caption: A generalized workflow for validating the mechanism of action of a nAChR agonist using knockout mice.
Comparative Performance of Nicotinic Agonists in Knockout Models
While direct knockout validation studies for this compound are not yet published, the effects of other nicotinic agonists in α3 and β4 subunit knockout mice provide a strong predictive framework for its expected performance. The following tables summarize key findings from studies on nicotine and other agonists in these models.
Table 1: Effects of Nicotinic Agonists in β4 Subunit Knockout (β4-/-) Mice
| Agonist | Observed Effect in Wild-Type Mice | Observed Effect in β4-/- Mice | Reference |
| Nicotine (high dose) | Seizures | Reduced sensitivity to seizures | [1] |
| Nicotine (low dose) | Hypolocomotion (decreased exploration) | Reduced hypolocomotion | [1] |
| Nicotine | Analgesia (pain relief) | Diminished analgesic effect | [2] |
| Cytisine, DMPP, Epibatidine | Ileal contractile response | Reduced contractile response | [3] |
Table 2: Effects of Nicotine in α3 Subunit Heterozygous (α3+/-) Mice
| Agonist | Observed Effect in Wild-Type Mice | Observed Effect in α3+/- Mice | Reference |
| Nicotine (high dose) | Seizures | Partially resistant to seizures | [1] |
These data clearly demonstrate that the absence or reduction of α3 or β4 subunits significantly attenuates the physiological and behavioral responses to nicotinic agonists. It is therefore highly probable that this compound, as a selective α3β4 agonist, would show a similarly diminished effect in these knockout models.
Detailed Experimental Protocols
Generation of nAChR Subunit Knockout Mice
The generation of α3 and β4 knockout mice typically involves homologous recombination in embryonic stem cells to disrupt the Chrna3 or Chrnb4 gene, respectively.
-
Targeting Vector Construction: A targeting vector is created containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the exon(s) to be deleted from the target gene.
-
Electroporation and Selection: The targeting vector is introduced into embryonic stem (ES) cells via electroporation. ES cells that have successfully incorporated the vector are selected using the appropriate antibiotic.
-
Screening for Homologous Recombination: Southern blotting or PCR analysis is used to identify ES cell clones in which the targeting vector has integrated at the correct genomic locus.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Offspring are genotyped using PCR to identify wild-type, heterozygous, and homozygous knockout animals.
Nicotine-Induced Seizure Assay
This assay is used to assess the sensitivity of mice to the convulsive effects of high-dose nicotine.
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
Nicotine Administration: A high dose of nicotine (e.g., 5-8 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Observation: Mice are immediately placed in an observation chamber and monitored for the onset and severity of seizures for a predetermined period (e.g., 10-15 minutes). Seizure activity is typically scored based on a standardized scale (e.g., from mild tremors to tonic-clonic convulsions).
-
Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting seizures are compared between genotypes.
Conclusion
The use of α3 and β4 nicotinic acetylcholine receptor subunit knockout mice provides a powerful and specific method for validating the mechanism of action of this compound. Based on the wealth of data from studies on other nicotinic agonists, it is predicted that the pharmacological effects of NS3861 will be substantially reduced or absent in mice lacking these subunits. Such studies are essential for confirming target engagement and providing a solid foundation for further preclinical and clinical development.
References
- 1. The alpha3 and beta4 nicotinic acetylcholine receptor subunits are necessary for nicotine-induced seizures and hypolocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mice Lacking the β4 Subunit of the Nicotinic Acetylcholine Receptor Show Memory Deficits, Altered Anxiety- and Depression-Like Behavior, and Diminished Nicotine-Induced Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of nicotinic acetylcholine receptor beta 4 subunit causes autonomic cardiac and intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Effects of NS3861 Fumarate and Endogenous Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional effects of the synthetic nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, NS3861 fumarate (B1241708), and the endogenous neurotransmitter, acetylcholine (ACh). The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds, with a focus on their interactions with various nAChR subtypes.
Introduction
Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems, playing a crucial role in a vast array of physiological processes including muscle contraction, cognitive function, and autonomic regulation.[1] It exerts its effects by binding to two main classes of receptors: muscarinic and nicotinic acetylcholine receptors. This guide will focus on the nicotinic receptors, which are ligand-gated ion channels that mediate fast synaptic transmission.[2]
NS3861 fumarate is a research compound that acts as an agonist at specific subtypes of nicotinic acetylcholine receptors.[3] Understanding its distinct selectivity and functional profile in comparison to the endogenous ligand, acetylcholine, is critical for its use as a pharmacological tool and for the development of novel therapeutics targeting the cholinergic system.
Comparative Quantitative Data
The functional effects of this compound and acetylcholine are dictated by their binding affinities (Ki) and potencies (EC50) at different nAChR subtypes. The following tables summarize the available quantitative data for both compounds across a range of human nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | α3β4 | 0.62 | [3][4] |
| α3β2 | 25 | [3][4] | |
| α4β4 | 7.8 | [3][4] | |
| α4β2 | 55 | [3][4] | |
| Acetylcholine | α4β2 (high sensitivity) | Not widely reported | |
| α4β2 (low sensitivity) | Not widely reported | ||
| α3β4 | Not widely reported | ||
| α3β2 | Not widely reported | ||
| α6-containing | Not widely reported |
Table 1: Comparative Binding Affinities (Ki) of this compound and Acetylcholine at Human nAChR Subtypes. Data for acetylcholine Ki values at these specific subtypes are not as readily available in the literature.
| Compound | nAChR Subtype | Potency (EC50, µM) | Efficacy | Reference |
| This compound | α3β4 | Not clearly defined | Partial Agonist | |
| α3β2 | Not clearly defined | Full Agonist | ||
| Acetylcholine | α4β2 (high sensitivity) | ~1 | Full Agonist | [5] |
| α4β2 (low sensitivity) | ~100 | Full Agonist | [5] | |
| α3β2 (1:5 ratio) | 12.2 ± 1.7 | Full Agonist | [6] | |
| α3β2 (5:1 ratio) | 263.8 ± 1.6 | Full Agonist | [6] | |
| α6-containing | ~0.1 | Full Agonist | [7] |
Table 2: Comparative Functional Potency (EC50) and Efficacy of this compound and Acetylcholine at Human nAChR Subtypes. The EC50 of acetylcholine can vary significantly depending on the subunit stoichiometry of the receptor.
Signaling Pathways and Mechanisms of Action
Upon binding of an agonist, nicotinic acetylcholine receptors undergo a conformational change, opening a transmembrane ion channel permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and the initiation of downstream signaling events.
Caption: Agonist binding to nAChRs triggers ion channel opening and downstream signaling.
Experimental Protocols
The characterization of compounds like this compound and the study of acetylcholine's effects rely on key experimental techniques. Below are detailed protocols for two fundamental methods.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a non-labeled competitor (e.g., this compound or acetylcholine).
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-epibatidine).
-
Test compound (this compound or acetylcholine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and pellet the membranes by centrifugation. Wash the pellets multiple times and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known non-labeled ligand (e.g., nicotine).
-
Competition: Membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through nAChRs in response to agonist application, allowing for the determination of potency (EC50) and efficacy.
Objective: To record agonist-evoked currents from single cells expressing nAChRs.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Agonist solutions (this compound or acetylcholine) at various concentrations.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with the extracellular solution containing the agonist at a specific concentration.
-
Current Recording: Record the inward current elicited by the agonist application.
-
Dose-Response: Repeat steps 6 and 7 with a range of agonist concentrations to generate a dose-response curve.
-
Data Analysis: Plot the peak current response against the log agonist concentration and fit the data to the Hill equation to determine the EC50 and maximum response (efficacy).
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound and endogenous acetylcholine exhibit distinct pharmacological profiles at nicotinic acetylcholine receptors. This compound demonstrates high affinity and selectivity for α3-containing nAChR subtypes, with differential efficacy at β2 and β4 subunit-containing receptors.[3] In contrast, acetylcholine is a non-selective agonist that activates a wide range of nAChR subtypes with varying potencies that are highly dependent on the specific subunit composition of the receptor.[5][6] This guide provides a foundational comparison to aid researchers in the selection and interpretation of experiments utilizing these important cholinergic compounds. The detailed experimental protocols offer a starting point for the functional characterization of novel ligands targeting the nicotinic acetylcholine receptor family.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Secrets of a Selective nAChR Agonist: A Guide to Site-Directed Mutagenesis Studies of NS3861
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist NS3861 with other compounds. It delves into the use of site-directed mutagenesis to elucidate the specific amino acid residues responsible for its subtype selectivity, supported by experimental data and detailed protocols.
NS3861 has emerged as a valuable tool for studying nicotinic acetylcholine receptors (nAChRs) due to its distinct subtype selectivity. This agonist demonstrates a preference for α3β2 and α3β4 nAChR subtypes, with a notable lack of activity at α4-containing receptors.[1] Understanding the molecular basis for this selectivity is crucial for the rational design of novel therapeutics targeting specific nAChR subtypes implicated in various neurological disorders. This guide summarizes key findings from studies that have employed site-directed mutagenesis to pinpoint the fumarate (B1241708) binding sites of NS3861 on nAChRs and compares its performance with other nAChR agonists.
Performance Comparison of NS3861 and Other nAChR Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of NS3861 in comparison to other well-known nAChR agonists across various receptor subtypes.
Table 1: Binding Affinity (Ki) of nAChR Agonists
| Compound | α3β4 (nM) | α3β2 (nM) | α4β4 (nM) | α4β2 (nM) | α7 (nM) |
| NS3861 | 0.62 | 25 | 7.8 | 55 | - |
| Cytisine | - | - | - | High Affinity | - |
| Nicotine | - | - | High Affinity | High Affinity | High Affinity |
| Varenicline | - | - | High Affinity (partial agonist) | High Affinity (partial agonist) | High Affinity (partial agonist) |
| GTS-21 | 21000 (activates) | - | 20 (human), 19 (rat) | - | 2000 (human), 650 (rat) |
Table 2: Functional Efficacy (Emax) and Potency (EC50) of NS3861 and Cytisine
| Receptor Subtype | Agonist | Emax (% of ACh max) | EC50 (µM) |
| α3β2 | NS3861 | Full agonist | 1.7 |
| Cytisine | No efficacy | - | |
| α3β4 | NS3861 | Partial agonist | 0.15 |
| Cytisine | Full agonist | - | |
| α4β2 | NS3861 | No efficacy | - |
| Cytisine | No efficacy | - | |
| α4β4 | NS3861 | No efficacy | - |
| Cytisine | Full agonist | - |
Data derived from Harpsoe et al., 2011.[1]
Identifying the NS3861 Binding Site: Insights from Site-Directed Mutagenesis
A pivotal study by Harpsoe et al. (2011) utilized site-directed mutagenesis to investigate the molecular determinants of the distinct efficacy profiles of NS3861 and cytisine.[1] By creating chimeric receptors and point mutations, they identified key residues within the ligand-binding domain that govern the subtype selectivity of these agonists.
Table 3: Effect of Mutations on NS3861 Efficacy
| Receptor Subtype | Mutation | Effect on NS3861 Efficacy | Key Finding |
| α3β2 / α3β4 chimeras | Swapping Ligand Binding Domains (LBD) | Efficacy of NS3861 is determined by the β subunit's LBD. | The β2-LBD confers high efficacy to NS3861, while the β4-LBD results in partial agonism.[1] |
| α3β2 / α3β4 chimeras | Swapping Transmembrane Domains (TMD) | No significant change in NS3861 efficacy. | The differential efficacy of NS3861 is not dependent on the TMD of the β subunit.[1] |
| α4-containing receptors | General | NS3861 shows no activation. | A serine to threonine substitution in the principal subunit (α4) is suggested by molecular docking to be responsible for the lack of activation.[1] |
These findings highlight that the selective activation of nAChR subtypes by NS3861 is primarily governed by specific amino acid residues within the ligand-binding domain of the β subunit.
Experimental Protocols
Site-Directed Mutagenesis of nAChR Subunits
This protocol outlines the general steps for introducing point mutations into nAChR subunit cDNAs for expression in Xenopus laevis oocytes, based on methodologies described in the literature.[1]
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The mutation should have ~10–15 bases of correct sequence on both sides.
2. PCR-Based Mutagenesis:
-
Use a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.
-
Set up a PCR reaction with the plasmid DNA containing the wild-type nAChR subunit cDNA as the template and the mutagenic primers.
-
A typical thermal cycling program is:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
3. Digestion of Parental DNA:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.
4. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification of Mutation:
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the entire open reading frame of the nAChR subunit to confirm the desired mutation and the absence of any unintended mutations.
6. In Vitro Transcription for Oocyte Expression:
-
Linearize the verified plasmid DNA containing the mutant nAChR subunit.
-
Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped mRNA.
-
Purify and quantify the mRNA.
Electrophysiological Recording in Xenopus Oocytes
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject the oocytes with the desired combination of nAChR subunit mRNAs.
-
Incubate the injected oocytes for 2-4 days to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the nAChR agonist (e.g., NS3861, acetylcholine) via the perfusion system.
-
Record the resulting inward currents.
3. Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Construct concentration-response curves and fit the data to the Hill equation to determine the EC50 and Emax values.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for site-directed mutagenesis and the downstream signaling pathway of nAChRs.
Caption: Workflow for Site-Directed Mutagenesis of nAChRs.
Caption: nAChR Downstream Signaling Pathway.
References
Orthogonal Assays to Validate Findings from NS3861 Fumarate Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS3861 fumarate (B1241708) is a potent and selective agonist for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), also exhibiting activity at other nAChR subtypes.[1][2] Initial experiments with this compound often yield valuable data on its binding affinity and functional effects. However, to ensure the robustness and reliability of these findings, it is crucial to employ orthogonal assays. Orthogonal assays are distinct and independent methods that measure the same or related biological endpoints through different techniques. This approach helps to confirm primary findings, reduce the likelihood of false positives, and provide a more comprehensive understanding of the compound's pharmacological profile. This guide provides a comparative overview of key orthogonal assays to validate experimental results obtained with NS3861 fumarate, complete with detailed protocols and data presentation formats.
Comparison of Orthogonal Assays
To validate the binding and functional activity of this compound at nAChRs, a combination of biochemical and cell-based assays is recommended. The following table summarizes the key characteristics of these orthogonal approaches.
| Assay Type | Method | Key Parameters Measured | Advantages | Limitations |
| Biochemical Assay | Radioligand Binding Assay | Binding Affinity (Ki), Receptor Density (Bmax) | Direct measurement of binding to the target receptor. High throughput potential. | Does not provide information on functional activity (agonist vs. antagonist). Requires handling of radioactive materials. |
| Cell-Based Functional Assays | Patch-Clamp Electrophysiology | Ion Channel Gating (current amplitude, kinetics), Potency (EC50), Efficacy (Imax) | Gold standard for characterizing ion channel function. Provides detailed information on agonist efficacy and potency. | Low throughput. Technically demanding. |
| Calcium Imaging | Intracellular Calcium Influx | High-throughput compatible. Provides a functional readout of receptor activation. | Indirect measure of ion channel activity. Signal can be influenced by other cellular processes. | |
| Second Messenger Assays | Downstream signaling events (e.g., cAMP, IP3) | Can provide insights into the broader signaling cascade initiated by receptor activation. | May not be directly applicable to all nAChR subtypes, as their primary function is ion conduction. |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of this compound for specific nAChR subtypes by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for α3β4 and other relevant nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]epibatidine).
-
This compound.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to the Ki value.[2][3][4]
Patch-Clamp Electrophysiology
This technique provides a direct measure of the functional activity of this compound by recording the ion currents passing through nAChRs in whole-cell or single-channel configurations.[5][6]
Objective: To characterize the agonist properties (potency and efficacy) of this compound at specific nAChR subtypes.
Materials:
-
Cell line expressing the nAChR subtype of interest.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound.
Protocol:
-
Culture cells expressing the target nAChR on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a glass micropipette with a resistance of 2-5 MΩ and fill it with intracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply known concentrations of this compound to the cell using a perfusion system and record the resulting ion currents.
-
Construct a dose-response curve to determine the EC50 (potency) and maximal current response (efficacy).[5][7]
Calcium Imaging Assay
This high-throughput assay measures the increase in intracellular calcium concentration upon nAChR activation, which is a hallmark of the activity of many nAChR subtypes, particularly those with high calcium permeability like the α7 nAChR, or through the activation of voltage-gated calcium channels following membrane depolarization.[8][9][10]
Objective: To functionally assess the agonist activity of this compound in a high-throughput format.
Materials:
-
Cell line expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
This compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Seed cells expressing the target nAChR in the microplates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add different concentrations of this compound to the wells using the integrated liquid handler.
-
Record the change in fluorescence over time, which corresponds to the influx of calcium.
-
Analyze the data to generate dose-response curves and determine the EC50 value.[11]
Data Presentation
Quantitative data from these orthogonal assays should be summarized in clear and concise tables to facilitate comparison.
Table 1: Binding Affinity of this compound at nAChR Subtypes
| nAChR Subtype | Radioligand | Ki (nM) of this compound |
| α3β4 | [³H]epibatidine | [Insert Value] |
| α4β2 | [³H]cytisine | [Insert Value] |
| α7 | [¹²⁵I]α-bungarotoxin | [Insert Value] |
Table 2: Functional Potency and Efficacy of this compound at nAChR Subtypes
| nAChR Subtype | Assay | EC50 (nM) | Maximal Response (% of ACh) |
| α3β4 | Patch-Clamp | [Insert Value] | [Insert Value] |
| α4β2 | Patch-Clamp | [Insert Value] | [Insert Value] |
| α3β4 | Calcium Imaging | [Insert Value] | [Insert Value] |
| α4β2 | Calcium Imaging | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway of nAChR Activation
Caption: Signaling pathway of nAChR activation by an agonist.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for orthogonal validation of experimental findings.
References
- 1. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sophion.com [sophion.com]
- 7. benchchem.com [benchchem.com]
- 8. Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Subunit Selectivity of NS3861 Fumarate: A Comparative Guide for Nicotinic Acetylcholine Receptor Research
For Immediate Release
This guide provides a comprehensive comparison of the effects of NS3861 fumarate (B1241708) across various nicotinic acetylcholine (B1216132) receptor (nAChR) subunit combinations. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct pharmacological profile of this compound. NS3861 fumarate emerges as a selective agonist with a preference for α3-containing nAChRs, exhibiting a functional profile that is notably distinct from other well-known nAChR ligands.
Quantitative Analysis of this compound's Interaction with nAChR Subtypes
The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional potency (EC50) at different nAChR subunit combinations. The data, summarized below, highlights the compound's preferential activity at α3β2 and α3β4 subtypes, with significantly lower affinity and minimal to no functional activity at α4-containing receptors.
Table 1: Binding Affinity (Ki) of this compound for Human nAChR Subtypes
| nAChR Subunit Combination | Ki (nM) |
| α3β4 | 0.62[1][2][3] |
| α4β4 | 7.8[1][2][3] |
| α3β2 | 25[1][2][3] |
| α4β2 | 55[1][2][3] |
Table 2: Functional Activity (EC50 and Efficacy) of this compound at Human nAChR Subtypes
| nAChR Subunit Combination | EC50 (µM) | Efficacy |
| α3β2 | 1.6[3] | Full Agonist[3] |
| α3β4 | 1.0[3] | Partial Agonist[1][3] |
| α4β2 | - | Minimal Activity[3] |
| α4β4 | - | Minimal Activity[3] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To quantify the affinity (Ki) of this compound for various nAChR subunit combinations.
General Protocol:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subunit combination (e.g., α3β4, α4β2) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated with a specific radioligand, such as [³H]-Epibatidine, which is known to bind to the nAChRs.
-
Competition Assay: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique is used to measure the functional activity of a compound by recording the ion flow through the receptor channels.
Objective: To determine the potency (EC50) and efficacy (agonist/antagonist activity) of this compound.
General Protocol:
-
Cell Preparation: HEK293 cells stably transfected with the specific nAChR subunit combination are cultured on coverslips.
-
Whole-Cell Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
Drug Application: The cell is perfused with an external solution containing a known concentration of this compound. The compound is applied rapidly to elicit a measurable current response.
-
Data Acquisition: The ion current flowing through the nAChR channels in response to the drug application is recorded. The holding potential is typically maintained at a level that allows for the measurement of inward currents.
-
Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the concentration of this compound. The EC50 value, representing the concentration that elicits a half-maximal response, is then determined. The maximal response elicited by this compound relative to a full agonist determines its efficacy.
Signaling Pathways and Experimental Workflow
nAChR-Mediated Signaling Pathway
Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events, primarily triggered by the influx of cations, including Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of various downstream signaling pathways that can influence cellular processes such as neurotransmitter release, gene expression, and cell survival.
Caption: Simplified nAChR signaling cascade initiated by agonist binding.
Experimental Workflow for nAChR Ligand Characterization
The process of characterizing a novel compound like this compound at nAChR subtypes follows a logical progression from binding studies to functional analysis.
References
Cross-Validation of NS3861 Fumarate Activity in Diverse Expression Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of NS3861 fumarate (B1241708), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across different in vitro expression systems. The data presented herein, derived from published studies, offers objective insights into the compound's performance, supported by detailed experimental protocols to aid in an informed assessment for research and development applications.
Quantitative Analysis of NS3861 Fumarate Activity
This compound's activity is primarily characterized by its binding affinity (Ki) and potency (EC50) at various nAChR subtypes. These parameters have been determined in two commonly used heterologous expression systems: Xenopus laevis oocytes and Human Embryonic Kidney (HEK293) cells. The following tables summarize the quantitative data for this compound across these platforms.
| Receptor Subtype | Expression System | Parameter | Value (nM) | Reference |
| α3β4 | HEK293 cells | Ki | 0.62 | [1][2] |
| α3β2 | HEK293 cells | Ki | 25 | [1][2] |
| α4β4 | HEK293 cells | Ki | 7.8 | [1][2] |
| α4β2 | HEK293 cells | Ki | 55 | [1][2] |
Table 1: Binding Affinity (Ki) of this compound for Human nAChR Subtypes Expressed in HEK293 Cells. This table showcases the high affinity of this compound for the α3β4 subtype.
| Receptor Subtype | Expression System | Parameter | Value (µM) | Agonist Effect | Reference |
| α3β2 | HEK293 cells | EC50 | 1.7 | Full Agonist | [1][2][3] |
| α3β4 | HEK293 cells | EC50 | 0.15 | Partial Agonist | [1][2][3] |
| α4-containing | HEK293 cells | - | No activation | - | [4] |
| α3β2 | Xenopus oocytes | EC50 | 1.6 | Full Agonist | |
| α3β4 | Xenopus oocytes | EC50 | 1.0 | Partial Agonist |
Table 2: Potency (EC50) and Efficacy of NS3861 at Human nAChR Subtypes Expressed in HEK293 Cells and Xenopus Oocytes. This table highlights the functional activity of NS3861, demonstrating its full agonism at the α3β2 subtype and partial agonism at the α3β4 subtype, with a notable lack of activity at α4-containing receptors.[4] The potency values are comparable between the two expression systems.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay in HEK293 Cells
This protocol is employed to determine the binding affinity (Ki) of this compound for various nAChR subtypes.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human nAChR subunits of interest (e.g., α3 and β4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]epibatidine) at a fixed concentration and varying concentrations of the unlabeled competitor compound (this compound).
-
The incubation is carried out at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion channel gating properties of nAChRs in response to this compound.
-
Oocyte Preparation:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically by enzymatic digestion with collagenase.
-
cRNA encoding the desired human nAChR subunits is injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
This compound at various concentrations is applied to the oocyte via the perfusion system.
-
The resulting inward currents, carried by Na+ and Ca2+ ions flowing through the activated nAChR channels, are recorded.
-
-
Data Analysis:
-
The peak current response at each concentration of this compound is measured.
-
The concentration-response data are fitted to the Hill equation to determine the EC50 value and the Hill coefficient.
-
The maximal efficacy of this compound is determined by comparing the maximal current response it elicits to that of a full agonist like acetylcholine.
-
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This method provides a high-resolution measurement of the activity of nAChRs expressed in a mammalian cell line.
-
Cell Culture:
-
HEK293 cells stably or transiently expressing the nAChR subunits of interest are grown on coverslips.
-
-
Patch-Clamp Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip diameter of a few micrometers, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.
-
The cell's membrane potential is clamped at a desired voltage.
-
This compound is applied to the cell using a rapid perfusion system.
-
The currents flowing through the nAChRs are recorded.
-
-
Data Analysis:
-
Similar to the TEVC method, concentration-response curves are generated to determine the EC50, Hill coefficient, and maximal efficacy of this compound.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's activity, the following diagrams illustrate its signaling pathway and the general workflow for its cross-validation.
Caption: Signaling pathway of this compound at a nicotinic acetylcholine receptor.
Caption: Experimental workflow for cross-validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NS3861 Fumarate for Novel α3β4 Nicotinic Acetylcholine Receptor Ligand Screening
Introduction
The α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel that plays a crucial role in the central and peripheral nervous systems.[1][2] Predominantly found in the autonomic ganglia, the adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus, the α3β4 nAChR is implicated in a range of physiological processes.[1][3][4][5] Its involvement in nicotine (B1678760) addiction, pain perception, and various neurological disorders has made it a significant target for drug discovery.[4][5]
Effective screening of novel ligands for the α3β4 nAChR requires a well-characterized reference compound to ensure the accuracy and reproducibility of assays. NS3861 fumarate (B1241708) has emerged as a valuable tool for this purpose due to its distinct pharmacological profile. This guide provides a comprehensive comparison of NS3861 fumarate with other reference compounds, supported by experimental data and detailed protocols for key screening assays.
Pharmacological Profile of this compound
NS3861 is an agonist of nicotinic acetylcholine receptors, demonstrating high binding affinity for the heteromeric α3β4 nAChR.[6][7] Its selectivity profile is a key attribute, showing a preference for α3-containing receptors over α4-containing subtypes.[6][7][8] At the human α3β4 nAChR, NS3861 acts as a partial agonist.[8][9] This characteristic is particularly useful in functional assays, allowing for the characterization of both agonists and antagonists.
This compound exhibits high affinity for the α3β4 subtype, with reported binding affinity (Ki) values as low as 0.62 nM.[6][7][9] It also binds to other nAChR subtypes, but with lower affinity, highlighting its selectivity.[6][7][9] In functional studies, NS3861 selectively activates α3-containing nAChRs and shows minimal activity at α4β2 and α4β4 subtypes.[9] It displays a higher efficacy at the α3β2 receptor compared to the α3β4 receptor.[6][7][8]
Comparative Analysis of α3β4 nAChR Ligands
The selection of an appropriate reference compound is critical for the validation of screening assays. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to other commonly used α3β4 nAChR ligands.
| Compound | Binding Affinity (Ki) at α3β4 (nM) | Functional Activity (EC50) at α3β4 (µM) | Receptor Subtype Selectivity | Mode of Action at α3β4 |
| This compound | 0.62 [6][7][9] | 0.15 - 1 [6][9] | Selective for α3-containing subtypes over α4-containing subtypes [6][7][8] | Partial Agonist [8][9] |
| Nicotine | ~5[1] | ~8.7[1] | Non-selective | Agonist |
| Cytisine | ~5[1] | Varies by species[10] | Selective for β4-containing subtypes[8] | Partial/Full Agonist |
| Epibatidine | High Affinity | ~0.03[1] | Non-selective, potent agonist | Agonist |
| AT-1001 | High Affinity[11] | - | Selective for α3β4[11] | Partial Agonist |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable screening of novel ligands. Below are methodologies for two key assays used to characterize interactions with the α3β4 nAChR.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the α3β4 nAChR.
Materials:
-
HEK293 cells stably expressing the human α3β4 nAChR.[1]
-
[³H]Epibatidine (radioligand).[1]
-
Test compounds (including this compound as a reference).
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Harvest HEK293 cells expressing α3β4 nAChR and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]Epibatidine at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Epibatidine (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This cell-based assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing the human α3β4 nAChR.[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[5]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (agonists and antagonists).
-
This compound (reference partial agonist).
-
A known agonist (e.g., epibatidine) for antagonist testing.[1][5]
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).[1][5]
Protocol:
-
Cell Plating: Plate the α3β4-expressing HEK293 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Agonist Mode: To identify agonists, add the test compounds to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.[5]
-
Antagonist Mode: To identify antagonists, pre-incubate the cells with the test compounds for a specific period (e.g., 10-15 minutes). Then, add a known α3β4 agonist (at its EC80-EC90 concentration) and measure the fluorescence response.[5]
-
Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 and maximum efficacy. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
Visualizations
α3β4 nAChR Signaling Pathway
The activation of the α3β4 nAChR by an agonist leads to the opening of its ion channel, resulting in the influx of cations and subsequent cellular responses.
Caption: Signaling pathway of the α3β4 nAChR upon agonist binding.
Experimental Workflow for Ligand Screening
A typical drug discovery campaign for novel α3β4 nAChR ligands follows a structured workflow from initial high-throughput screening to the identification of lead compounds.
References
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α3β4* nicotinic acetylcholine receptor subtype mediates nicotine reward and physical nicotine withdrawal signs independently of the α5 subunit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.cn [glpbio.cn]
- 10. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist Selectivity and Ion Permeation in the α3β4 Ganglionic Nicotinic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Subtype Selectivity of NS3861 Fumarate Against a Panel of Nicotinic Acetylcholine Receptors
A Comparative Guide for Researchers
This guide provides a detailed evaluation of the subtype selectivity of NS3861 fumarate (B1241708), a known agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its performance is compared with other well-established nAChR ligands—cytisine (B100878), varenicline, and epibatidine—to offer researchers a comprehensive reference for selecting appropriate tools for their studies. The information is supported by experimental data from published literature, detailed experimental protocols, and visualizations of key biological and experimental processes.
Comparative Selectivity Profiles
The subtype selectivity of NS3861 fumarate and its alternatives is summarized below. The data, presented in terms of binding affinity (Ki) and functional potency (EC50), highlight the distinct profiles of each compound across a panel of human nAChR subtypes.
Binding Affinity (Ki, nM)
| Compound | α3β4 | α3β2 | α4β2 | α4β4 | α6β2* | α7 |
| This compound | 0.62[1] | 25[1] | 55[1] | 7.8[1] | - | - |
| Cytisine | ~600[2] | ~40[2] | ~0.7[2] | ~0.7[2] | High Affinity[3] | Low Affinity[3] |
| Varenicline | - | - | 0.14[4] | - | 0.12[4] | 125[5] |
| Epibatidine | - | - | 0.04[6] | - | - | 20[6] |
Functional Activity (EC50, μM) and Efficacy
| Compound | α3β4 | α3β2 | α4β2 | α6β2 | α7 | Efficacy Profile |
| This compound | 1.0 | 1.6 | Minimal Activity | - | - | Partial agonist at α3β4, Full agonist at α3β2 |
| Cytisine | Full Agonist[7] | Partial Agonist[3] | Partial Agonist[7] | - | Full Agonist[7] | Subtype-dependent full or partial agonist |
| Varenicline | - | - | Partial Agonist (HS: 0.18, LS: 0.41 relative to ACh)[8] | Partial Agonist[4] | Full Agonist[8] | Partial agonist at α4β2 and α6β2, full agonist at α7 |
| Epibatidine | Potent Agonist | Potent Agonist | Potent Agonist | - | Potent Agonist | Potent, non-selective agonist |
Note: EC50 values can vary depending on the expression system and assay conditions. Efficacy is often expressed relative to the endogenous agonist, acetylcholine (ACh). HS = High Sensitivity isoform, LS = Low Sensitivity isoform.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh assay buffer and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration. Store at -80°C.[9]
2. Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine), and assay buffer.[9]
-
Non-specific Binding: Add the membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine) to saturate the receptors.[9]
-
Competition Binding: Add the membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).[9]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through nAChR channels upon agonist application, providing information on the functional potency (EC50) and efficacy of a compound.
1. Cell Preparation:
-
Plate cells expressing the target nAChR subtype on coverslips suitable for microscopy.
2. Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution that mimics the intracellular ionic composition.
3. Whole-Cell Recording:
-
Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the cell using a perfusion system.
-
Record the resulting ionic currents flowing through the nAChR channels.
4. Data Analysis:
-
Measure the peak amplitude of the current response at each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized current amplitude against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value and the maximum efficacy.
Visualizations
Experimental Workflow for nAChR Subtype Selectivity Profiling
Caption: Workflow for determining nAChR subtype selectivity.
nAChR-Mediated PI3K/Akt Signaling Pathway
Caption: Simplified nAChR-mediated PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Unraveling the Desensitization Dynamics of Nicotinic Acetylcholine Receptors: A Comparative Analysis of NS3861 and Nicotine
For researchers, scientists, and professionals in drug development, understanding the nuanced kinetics of nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization is paramount for designing novel therapeutics. This guide provides a comparative analysis of the desensitization kinetics of nAChRs when activated by the experimental compound NS3861 and the well-characterized agonist, nicotine (B1678760). While extensive data exists for nicotine, detailing its effects across various nAChR subtypes, specific quantitative data on the desensitization kinetics of NS3861 remains limited in publicly available literature.
This guide synthesizes the available experimental data, presenting a clear comparison to aid in the understanding of how these two compounds differentially modulate nAChR activity.
Probing nAChR Desensitization: An Experimental Overview
The desensitization of nAChRs is a complex process characterized by a decrease in the receptor's response to a continuous or repeated application of an agonist. This phenomenon is typically investigated using electrophysiological techniques, such as whole-cell patch clamp recordings, on cells expressing specific nAChR subtypes.
A standard experimental protocol to assess desensitization kinetics involves a paired-pulse protocol. An initial "conditioning" pulse of the agonist is applied to induce desensitization, followed by a "test" pulse at varying time intervals to measure the extent of recovery from desensitization. The rate of current decay during the conditioning pulse provides the onset kinetics of desensitization, while the recovery of the current amplitude with increasing inter-pulse intervals reveals the recovery kinetics.
Below is a generalized workflow for such an experiment:
Nicotine-Induced nAChR Desensitization: A Subtype-Dependent Phenomenon
Nicotine, the primary psychoactive component of tobacco, is a potent agonist of nAChRs and has been extensively studied. Its interaction with these receptors leads to their activation followed by a period of desensitization, the kinetics of which are highly dependent on the specific subunit composition of the nAChR.
The onset of nicotine-induced desensitization is often biphasic, characterized by both fast and slow components. Recovery from desensitization is also a complex process, with time constants varying significantly among different nAChR subtypes.
Table 1: Desensitization Kinetics of a4B2 nAChRs Activated by Nicotine
| Parameter | Condition | Value | nAChR Subtype | Cell Line | Reference |
| Onset of Desensitization | 0.1 µM Nicotine | τ_fast ≈ 70 ms, τ_slow ≈ 700 ms | human a4B2 | SH-EP1 | [1] |
| Recovery from Desensitization | 1s pulse of 0.1 mmol/L Nicotine | τ_fast = 1.00 ± 1.24 s (11% recovery), τ_slow = 9.34 ± 3.45 s (46% recovery) | human a4B2 | SH-EP1 | [1] |
| Recovery from Desensitization | 30s pulse of 0.1 mmol/L Nicotine | τ_fast = 8.28 ± 1.42 s (70% recovery), τ_slow = 54.3 ± 61.1 s (23% recovery) | human a4B2 | SH-EP1 | [1] |
Table 2: Desensitization and Recovery Kinetics of Various nAChR Subtypes Activated by Nicotine
| nAChR Subtype | Onset of Desensitization (τ) | Recovery from Desensitization (τ) | Notes | Reference |
| a3B2 | - | Fast (minutes) | Recovers more quickly than a3B4 and a4B4. | |
| a3B4 | Slow | Intermediate | Slower recovery than a3B2. | |
| a4B4 | - | Slow (can be >2 hours) | Recovers more slowly than a3B2. | |
| a7 | Rapid | - | Demonstrates the fastest desensitization kinetics. |
Note: Quantitative values for onset and recovery can vary depending on the experimental conditions (e.g., agonist concentration, duration of application, temperature).
NS3861: An Agonist with a Less Defined Desensitization Profile
NS3861 is a nAChR agonist with a distinct subtype selectivity profile compared to nicotine. It exhibits high affinity for heteromeric a3B4 nAChRs.[2] One study reports that NS3861 selectively activates a3-containing nAChRs but not a4-containing receptors.[2] It has been characterized as a full agonist at a3B2 receptors and a partial agonist at a3B4 receptors.[2]
Table 3: Agonist Properties of NS3861 at Different nAChR Subtypes
| nAChR Subtype | Agonist Activity | EC50 (µM) | Binding Affinity (Ki, nM) | Reference |
| a3B2 | Full Agonist | 1.7 | 25 | [2] |
| a3B4 | Partial Agonist | 0.15 | 0.62 | [2] |
| a4B2 | No activation | - | 55 | [2] |
| a4B4 | No activation | - | 7.8 | [2] |
Comparative Analysis and Signaling Implications
The differing effects of nicotine and NS3861 on nAChR activation and, by extension, their presumed desensitization profiles, have significant implications for their downstream signaling effects. The activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), resulting in membrane depolarization and the initiation of various intracellular signaling cascades.
The rate and extent of desensitization play a critical role in shaping the temporal pattern of these downstream signals. Rapid and profound desensitization, as seen with nicotine at certain nAChR subtypes, would lead to a transient signaling event, even in the continued presence of the agonist. Conversely, an agonist that induces slower or less complete desensitization could result in a more sustained period of receptor activation and downstream signaling.
Given that NS3861 is a partial agonist at a3B4 receptors, it is plausible that it produces a lower maximal response and potentially different desensitization kinetics compared to a full agonist like nicotine at other subtypes. However, this remains speculative without direct experimental evidence.
Conclusion and Future Directions
To fully elucidate the comparative pharmacology of these two compounds, future research should focus on detailed electrophysiological studies to quantify the onset and recovery from desensitization induced by NS3861 across a range of nAChR subtypes. Such data would be invaluable for understanding its potential therapeutic applications and for the broader field of nAChR drug discovery.
References
- 1. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NS3861 Fumarate: A Procedural Guide for Laboratory Professionals
Essential guidance for the responsible management of NS3861 fumarate (B1241708) waste, ensuring personnel safety and environmental compliance.
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of NS3861 fumarate, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on best practices for similar fumarate salts and general guidelines for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated. | To avoid inhalation of fine |
Essential Safety and Operational Guide for Handling NS3861 Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of NS3861 fumarate (B1241708). As a novel research chemical with limited publicly available safety data, it is imperative to treat this compound as potentially hazardous and to adhere to stringent safety protocols. The following procedures are based on best practices for handling new chemical entities and compounds with similar structural features, such as brominated and sulfur-containing organic molecules, as well as biologically active nicotinic acetylcholine (B1216132) receptor agonists.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for NS3861 fumarate, a thorough risk assessment is the first critical step.[1] The chemical structure (C₁₆H₁₈BrNO₄S) suggests potential hazards associated with organobromine and organosulfur compounds. Furthermore, as a nicotinic acetylcholine receptor agonist, it is biologically active and may have toxicological properties. Therefore, a conservative approach to PPE is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3][4] | Protects against splashes, dust, and aerosols. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[3][5][6] | Provides a barrier against skin contact. Double-gloving is recommended for handling potent or unknown compounds.[5] Gloves should be inspected before use and changed frequently.[2][6] |
| Body Protection | A lab coat with long sleeves, preferably a disposable, solid-front gown.[5][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is recommended, especially when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[2][5] | Minimizes the risk of inhaling fine particles or aerosols of this biologically active compound. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[7] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure safety at every stage of handling this compound.
Experimental Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Receipt and Storage:
-
Preparation:
-
Handling and Experimentation:
-
When weighing the solid powder, take care to avoid generating dust.[8]
-
For solution preparation, this compound is soluble in DMSO. Add the solvent slowly to the solid in the fume hood.
-
During experimental procedures, be mindful of potential contact and aerosol generation.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Disposal Protocols:
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Collect all contaminated solid materials (e.g., pipette tips, gloves, weigh paper, contaminated lab coats) in a dedicated, sealed, and clearly labeled hazardous waste container.[8] | Prevents cross-contamination and ensures proper disposal of potentially hazardous materials. |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[8][10] | Avoids potentially dangerous chemical reactions in waste containers and ensures proper disposal by waste management services. |
| Empty Containers | The first rinse of any container that held this compound must be collected as hazardous waste.[10] After thorough rinsing, the container can be disposed of according to institutional guidelines. For highly toxic compounds, the first three rinses should be collected.[10] | Ensures that residual amounts of the compound are not released into the environment. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. For large spills, contact your institution's environmental health and safety department.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. uah.edu [uah.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. csub.edu [csub.edu]
- 8. benchchem.com [benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
